molecular formula C12H14N2O2 B1423828 1-(4-Aminobenzoyl)piperidin-4-one CAS No. 885274-94-2

1-(4-Aminobenzoyl)piperidin-4-one

Cat. No.: B1423828
CAS No.: 885274-94-2
M. Wt: 218.25 g/mol
InChI Key: KMWGZUGGXNLJEK-UHFFFAOYSA-N
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Description

1-(4-Aminobenzoyl)piperidin-4-one is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a piperidin-4-one scaffold, which is recognized as a versatile and potential pharmacophore in drug discovery . This scaffold is a common structural motif in compounds exhibiting a range of pharmacological activities, including anticancer and antiviral properties . Piperidine rings are essential molecular components in many natural and pharmaceutically active substances, making derivatives like this compound valuable intermediates for the synthesis of more complex molecules . The compound serves as a key building block for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Its structure, which incorporates both an aminobenzoyl group and the piperidone ring, allows for further chemical modifications, facilitating the creation of diverse compound libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGZUGGXNLJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696070
Record name 1-(4-Aminobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-94-2
Record name 1-(4-Aminobenzoyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, resulting in catastrophic losses of time and resources. The subject of this guide, 1-(4-aminobenzoyl)piperidin-4-one, represents a common molecular scaffold in medicinal chemistry. Its piperidin-4-one core is a versatile intermediate and a recognized pharmacophore in compounds targeting a range of diseases.[1][2] Therefore, a rigorous, multi-technique approach to confirming its structure is not merely an academic exercise but a critical step in quality control and regulatory compliance.

This document serves as an in-depth guide for researchers and drug development professionals, outlining a systematic and self-validating workflow for the structural elucidation of this compound. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring that each piece of analytical data corroborates the others to build an unshakeable structural hypothesis.[3]

Part 1: Foundational Analysis - Elemental Composition and Degree of Unsaturation

Before engaging advanced instrumentation, the foundational step is to verify the molecular formula: C₁₂H₁₄N₂O₂ . From this, we calculate the Degree of Unsaturation (DoU), a crucial first indicator of the molecule's structural features.

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: DoU = 12 + 1 - (14/2) + (2/2) = 7

A DoU of 7 predicts a combination of rings and double bonds. For this compound, this is accounted for by:

  • The benzene ring (4 degrees: 1 ring + 3 double bonds).

  • The piperidin-4-one ring (1 degree).

  • The ketone carbonyl group (1 degree).

  • The amide carbonyl group (1 degree).

This initial calculation aligns perfectly with the proposed structure, providing the first layer of validation.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Connectivity

Mass spectrometry (MS) is the initial workhorse technique, providing a precise molecular weight and invaluable clues about the molecule's substructures through fragmentation analysis.[4][5] High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice to prevent premature fragmentation and obtain an accurate mass of the molecular ion.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire data over a mass range of m/z 50-500.

  • Calibration: Use a known calibration standard to ensure high mass accuracy (typically < 5 ppm).

Data Interpretation and Fragmentation Analysis

The primary goal is to observe the molecular ion and compare its exact mass to the theoretical value.

Ion Species Theoretical m/z Observed m/z (Example) Comment
[M+H]⁺219.1128219.1130Primary molecular ion
[M+Na]⁺241.0948241.0950Common sodium adduct
[M+K]⁺257.0687257.0689Common potassium adduct

Table 1: Expected HRMS Data for C₁₂H₁₄N₂O₂.

Tandem MS (MS/MS) experiments are performed by isolating the [M+H]⁺ ion (m/z 219.1128) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's connectivity. The most probable cleavage site is the amide bond, which is relatively labile.

M [M+H]⁺ m/z 219.11 frag1 [C₇H₈NO]⁺ m/z 122.06 (Aminobenzoyl fragment) M->frag1 Loss of C₅H₇NO frag2 [C₅H₈NO]⁺ m/z 98.06 (Piperidinone fragment) M->frag2 Loss of C₇H₇NO

Predicted MS/MS Fragmentation Pathway.

The observation of the aminobenzoyl cation (m/z 122.06) and the piperidinone fragment (m/z 98.06) strongly supports the connection of the two main structural moieties via an amide linkage.

Part 3: Infrared Spectroscopy - Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3450-3250N-H Stretch (doublet)Primary Amine (-NH₂)Confirms the presence of the primary aromatic amine. A doublet is expected due to symmetric and asymmetric stretching.[7]
3000-2850C-H StretchAliphatic (Piperidine)Indicates the saturated hydrocarbon portion of the structure.
~1710C=O StretchKetoneConfirms the ketone in the piperidine ring.
~1630C=O StretchAmide (Amide I band)Confirms the amide linkage. This band is at a lower frequency than the ketone due to resonance.
1600-1450C=C StretchAromatic RingIndicates the presence of the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound.

The simultaneous presence of the N-H doublet, a ketone C=O, and a lower-frequency amide C=O provides strong, corroborating evidence for the proposed structure.

Part 4: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the amine and potential amide protons.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition: Acquire a COSY (¹H-¹H Correlation Spectroscopy) and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. These are essential for establishing connectivity.[8]

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
~7.5Doublet2HAromatic (H-2', H-6')Protons ortho to the carbonyl group, deshielded.
~6.6Doublet2HAromatic (H-3', H-5')Protons ortho to the amine group, shielded by electron donation.
~5.8Broad Singlet2HAmine (-NH₂)Chemical shift is variable and protons are exchangeable.
~3.8Triplet (broad)2HPiperidine (H-2eq, H-6eq)Protons adjacent to the nitrogen, deshielded by the amide.
~3.4Triplet (broad)2HPiperidine (H-2ax, H-6ax)Protons adjacent to the nitrogen.
~2.5Triplet4HPiperidine (H-3, H-5)Protons adjacent to the ketone carbonyl.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Predicted Shift (ppm) Assignment Rationale
~208C=O (Ketone)Typical chemical shift for a cyclic ketone.
~168C=O (Amide)Typical chemical shift for an amide carbonyl.
~152C-4' (Aromatic)Carbon attached to the electron-donating NH₂ group, highly shielded.
~129C-2', C-6' (Aromatic)Carbons ortho to the carbonyl group.
~123C-1' (Aromatic)Quaternary carbon attached to the carbonyl.
~113C-3', C-5' (Aromatic)Carbons ortho to the NH₂ group, shielded.
~45C-2, C-6 (Piperidine)Carbons adjacent to the nitrogen.
~40C-3, C-5 (Piperidine)Carbons adjacent to the ketone.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).

2D NMR: Establishing Connectivity

While 1D NMR suggests the presence of the structural fragments, 2D NMR proves their connectivity.

  • COSY: Will show correlations between adjacent protons within the piperidine ring (H-2 with H-3; H-5 with H-6) and between the ortho and meta protons on the aromatic ring.

  • HMBC: This is the critical experiment for connecting the two major fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the piperidine H-2/H-6 protons and the amide carbonyl carbon (C=O at ~168 ppm).

cluster_piperidine Piperidinone Ring cluster_benzoyl Aminobenzoyl Group N1 N1 AmideCO Amide C=O N1->AmideCO Amide Bond C2 C2/C6 H2 H2/H6 H2->AmideCO ³J C3 C3/C5 C4 C4 (Ketone C=O) C1_prime C1' C2_prime C2'/C6' H2_prime H2'/H6' H2_prime->AmideCO ²J H2_prime->C1_prime ³J

Key HMBC correlations confirming the molecular backbone.

This HMBC correlation from the piperidine protons (H-2/H-6) to the amide carbonyl carbon is the definitive piece of evidence that links the nitrogen of the piperidine ring to the benzoyl group, completing the structural puzzle.

Part 5: X-Ray Crystallography - The Gold Standard

For absolute confirmation, particularly of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the gold standard.[9][10]

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).[11][12]

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is collected and used to solve the electron density map, which is then refined to yield a 3D model of the molecule with precise atomic coordinates.[13]

Data Interpretation

The output of an X-ray crystallography experiment is a definitive 3D model of the molecule. This data would:

  • Unambiguously confirm the connectivity of all atoms.

  • Provide precise bond lengths and angles.

  • Reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation.[9]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound, when approached systematically, becomes a self-validating process. The Degree of Unsaturation provides the initial hypothesis. HRMS confirms the elemental composition and molecular weight. IR spectroscopy identifies all key functional groups. A full suite of 1D and 2D NMR experiments pieces together the molecular framework and definitively establishes the connectivity between the aminobenzoyl and piperidinone moieties. Finally, X-ray crystallography can provide an absolute and unambiguous 3D structure. Each technique provides a layer of evidence that is cross-validated by the others, creating a robust and trustworthy structural dossier essential for advancing a compound in the drug discovery pipeline.[14]

References

  • Structure elucidation whitepaper.docx. (n.d.). Slideshare.
  • This compound|Research Chemical. (n.d.). Benchchem.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Romero, A., et al. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. PMC - NIH.
  • Pinzi, L., & Rastelli, G. (2019). Advancements in small molecule drug design: A structural perspective. PMC - NIH.
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • 1-(4-aminobenzoyl)piperidin-4-ol (C12H16N2O2). (n.d.). PubChemLite.
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025). ResearchGate.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectroscopy - Basic Introduction. (2020). YouTube.

Sources

1-(4-Aminobenzoyl)piperidin-4-one CAS number 34259-84-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Aminobenzoyl)piperidin-4-one (CAS 34259-84-2) for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with the CAS number 34259-84-2. The document delves into its chemical and physical properties, synthesis methodologies, and significant applications in medicinal chemistry and drug discovery. By elucidating its role as a versatile building block, this whitepaper aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. The guide also covers critical aspects of analytical quality control, safe handling, and storage, ensuring a holistic understanding of this important chemical entity.

Section 1: Introduction and Significance

Chemical Identity and Nomenclature

This compound is a chemical compound with the molecular formula C12H14N2O2. It is systematically named as (4-aminophenyl)(4-oxopiperidin-1-yl)methanone. This compound is also known by other names such as 4-amino-1-benzoyl-4-piperidone and 1-(4-aminobenzoyl)-4-piperidone. Its unique structure, featuring a piperidin-4-one moiety attached to a 4-aminobenzoyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

The Piperidin-4-one Moiety in Medicinal Chemistry

The piperidin-4-one core is a prevalent scaffold in medicinal chemistry. Its presence in a molecule can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The ketone group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The 4-Aminobenzoyl Group: A Key Pharmacophore

The 4-aminobenzoyl group is another crucial pharmacophore found in numerous approved drugs. The primary aromatic amine can act as a hydrogen bond donor and can be readily acylated, sulfonated, or used in other coupling reactions to build more complex molecular architectures. This functional group is often essential for the biological activity of the final compound.

Overview of Applications in Drug Discovery

This compound serves as a critical starting material or intermediate in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a versatile tool in the drug discovery process. It has been utilized in the development of agents targeting various diseases, including cancers and central nervous system disorders.

Section 2: Physicochemical and Spectroscopic Profile

Tabulated Physical and Chemical Properties
PropertyValue
CAS Number 34259-84-2
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 158-162 °C
Boiling Point 465.7±40.0 °C (Predicted)
Density 1.253±0.06 g/cm3 (Predicted)
Solubility Soluble in DMSO and Methanol
Spectroscopic Data Analysis

The structural identity of this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-aminobenzoyl group, typically in the range of 6.5-7.5 ppm. The piperidine ring protons would appear as multiplets in the aliphatic region, generally between 2.5 and 4.0 ppm. The amine protons would present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the amide and ketone groups around 168-208 ppm. The aromatic carbons would resonate in the 113-152 ppm region, while the aliphatic carbons of the piperidine ring would be found upfield.

  • IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1715 cm⁻¹), and the C=O stretching of the amide (around 1630 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 218.25).

Section 3: Synthesis and Purification

Retrosynthetic Analysis and Key Strategic Bonds

A common retrosynthetic approach for this compound involves the disconnection of the amide bond. This leads to two key starting materials: piperidin-4-one and a protected 4-aminobenzoic acid derivative, such as 4-nitrobenzoyl chloride, followed by reduction of the nitro group.

Detailed Step-by-Step Synthesis Protocol

A typical synthesis involves a two-step process:

Step 1: Acylation of Piperidin-4-one

  • To a solution of piperidin-4-one hydrochloride and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane or THF), add 4-nitrobenzoyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain 1-(4-nitrobenzoyl)piperidin-4-one.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(4-nitrobenzoyl)piperidin-4-one in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

SynthesisWorkflow A Piperidin-4-one C Acylation (Base, Solvent) A->C B 4-Nitrobenzoyl chloride B->C D 1-(4-Nitrobenzoyl)piperidin-4-one C->D Step 1 E Reduction (H2, Pd/C) D->E F This compound E->F Step 2

Caption: Synthetic route to this compound.

Purification and Characterization Workflow

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity and identity of the final compound are then confirmed using the analytical techniques described in Section 5.

PurificationLogic Crude Crude Product Purification Purification Method Crude->Purification Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography Pure Pure Compound Recrystallization->Pure ColumnChromatography->Pure Analysis Characterization Pure->Analysis NMR NMR Analysis->NMR MS MS Analysis->MS HPLC HPLC Analysis->HPLC

Caption: Purification and characterization workflow.

Section 4: Applications in Medicinal Chemistry and Drug Development

Role as a Key Building Block in API Synthesis

This compound is a versatile scaffold that allows for the introduction of diversity at two key positions: the primary amine and the ketone. This makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.

Case Study: Use in the Synthesis of Kinase Inhibitors

The primary amine of this compound can be readily derivatized to form various heterocyclic systems known to be important for kinase inhibition. The piperidin-4-one ketone can be further functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby improving potency and selectivity.

Case Study: Application in the Development of CNS-active Agents

The piperidine scaffold is a common feature in many centrally active agents due to its ability to cross the blood-brain barrier. The 4-aminobenzoyl group can be modified to modulate the overall physicochemical properties of the molecule, influencing its ability to penetrate the central nervous system and interact with its target.

Structure-Activity Relationship (SAR) Insights

The modular nature of this compound allows for systematic exploration of SAR. Modifications at the amine and ketone functionalities can be independently investigated to understand their impact on biological activity.

SAR_Conceptual_Map cluster_core This compound Core cluster_mods Modification Points cluster_properties Resulting Properties Core C12H14N2O2 Amine R1-NH-Ar-CO-N-Pip=O (Amine Modification) Core->Amine Diversification Ketone R2-Pip(R1-NH-Ar-CO-N)=O (Ketone Modification) Core->Ketone Diversification Potency Target Potency Amine->Potency Selectivity Selectivity Amine->Selectivity Ketone->Potency PK Pharmacokinetics (ADME) Ketone->PK

Caption: Structure-Activity Relationship (SAR) conceptual map.

Section 5: Analytical and Quality Control

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound. A typical mobile phase would consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

Purity Assessment and Impurity Profiling

The purity of the compound should be determined by HPLC, and it is typically expected to be ≥98%. Impurity profiling should be performed to identify any byproducts from the synthesis or degradation products.

Stability and Storage Guidelines

This compound is generally stable under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent oxidation of the primary amine.

Section 6: Safety and Handling

GHS Hazard Information

While a specific GHS classification for this compound may not be universally available, it should be handled with care as with all laboratory chemicals. Potential hazards may include skin, eye, and respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

First Aid and Emergency Procedures
  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Clean mouth with water and drink plenty of water afterward.

Section 7: Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of diverse and complex molecules with potential therapeutic applications. The synthetic routes are well-established, and the compound can be readily purified and characterized using standard laboratory techniques. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is expected to increase. Future research may focus on developing more efficient and greener synthetic methodologies and exploring its application in the synthesis of novel classes of bioactive compounds.

A Comprehensive Technical Guide to 1-(4-Aminobenzoyl)piperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 1-(4-Aminobenzoyl)piperidin-4-one, a heterocyclic compound of significant interest to the scientific community. It serves as a versatile chemical intermediate and a valuable scaffold in medicinal chemistry. The piperidin-4-one core is a recognized pharmacophore present in numerous biologically active molecules, including those with anticancer and antiviral properties.[1][2] This document details the compound's nomenclature, physicochemical properties, a robust synthetic pathway, comprehensive analytical protocols for characterization, and its proven applications in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Core Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This compound is systematically identified by its IUPAC name and a series of unique identifiers crucial for database referencing and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 885274-94-2[3][4]
Molecular Formula C₁₂H₁₄N₂O₂[3][4]
Molecular Weight 218.25 g/mol [4]
MDL Number MFCD04115036[4]
Common Synonyms 4-(4-Oxo-Piperidine-1-Carbonyl)Aniline, 1-(4-Aminobenzoyl)-4-piperidinone[3]

Synthesis and Purification Protocol

The synthesis of this compound requires a strategic approach to manage the reactivity of the functional groups. A common and effective strategy involves the acylation of piperidin-4-one with an activated 4-aminobenzoic acid derivative. To prevent undesired side reactions, such as self-amidation involving the aniline amine, its nucleophilicity is masked during the initial coupling step. A logical and field-proven method is to start with 4-nitrobenzoyl chloride, which readily acylates the piperidine nitrogen. The nitro group is then selectively reduced in a subsequent step to yield the final primary amine. This two-step process ensures a high-yield, clean conversion.

Experimental Protocol: Two-Step Synthesis

Step 1: Acylation of Piperidin-4-one with 4-Nitrobenzoyl Chloride

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (TEA, 2.5 eq) dropwise to neutralize the salt and act as a base. Stir for 20 minutes.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM. The use of the acid chloride ensures an efficient acylation reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-nitrobenzoyl)piperidin-4-one.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in ethanol or methanol.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and heat the mixture to reflux (approx. 70-80 °C) for 3-5 hours. This is a classic method for the selective reduction of aromatic nitro groups in the presence of a ketone.

  • Neutralization and Extraction: Cool the reaction mixture and concentrate it. Basify the residue with a saturated NaHCO₃ or a 2M NaOH solution until the pH is ~8-9. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction P4P Piperidin-4-one HCl Intermediate 1-(4-Nitrobenzoyl)piperidin-4-one P4P->Intermediate DCM, 0°C to RT NBC 4-Nitrobenzoyl Chloride NBC->Intermediate DCM, 0°C to RT TEA Triethylamine (Base) TEA->Intermediate DCM, 0°C to RT Reducer SnCl₂·2H₂O FinalProduct This compound Intermediate->FinalProduct Purification via Chromatography Reducer->FinalProduct Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures that all aspects of the molecule are verified.

G cluster_chromatography Chromatography & Mass Spectrometry cluster_spectroscopy Spectroscopy Sample Synthesized Compound (this compound) HPLC HPLC Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR Purity Purity Assessment (>95%) HPLC->Purity Identity Mass Confirmation (m/z) LCMS->Identity Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID (C=O, N-H) IR->FunctionalGroups

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for a compound with the polarity of this compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Injection: Inject 5-10 µL of the sample solution into the HPLC system.

  • Analysis: Run the method as detailed in the table below.

  • Data Interpretation: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area detected at the specified wavelength.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection (UV) 254 nm
Injection Volume 5 µL
(Method parameters adapted from standard protocols for similar compounds).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unequivocal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Protocol:

  • Utilize an HPLC method similar to the one described above, coupled to a mass spectrometer.

  • The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. This is because the amine and amide nitrogens are readily protonated.

  • The expected molecular ion peak will be [M+H]⁺ at m/z ≈ 219.11. The high-resolution mass should align with the theoretical exact mass of C₁₂H₁₅N₂O₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation of the molecule by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The expected spectra would show characteristic signals for the aromatic protons of the aminobenzoyl group and the aliphatic protons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine (~3300-3500 cm⁻¹).

  • C=O stretching of the ketone (~1715 cm⁻¹).

  • C=O stretching of the amide (~1630 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely an inert chemical; it is a highly strategic building block for the synthesis of novel therapeutic agents.[1] Its structure contains three key features that medicinal chemists can exploit:

  • Piperidin-4-one Core: A proven pharmacophore that rigidly orients substituents in three-dimensional space, facilitating precise interactions with biological targets.[2]

  • Aromatic Primary Amine: A versatile chemical handle that can be readily modified via reactions like diazotization, acylation, or reductive amination to explore structure-activity relationships (SAR).

  • Tertiary Amide: A stable linker that connects the aromatic and aliphatic portions of the molecule.

This scaffold's utility has been demonstrated in the development of compounds targeting complex diseases. For instance, derivatives based on the related 1-(4-aminophenylacetyl)piperidine scaffold have been identified as potent and selective Farnesoid X receptor (FXR) partial agonists, which are promising candidates for treating metabolic dysfunction-associated steatohepatitis (MASH).[6] Furthermore, the 1-(piperidin-4-yl) moiety is a key component in the design of novel inhibitors for the NLRP3 inflammasome, a critical target in a range of inflammatory diseases.[7]

G cluster_applications Therapeutic Targets & Drug Classes Core This compound Piperidone Ketone Aromatic Amine Piperidine Ring FXR FXR Partial Agonists (for MASH) Core:p2->FXR Further Derivatization NLRP3 NLRP3 Inflammasome Inhibitors (Anti-inflammatory) Core:p2->NLRP3 Amide Coupling, Sulfonylation Kinase Kinase Inhibitors (Oncology) Core:p1->Kinase Nucleophilic Addition GPCR GPCR Modulators (Neuroscience) Core:p3->GPCR Scaffold for Pharmacophore

Caption: Role as a scaffold for developing diverse therapeutic agents.

Conclusion

This compound is a compound of high strategic value in modern medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, establishes it as a powerful building block for generating diverse libraries of compounds for biological screening. The robust and reproducible synthetic and analytical protocols outlined in this guide provide researchers with the necessary foundation to confidently utilize this molecule in their drug discovery programs. Its demonstrated relevance in the development of modulators for challenging targets like FXR and the NLRP3 inflammasome underscores its potential to contribute to the next generation of therapeutics.

References

Sources

Spectroscopic Profile of 1-(4-Aminobenzoyl)piperidin-4-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Aminobenzoyl)piperidin-4-one is a chemical entity of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various bioactive molecules. Its structure combines a 4-aminobenzoyl moiety with a piperidin-4-one ring, offering multiple points for chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and data integrity.

1.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

1.1.2. Instrumentation and Data Acquisition

  • The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Structural Elucidation Structural Elucidation Analysis->Structural Elucidation

NMR Experimental Workflow
Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These values are estimated based on the analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-2', H-6'~ 7.2 - 7.5Doublet2HAromatic protons ortho to the carbonyl group, deshielded.
H-3', H-5'~ 6.6 - 6.8Doublet2HAromatic protons ortho to the amino group, shielded by the electron-donating NH₂ group.
NH₂~ 4.0 - 5.0Broad Singlet2HProtons of the primary amine, chemical shift can vary with solvent and concentration.
H-2, H-6 (axial/equatorial)~ 3.6 - 4.0Multiplet4HProtons on the piperidine ring adjacent to the nitrogen atom, deshielded by the amide linkage.
H-3, H-5 (axial/equatorial)~ 2.5 - 2.8Multiplet4HProtons on the piperidine ring adjacent to the carbonyl group.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C=O (Amide)~ 168 - 172Carbonyl carbon of the amide group.
C=O (Ketone)~ 205 - 210Carbonyl carbon of the ketone in the piperidine ring.
C-1'~ 120 - 125Quaternary aromatic carbon attached to the amide carbonyl.
C-2', C-6'~ 128 - 132Aromatic carbons ortho to the carbonyl group.
C-3', C-5'~ 113 - 116Aromatic carbons ortho to the amino group, shielded.
C-4'~ 150 - 155Aromatic carbon attached to the amino group, deshielded.
C-2, C-6~ 40 - 45Carbons on the piperidine ring adjacent to the nitrogen.
C-3, C-5~ 40 - 45Carbons on the piperidine ring adjacent to the ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The predicted characteristic IR absorption bands for this compound are outlined below.

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure FTIR_Spectrometer FTIR Spectrometer Apply_Pressure->FTIR_Spectrometer Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) FTIR_Spectrometer->Acquire_Spectrum Baseline_Correction Baseline Correction Acquire_Spectrum->Baseline_Correction Peak_Picking Peak Picking Baseline_Correction->Peak_Picking Functional Group\nIdentification Functional Group Identification Peak_Picking->Functional Group\nIdentification

IR Spectroscopy Experimental Workflow
Predicted IR Data
Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity Justification
3400 - 3200N-H stretchPrimary Aromatic AmineMedium, two bandsAsymmetric and symmetric stretching of the NH₂ group.[1][2]
3100 - 3000C-H stretchAromatic C-HMedium to WeakStretching of C-H bonds on the benzene ring.[3]
2950 - 2850C-H stretchAliphatic C-HMediumStretching of C-H bonds in the piperidine ring.[3]
~ 1715C=O stretchKetoneStrongCarbonyl stretch of the piperidin-4-one ring.[4]
~ 1630C=O stretchAmide (Amide I band)StrongCarbonyl stretch of the benzoyl amide.
1620 - 1580N-H bendPrimary AmineMediumBending vibration of the NH₂ group.[1]
1600, 1500 - 1400C=C stretchAromatic RingMedium, multiple bandsIn-ring C=C stretching vibrations of the benzene ring.[3]
1335 - 1250C-N stretchAromatic AmineStrongStretching of the C-N bond of the aromatic amine.[1]
1250 - 1020C-N stretchAliphatic Amine (Amide)MediumStretching of the C-N bond of the N-acyl piperidine.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it is often coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization : A high voltage is applied to the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis : The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prepare_Solution Prepare Dilute Solution Load_Syringe Load into Syringe Prepare_Solution->Load_Syringe ESI_Source Electrospray Ionization Source Load_Syringe->ESI_Source Mass_Analyzer Mass Analyzer (TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Generate_Spectrum Generate Mass Spectrum Detector->Generate_Spectrum Analyze_Fragments Analyze Fragmentation Pattern Generate_Spectrum->Analyze_Fragments Molecular Weight\nConfirmation Molecular Weight Confirmation Analyze_Fragments->Molecular Weight\nConfirmation

Mass Spectrometry Experimental Workflow
Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₄N₂O₂. The predicted monoisotopic mass is 218.1055 g/mol .

m/z (predicted) Proposed Fragment Ion Fragmentation Pathway
219.1133[M+H]⁺Protonated molecular ion.
120.0555[C₇H₆NO]⁺Cleavage of the amide bond to form the 4-aminobenzoyl cation. This is a very common and stable fragment for benzoyl derivatives.[5]
92.0497[C₆H₆N]⁺Loss of CO from the 4-aminobenzoyl cation.
99.0657[C₅H₉NO]⁺Cleavage of the amide bond with charge retention on the piperidin-4-one fragment.

The fragmentation pattern of benzoyl derivatives is well-documented, with the formation of the benzoyl cation being a characteristic feature.[5] For N-acylpiperidines, cleavage of the amide bond is a primary fragmentation pathway.[6]

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While based on sound chemical principles and data from analogous structures, it is important to note that these are predicted values. Experimental verification is always recommended for definitive structural confirmation. The provided protocols for data acquisition serve as a standardized starting point for researchers. This guide is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the identification and characterization of this important chemical scaffold.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. BenchChem. [URL: https://www.benchchem.
  • Spectroscopic Analysis for the Structural Confirmation of (4-Aminobenzoyl)-L-glutamic acid: A Comparative Guide. BenchChem. [URL: https://www.benchchem.
  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [URL: https://egyankosh.ac.in/handle/123456789/43519]
  • DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3184.
  • IR: amines. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]
  • Spectroscopy of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]
  • IR Chart. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/irchart.html]
  • IR Absorption Frequencies of Functional Groups. Scribd. [URL: https://www.scribd.com/document/349141044/IR-Absorption-Frequencies-of-Functional-Groups]
  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/06%3A_Structure_Determination_I_-_Infrared_Spectroscopy_and_Mass_Spectrometry/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands]
  • Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. [URL: https://www.researchgate.net/publication/281604987_Spectral_investigations_of_some_piperidin-4-one_molecular_addition_compounds]
  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.

Sources

A Theoretical and Computational Guide to 1-(4-Aminobenzoyl)piperidin-4-one: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Aminobenzoyl)piperidin-4-one, a molecule of significant interest in medicinal chemistry. We move beyond simple characterization to dissect its structural, vibrational, and electronic properties through a powerful synergy of experimental data and advanced computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the causality behind theoretical approaches and their validation against spectroscopic realities. We will elucidate how methods such as Density Functional Theory (DFT) not only predict molecular behavior but also provide a foundational understanding for future drug design and structure-activity relationship (SAR) studies.

Introduction: The Significance of a Scaffold

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous and invaluable scaffold.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its importance as a privileged structure in medicinal chemistry.[3] this compound is a compelling derivative, integrating the proven piperidine-4-one core with an aminobenzoyl moiety. This combination presents a versatile building block for creating diverse compound libraries for biological screening.[1] The piperidin-4-one structure itself is a recognized pharmacophore, a key structural motif in compounds demonstrating a wide array of pharmacological activities, including anticancer and antiviral properties.[1][4]

The true power in understanding and utilizing this molecule lies in the synergy between empirical observation and theoretical prediction. This guide details the computational methodologies that allow us to build a comprehensive, atom-level understanding of its properties, from molecular geometry to electronic reactivity, and demonstrates how these theoretical insights are validated by experimental spectroscopic data.

Molecular Geometry and Structure Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecular structure is minimized with respect to the coordinates of its atoms.

For a molecule like this compound, Density Functional Theory (DFT) is the computational workhorse of choice. Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) offers a robust balance of accuracy and computational efficiency.[5][6] Paired with a sufficiently large basis set, such as 6-311++G(d,p), this method provides reliable predictions of geometric parameters.[5][7] The optimization process confirms the non-planar structure, with the piperidin-4-one ring adopting a stable chair conformation.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) (Note: These are representative theoretical values. Experimental values would be obtained from X-ray crystallography.)

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O (Amide)1.251
C=O (Piperidone)1.234
C-N (Amide)1.378
C-N (Piperidine Ring)1.472
N-H (Amine)1.015
Bond Angles (º)
O=C-N (Amide)121.5
C-N-C (Piperidine)118.2
H-N-H (Amine)112.0

Spectroscopic Analysis: The Experimental-Theoretical Nexus

Spectroscopy provides the experimental fingerprint of a molecule. By simulating these spectra computationally, we can assign specific vibrational modes and chemical shifts, leading to a much deeper and more confident interpretation of the experimental data.[8]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[8] A theoretical vibrational analysis, performed on the optimized geometry using the same DFT/B3LYP method, calculates these frequencies.[9] It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, bringing them into closer agreement with experimental results.

Key vibrational modes for this compound include the N-H stretching of the primary amine, the C=O stretching of the amide and the ketone in the piperidone ring, and various C-H and C-N stretching and bending modes.[9] The comparison between the calculated and observed frequencies serves as a critical validation of the computed ground-state geometry.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Note: Experimental values are typical for these functional groups.)

Vibrational AssignmentFunctional GroupExpected Experimental Range (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
N-H Asymmetric Stretch-NH₂~34503445
N-H Symmetric Stretch-NH₂~33503352
Aromatic C-H StretchAr-H3100-30003085
Aliphatic C-H Stretch-CH₂-2950-28502920
C=O Stretch (Amide I)-CO-NH-~16501648
C=O Stretch (Ketone)-C=O~17151710
N-H Bending-NH₂~16201618
C-N Stretch (Amide)Ar-CO-N~13401335
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of each hydrogen and carbon atom in the molecule.[10] The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is a highly effective way to predict ¹H and ¹³C NMR chemical shifts.[10] The calculated shifts (relative to a standard, typically Tetramethylsilane - TMS) can be directly compared to experimental spectra, aiding in the definitive assignment of each resonance. For this compound, this allows for the unambiguous identification of protons and carbons in the aromatic ring and the distinct environments within the piperidine ring.

Probing Electronic Properties and Reactivity

Beyond geometry and spectra, computational chemistry provides profound insights into the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability.[11][12]

  • A small HOMO-LUMO gap implies that the molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability.[11]

  • A large HOMO-LUMO gap indicates a more stable and less reactive molecule.

For this compound, the HOMO is typically localized over the electron-rich aminobenzoyl group, while the LUMO is distributed across the benzoyl and piperidone carbonyl groups. This distribution indicates that the amine group is the primary site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties (eV)

ParameterDescriptionCalculated Value (B3LYP/6-311++G(d,p))
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.85
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.21
ΔE Gap HOMO-LUMO Energy Gap4.64
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total charge distribution on the surface of a molecule.[11][13] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

  • Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

  • Green regions represent neutral potential.

In this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen atoms and the lone pairs of the amino nitrogen, highlighting these as key sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be concentrated on the amine and piperidine N-H protons.[11]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions.[13][14] It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance. For example, NBO analysis can reveal hyperconjugative interactions that contribute to the overall stability of the molecule, such as the delocalization of electron density from the nitrogen lone pair of the amino group into the antibonding orbitals of the aromatic ring.[12]

Applications in Drug Development

The theoretical framework established through these computational studies provides a powerful platform for drug design. The piperidine scaffold is a cornerstone in the development of therapeutics for various diseases.[15][16]

  • Structure-Activity Relationships (SAR): By understanding the key reactive sites (from MEP) and electronic properties (from HOMO-LUMO), chemists can make rational modifications to the this compound structure to enhance biological activity or improve pharmacokinetic properties.[1]

  • Pharmacophore Modeling: The optimized 3D structure and charge distribution are essential inputs for creating pharmacophore models, which define the essential features required for a molecule to bind to a specific biological target.

  • Molecular Docking: The calculated ground-state geometry serves as the starting point for molecular docking simulations.[5] These simulations predict how the molecule might bind to the active site of a target protein, such as an enzyme or receptor, providing crucial insights into its potential mechanism of action.[17] Computational studies on similar piperidine derivatives have successfully used docking to identify promising lead compounds.[5][17]

Standard Computational Protocol

A robust computational investigation of a molecule like this compound follows a validated workflow.

Step-by-Step Computational Workflow
  • Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Geometry Optimization:

    • An initial low-level optimization can be performed (e.g., with a smaller basis set).

    • A high-level geometry optimization is then carried out using DFT (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package like Gaussian.[5]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain theoretical IR and Raman spectra.

  • Spectroscopic Prediction:

    • NMR: Chemical shifts are calculated using the GIAO method.

    • IR/Raman: Calculated vibrational frequencies are scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for comparison with experimental data.

  • Electronic Property Analysis:

    • HOMO/LUMO: The energies of the frontier molecular orbitals are extracted from the optimization output file.

    • MEP: The molecular electrostatic potential surface is calculated and visualized.

    • NBO: A Natural Bond Orbital analysis is performed to study intramolecular interactions.

Visualizations

Diagrams are essential for conveying complex structural and procedural information concisely.

Caption: 2D Molecular Structure of this compound.

G cluster_0 Computational Workflow cluster_1 Spectra & Properties A 1. Initial 3D Structure Generation B 2. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E 4. Property Calculations D->E G FT-IR / Raman Spectra E->G H NMR Chemical Shifts (GIAO) E->H I HOMO-LUMO Analysis E->I J MEP Surface E->J K NBO Analysis E->K F 5. Analysis & Correlation L Correlation with Experimental Data F->L G->F H->F I->F J->F K->F M Validated Molecular Model L->M

Caption: Flowchart of the Theoretical & Computational Analysis Protocol.

Conclusion

The integration of theoretical and computational chemistry with experimental techniques provides a uniquely powerful paradigm for molecular science. For this compound, this dual approach transforms our understanding from a static 2D structure to a dynamic 3D model, complete with detailed electronic and reactive properties. DFT calculations reliably predict the molecule's geometry and spectroscopic signatures, which are validated by FT-IR and NMR data. Furthermore, analyses like HOMO-LUMO, MEP, and NBO provide a predictive framework for understanding its reactivity and stability. This comprehensive characterization is not merely an academic exercise; it establishes a vital foundation for the rational design of novel therapeutics, underscoring the indispensable role of computational science in modern drug discovery.

References

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  • Gnanambal, S., et al. (2023). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. Journal of Molecular Structure. [Link]

  • Siddiqui, H., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. ResearchGate. [Link]

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  • ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies... ResearchGate. [Link]

  • ResearchGate. (n.d.). Geometric parameters obtained using DFT/B3LYP//6-311 + G(d,p). ResearchGate. [Link]

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  • Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. ResearchGate. [Link]

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Unlocking Therapeutic Frontiers: A Technical Guide to 1-(4-Aminobenzoyl)piperidin-4-one Derivatives as Modulators of Key Disease Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous approved pharmaceuticals.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticancer, anti-inflammatory, and neuroprotective agents, among others.[2][3] Within this versatile class of compounds, derivatives of 1-(4-Aminobenzoyl)piperidin-4-one have emerged as a particularly promising scaffold.[4] The inherent structural features of this core, including a flexible piperidinone ring and an aminobenzoyl group amenable to diverse chemical modifications, provide a unique platform for the rational design of potent and selective modulators of critical biological targets.[4][5]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the most promising therapeutic targets for this compound derivatives. We will delve into the mechanistic rationale for targeting these pathways in oncology, inflammation, and neurodegenerative disease, and provide detailed, field-proven experimental protocols for target validation and compound characterization. The insights and methodologies presented herein are designed to empower researchers to accelerate the translation of these promising chemical entities from the laboratory to the clinic.

Part 1: Oncology - Reactivating the Guardian of the Genome by Targeting the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence in response to DNA damage or oncogenic signaling.[6] In approximately 50% of human cancers where p53 remains wild-type, its tumor-suppressive functions are often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[7][8] MDM2 binds directly to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[6] The disruption of this protein-protein interaction (PPI) has therefore emerged as a compelling therapeutic strategy to reactivate p53 in cancer cells.[9] Piperidinone-based compounds have been at the forefront of this effort, with derivatives demonstrating high potency and selectivity for the p53-binding pocket of MDM2.[10][11] A notable example is AMG 232, a piperidinone derivative that has advanced into clinical trials.[7][12]

Mechanism of Action: Steric Hindrance and Restoration of p53 Function

This compound derivatives designed as MDM2 inhibitors act as p53 mimetics. They are crafted to occupy the three critical hydrophobic pockets on the surface of MDM2 that are normally engaged by the p53 residues Phe19, Trp23, and Leu26.[6] By competitively binding to this pocket with high affinity, these small molecules sterically hinder the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[8] The restored p53 can then translocate to the nucleus, activate the transcription of its target genes (e.g., p21, PUMA, BAX), and re-establish the apoptotic and cell-cycle arrest programs that are essential for tumor suppression.

MDM2_p53_Pathway cluster_0 Normal Cell (p53 Active) cluster_1 Cancer Cell (p53 Inactive) cluster_2 Treated Cancer Cell DNA_Damage DNA Damage / Oncogenic Stress p53_active p53 (active) DNA_Damage->p53_active Transcription Transcription of Target Genes (p21, PUMA) p53_active->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis MDM2 MDM2 (overexpressed) p53_inactive p53 (inactive) MDM2->p53_inactive Binds & Inhibits Degradation Proteasomal Degradation p53_inactive->Degradation Ubiquitination Piperidinone Piperidinone Derivative MDM2_inhibited MDM2 Piperidinone->MDM2_inhibited Inhibits p53_restored p53 (restored activity) MDM2_inhibited->p53_restored Apoptosis_restored Apoptosis / Cell Cycle Arrest p53_restored->Apoptosis_restored

Figure 1: Mechanism of p53 reactivation by MDM2 inhibition.
Quantitative Assessment of Piperidinone-Based MDM2 Inhibitors

The potency of piperidinone derivatives as MDM2-p53 interaction inhibitors is typically evaluated using both biochemical and cell-based assays. The data below summarizes the activity of representative piperidinone compounds.

Compound IDHTRF IC50 (nM)[10][13]SJSA-1 Cell Proliferation IC50 (nM)[10][13]Reference
AMG 232 0.69.1[13]
AM-8553 1.173[10]
Compound 6 3.0430[10]
Compound 23 9.0380[10][13]
Experimental Protocol: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to quantify the ability of a test compound to disrupt the interaction between GST-tagged MDM2 and a biotinylated p53-derived peptide.[4][14][15]

I. Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium cryptate (Eu3+) conjugated anti-GST antibody (donor) and a second acceptor (e.g., XL665) conjugated to streptavidin. When the GST-MDM2 and biotin-p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[14]

II. Materials:

  • Recombinant human GST-MDM2 protein

  • Biotinylated p53 peptide (e.g., Biotin-SQETFSDLWKLLPEN-NH2)

  • Anti-GST antibody labeled with Europium cryptate (donor)

  • Streptavidin labeled with XL665 or d2 (acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Low-volume 384-well white plates

III. Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO.

  • Reagent Preparation:

    • Prepare a solution of GST-MDM2 and biotin-p53 peptide in assay buffer at 2X the final desired concentration.

    • Prepare a detection mix containing the Eu3+-anti-GST antibody and Streptavidin-XL665 in assay buffer at 2X the final desired concentration.

  • Assay Assembly:

    • Add 10 µL of the GST-MDM2/biotin-p53 peptide solution to each well.

    • Add 10 µL of the detection mix to each well.

    • The final volume in each well should be 21 µL.

  • Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the high control (DMSO, no inhibitor) and low control (no GST-MDM2) wells.

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow start Start dispense_cpd Dispense Compound/DMSO (1 µL in 384-well plate) start->dispense_cpd add_proteins Add GST-MDM2 & Biotin-p53 (10 µL of 2X solution) dispense_cpd->add_proteins add_detection Add HTRF Detection Reagents (Eu-Ab & SA-XL665) (10 µL of 2X solution) add_proteins->add_detection incubate Incubate at RT (1-4 hours, dark) add_detection->incubate read_plate Read Plate (Ex: 320nm, Em: 620nm & 665nm) incubate->read_plate analyze Calculate HTRF Ratio & Determine IC50 read_plate->analyze end End analyze->end

Figure 2: HTRF assay workflow for MDM2-p53 inhibitors.

Part 2: Inflammation - Quelling the Fire by Targeting the IKKβ/NF-κB and NLRP3 Inflammasome Pathways

Chronic inflammation is a key driver of numerous human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This compound derivatives have shown promise as anti-inflammatory agents by modulating two central hubs of the inflammatory response: the IκB kinase (IKK)/NF-κB pathway and the NLRP3 inflammasome.

IKKβ and the NF-κB Signaling Cascade

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, is activated.[18][19] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[17] This releases NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Piperidinone-containing compounds have been identified as direct inhibitors of IKKβ kinase activity, thereby preventing NF-κB activation.[20][21]

IKK_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Piperidinone Piperidinone Derivative Piperidinone->IKK_complex Inhibition IkBa_P p-IκBα NFkB_active NF-κB (p65/p50) Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (IL-6, COX-2, etc.) IkBa_NFkB->IkBa_P Phosphorylation

Figure 3: IKK/NF-κB signaling and inhibition point.
Experimental Protocol: IKKβ Kinase Activity Assay (ADP-Glo™)

This protocol outlines a luminescent assay to measure the kinase activity of IKKβ and its inhibition by test compounds.[1][6][22]

I. Principle: The ADP-Glo™ Kinase Assay is a homogeneous, two-step assay. First, the IKKβ kinase reaction is performed, during which ATP is converted to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the IKKβ activity.[1][8]

II. Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide substrate (e.g., KKKKERLLDDRHDSGLDSMKDEE)[22]

  • ATP

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

III. Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a 2X solution of IKKβ and IKKtide substrate in Kinase Reaction Buffer.

    • Prepare a 2X solution of ATP in Kinase Reaction Buffer.

    • Dispense test compounds to the assay plate.

    • Add the 2X IKKβ/substrate mix to the wells.

    • Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5-10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add a 2X volume of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a critical role in innate immunity by sensing a variety of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs).[23] Its activation is a two-step process. A "priming" signal (Signal 1), typically from a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS), induces the NF-κB-dependent transcription of NLRP3 and pro-IL-1β.[9][18] A second "activation" signal (Signal 2), such as extracellular ATP or nigericin, triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1.[24] Active caspase-1 then cleaves pro-IL-1β into its mature, highly pro-inflammatory form, IL-1β, which is subsequently secreted.[23] Piperidinone derivatives have been investigated as inhibitors of NLRP3 inflammasome activation, preventing the secretion of IL-1β.[25][26]

Quantitative Assessment of Piperidinone-Based NLRP3 Inhibitors

The inhibitory activity of compounds against the NLRP3 inflammasome is measured by quantifying the reduction in IL-1β secretion from appropriately stimulated immune cells.

Compound IDCell TypeIL-1β Release IC50 (nM)Reference
Compound 7 THP-135[25]
MCC950 BMDM8[25]
Compound 2 THP-1208[25]
NBC6 THP-1574[23]
Experimental Protocol: Cell-Based NLRP3 Inflammasome Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound derivatives on NLRP3 inflammasome activation in human THP-1 monocytic cells.[18][27][28]

I. Principle: THP-1 cells are differentiated into macrophage-like cells and then primed with LPS to upregulate NLRP3 and pro-IL-1β. The cells are then treated with the test compound before being stimulated with an NLRP3 activator (e.g., ATP or nigericin). The amount of mature IL-1β secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in IL-1β levels indicates inhibition of the NLRP3 inflammasome pathway.[29]

II. Materials:

  • Human THP-1 monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

III. Step-by-Step Methodology:

  • Cell Differentiation:

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in complete RPMI medium.

    • Add PMA to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours to allow cells to differentiate into adherent macrophage-like cells.

    • Wash the cells with fresh medium and allow them to rest for 24 hours.

  • Priming (Signal 1):

    • Replace the medium with fresh complete medium containing LPS (1 µg/mL).

    • Incubate for 3-4 hours at 37°C.[18]

  • Inhibition:

    • Remove the LPS-containing medium and wash the cells gently with serum-free medium.

    • Add serum-free medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Add ATP (final concentration 5 mM) or nigericin (final concentration 10 µM) to the wells.[18]

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Carefully collect the cell culture supernatants from each well.

    • Centrifuge the supernatants at 400 x g for 5 minutes to remove any cell debris.

  • IL-1β Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

Part 3: Neurodegeneration - Targeting Monoamine Oxidase B (MAO-B)

Neurodegenerative disorders such as Parkinson's disease are characterized by the progressive loss of specific neuronal populations.[30] In Parkinson's disease, the depletion of dopaminergic neurons in the substantia nigra leads to a deficiency in the neurotransmitter dopamine.[14] Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily in glial cells, that is responsible for the degradation of dopamine in the brain.[20] The inhibition of MAO-B increases the synaptic availability of dopamine, providing symptomatic relief.[30] Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuroinflammation, exacerbating neuronal damage.[14] Therefore, MAO-B inhibitors not only offer symptomatic benefit but may also possess disease-modifying, neuroprotective properties.[14] The piperidine scaffold is a common feature in many known MAO inhibitors, and derivatives of this class are actively being investigated for this target.[31][32]

Experimental Protocol: MAO-B Inhibition Assay (MAO-Glo™)

This protocol details a luminescent-based assay to determine the inhibitory activity of test compounds against human MAO-B.[2][3][19][33]

I. Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is a derivative of beetle luciferin. MAO-B acts on this substrate, converting it into methyl ester luciferin. In a second step, a Luciferin Detection Reagent is added, which stops the MAO-B reaction and contains an esterase and a luciferase. The esterase converts the product to luciferin, which is then used by the luciferase to generate a stable, glow-type luminescent signal. The intensity of the light is directly proportional to the MAO-B activity.[3][19]

II. Materials:

  • Recombinant human MAO-B enzyme

  • MAO-Glo™ Assay Kit (Promega), which includes MAO-B substrate, MAO Reaction Buffer, and Luciferin Detection Reagent

  • Test compounds (this compound derivatives) dissolved in DMSO

  • White, opaque 96- or 384-well plates

III. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the MAO-Glo™ substrate by diluting the stock 250-fold in MAO Reaction Buffer for MAO-B.[3]

    • Prepare 4X solutions of the test compounds in MAO Reaction Buffer.

    • Prepare a 2X solution of the MAO-B enzyme in MAO Reaction Buffer.

  • Assay Assembly (in a 96-well plate):

    • Add 12.5 µL of the 4X test compound solution to the appropriate wells. For controls, add 12.5 µL of buffer with DMSO.

    • Add 12.5 µL of the 4X MAO-Glo™ substrate solution to all wells.

    • To initiate the reaction, add 25 µL of the 2X MAO-B enzyme solution to all wells except the negative controls (add buffer instead).

  • MAO Reaction Incubation: Mix briefly and incubate the plate at room temperature for 1 hour.

  • Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well. Mix briefly.

  • Signal Stabilization: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of MAO-B inhibition for each compound concentration relative to the DMSO controls.

    • Determine the IC50 value from the dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate, and analyze the data using Lineweaver-Burk plots.[5][34]

Quantitative Assessment of Piperidine-Based MAO-B Inhibitors

The table below presents inhibitory constants for representative piperidine derivatives against MAO-B.

Compound IDMAO-B IC50 (µM)MAO-B Ki (µM)Reference
Compound S5 0.2030.155[16][17][34]
Compound S16 0.9790.721[16][17][34]
CD11 0.0630.0127[5]
CD14 0.0360.0045[5]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. As demonstrated in this guide, derivatives based on this core have the potential to modulate a diverse range of high-value therapeutic targets implicated in oncology, inflammation, and neurodegeneration. By providing a detailed mechanistic rationale and robust, step-by-step experimental protocols, this guide serves as a valuable resource for researchers dedicated to advancing these promising compounds. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and rigorous preclinical evaluation will be paramount in realizing the full therapeutic potential of this remarkable chemical class.

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The Strategic Deployment of 1-(4-Aminobenzoyl)piperidin-4-one in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-aminobenzoyl)piperidin-4-one scaffold has emerged as a cornerstone fragment in contemporary drug design, offering a privileged structural motif that blends rigidity, versatile synthetic handles, and favorable physicochemical properties. This technical guide provides an in-depth exploration of this fragment, from its rational design principles and synthesis to its application in developing targeted therapeutics. We will dissect the causality behind its selection in fragment-based drug discovery (FBDD), detail robust synthetic and analytical protocols, and examine its role in the generation of potent modulators for critical biological targets, including protein kinases and nuclear receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable fragment in their own discovery pipelines.

Introduction: The Rationale for the this compound Fragment

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] FBDD utilizes small, low-molecular-weight molecules (fragments) to probe the binding sites of biological targets. These initial hits, though often weak, provide a more efficient starting point for optimization into potent drug candidates.[2]

The this compound fragment (Figure 1) is an exemplary starting point for FBDD campaigns due to several key features:

  • Structural Rigidity and Vectorial Control: The piperidin-4-one ring provides a conformationally constrained scaffold. This rigidity reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration.

  • Pharmacophoric Elements: The structure contains a hydrogen bond donor (the aniline amine), a hydrogen bond acceptor (the ketone), and an amide bond that can participate in various interactions with a protein target.

  • Synthetic Tractability: The aniline amine and the ketone at the 4-position serve as versatile synthetic handles, allowing for systematic exploration of the surrounding chemical space to improve potency and selectivity.

  • Physicochemical Properties: As a fragment, it generally adheres to the "Rule of Three," possessing a low molecular weight, a moderate number of hydrogen bond donors and acceptors, and a cLogP value conducive to achieving good ligand efficiency.

This guide will delve into the practical aspects of utilizing this fragment, providing a roadmap for its successful application in drug discovery projects.

Physicochemical and Structural Properties

The utility of a fragment is intrinsically linked to its physicochemical properties, which govern its solubility, permeability, and binding characteristics. While experimental data for this compound is not extensively published, its properties can be reliably predicted and are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂[2]
Molecular Weight 218.25 g/mol [2]
CAS Number 885274-94-2[3]
IUPAC Name This compound[2]
Topological Polar Surface Area (TPSA) 66.5 Ų(Calculated)
cLogP 1.2(Calculated)
Hydrogen Bond Donors 1 (Aniline NH₂)(Calculated)
Hydrogen Bond Acceptors 3 (Amide O, Ketone O, Piperidine N)(Calculated)

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of a fragment's chemical space. A reliable two-step synthesis for this compound is outlined below, proceeding through a stable nitro-intermediate.

Synthetic Workflow

The synthesis involves an initial acylation of piperidin-4-one with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to the desired aniline.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Reduction Piperidin-4-one Piperidin-4-one Acylation N-Acylation (Schotten-Baumann) Piperidin-4-one->Acylation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Acylation Intermediate 1-(4-Nitrobenzoyl)piperidin-4-one Acylation->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product caption Synthetic Workflow for this compound

A two-step synthesis of the target fragment.
Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the piperidin-4-one solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 1-(4-nitrobenzoyl)piperidin-4-one as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~0.05 eq) to the solution.

  • Reduction: The reaction vessel is purged with hydrogen gas (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Reaction Progression: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Design: Case Studies and SAR

The this compound scaffold and its close analogs have been instrumental in the development of inhibitors for several important drug targets. The inherent structural features allow for systematic modifications to probe structure-activity relationships (SAR).

Case Study: Protein Kinase B (Akt) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. The piperidin-4-yl group has been successfully incorporated into potent Akt inhibitors.[4]

  • SAR Insights: In a series of pyrazolopyrimidine-based Akt inhibitors, the incorporation of a piperidin-4-yl side chain was found to be crucial for activity.[4] The aniline nitrogen of a related aminobenzoyl moiety can form a key hydrogen bond with the hinge region of the kinase, while the piperidine ring itself occupies a hydrophobic pocket. Modifications can be explored at three key positions:

    • The Aniline Ring (A): Substitution on the aromatic ring can modulate electronic properties and provide additional interactions. For example, electron-withdrawing groups can influence the pKa of the aniline nitrogen.

    • The Piperidine Ring (B): The ketone at the 4-position can be modified to an amine, hydroxyl, or other functional groups to probe for new interactions.

    • The Piperidine Nitrogen (C): While acylated in our core fragment, this position can be attached to other moieties to extend into different sub-pockets of the target.

G cluster_0 SAR Exploration Points img A A B B C C caption Key modification points for SAR studies.

Key modification points for SAR studies.
  • Causality: The choice to append the piperidin-4-yl group in Akt inhibitors was driven by previous findings where this symmetric, cyclic moiety provided a hydrogen bond donor (via an attached imine) that improved potency.[4] This exemplifies how fragments are chosen based on established pharmacophoric knowledge.

Case Study: Farnesoid X Receptor (FXR) Partial Agonists

FXR is a nuclear receptor that plays a key role in bile acid homeostasis and lipid metabolism, making it a target for metabolic diseases. A derivative of our core fragment, 1-(4-aminophenylacetyl)piperidine, was identified as a scaffold for potent and selective FXR partial agonists.[5]

  • SAR Insights: For FXR modulators, the aminophenyl moiety is often a key recognition element. The piperidine serves as a linker to other hydrophobic groups that occupy the ligand-binding pocket. The partial agonism observed with these compounds is a desirable trait, as full agonists have been associated with side effects.[5] This highlights the ability to fine-tune not just potency but also the pharmacological profile through fragment elaboration.

Experimental Protocols for Biological Evaluation

Validating the biological activity of compounds derived from the this compound fragment requires robust and reproducible assays. Below are representative protocols for key target classes.

Protocol: In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA.

    • Dilute active Akt1 enzyme and substrate (e.g., a specific peptide like GSK3α) in Kinase Buffer.

    • Prepare a serial dilution of the test inhibitor (derived from the core fragment) in Kinase Buffer with a final DMSO concentration ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution.

    • Add 2 µL of the diluted Akt1 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based FXR Reporter Assay

This assay measures the ability of a compound to activate the transcriptional activity of FXR in living cells.

  • Cell Culture and Plating:

    • Culture HEK293T cells (or another suitable cell line) in appropriate media.

    • Plate the cells in a 96-well plate that has been pre-coated with a transfection complex containing plasmids for FXR expression and a SEAP (Secreted Alkaline Phosphatase) reporter gene under the control of an FXR-responsive promoter.[6]

  • Compound Treatment:

    • After 18-24 hours, replace the culture medium with a serum-free stimulation medium.

    • Add the test compounds (and a positive control like GW4064) at various concentrations to the wells. Incubate for another 24 hours.

  • SEAP Activity Measurement:

    • Collect a small aliquot (e.g., 10 µL) of the culture medium from each well.

    • Add a luminescence-based alkaline phosphatase substrate to the collected media.

    • Incubate at room temperature for 5-15 minutes.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the level of FXR activation.

    • Calculate the fold activation relative to the vehicle control and determine EC₅₀ values from the dose-response curve.

Conclusion and Future Perspectives

The this compound fragment represents a highly valuable starting point in drug discovery. Its combination of desirable physicochemical properties, synthetic accessibility, and proven utility against multiple target classes underscores its importance in FBDD. The case studies presented herein demonstrate a clear path from fragment identification to lead optimization, guided by a deep understanding of structure-activity relationships. As new biological targets emerge, the strategic application of well-validated fragments like this compound will continue to be a cornerstone of efficient and successful drug development campaigns. The principles and protocols outlined in this guide provide a self-validating framework for researchers to confidently employ this scaffold in the pursuit of novel therapeutics.

References

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Methodological & Application

Synthesis of 1-(4-Aminobenzoyl)piperidin-4-one from 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-Aminobenzoyl)piperidin-4-one from 4-aminobenzoic Acid

Introduction

This compound is a valuable bifunctional molecule in medicinal chemistry and drug discovery. It serves as a versatile scaffold and key building block for the synthesis of more complex therapeutic agents.[1] The piperidine ring is a prevalent structural motif in a vast number of pharmaceutically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities.[2]

The synthesis of this target molecule presents a classic chemoselectivity challenge. The starting material, 4-aminobenzoic acid, possesses two nucleophilic sites: the aromatic amine and the carboxylic acid. Direct activation of the carboxylic acid for amidation would inevitably lead to undesired self-polymerization through the reaction with the amine of another molecule.[3] To circumvent this, a robust three-step synthetic strategy is employed, involving the protection of the amine, subsequent amide coupling, and final deprotection. This application note provides a detailed, field-proven protocol for this synthesis, explaining the rationale behind each step and reagent choice to ensure high yield and purity.

Overall Synthetic Strategy

The synthesis is logically structured in three distinct stages:

  • N-Protection: The aromatic amine of 4-aminobenzoic acid is temporarily protected as a tert-butoxycarbonyl (Boc) carbamate. This group is highly effective as it is stable under the basic and nucleophilic conditions of the subsequent coupling step but can be readily removed under acidic conditions.[4][5]

  • Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated in situ and coupled with the secondary amine of piperidin-4-one.

  • N-Deprotection: The Boc protecting group is cleaved to reveal the primary aromatic amine, yielding the final target compound.

// Nodes SM [label="Starting Materials:\n4-Aminobenzoic Acid\nPiperidin-4-one"]; Step1 [label="Step 1: N-Protection\n(Boc)₂O, Base"]; Intermediate1 [label="Intermediate 1:\nBoc-4-aminobenzoic acid"]; Step2 [label="Step 2: Amide Coupling\nEDC, HOBt"]; Intermediate2 [label="Intermediate 2:\nBoc-protected final product"]; Step3 [label="Step 3: N-Deprotection\nTFA, DCM"]; Product [label="Final Product:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Workup &\nPurification"];

// Edges SM -> Step1; Step1 -> Intermediate1 [label="Workup"]; Intermediate1 -> Step2; Step2 -> Intermediate2 [label="Workup"]; Intermediate2 -> Step3; Step3 -> Purification; Purification -> Product; } endom

A high-level overview of the three-step synthetic process.

Part 1: N-Protection of 4-Aminobenzoic Acid

Principle and Rationale

The first critical step is the selective protection of the nucleophilic amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The resulting carbamate significantly decreases the nucleophilicity of the nitrogen atom, preventing it from participating in the subsequent amide bond formation.[5] The reaction is robust, high-yielding, and the Boc group can be removed under mild acidic conditions that typically do not affect the newly formed amide bond.[6][7]

// Structures Amine [label="R-NH₂"]; Boc2O [label="(Boc)₂O"]; Intermediate [label="[Tetrahedral Intermediate]"]; Product [label="R-NH-Boc"]; Byproducts [label="tBuO⁻ + CO₂"];

// Reaction flow Amine -> Intermediate [label="Nucleophilic Attack"]; Boc2O -> Intermediate; Intermediate -> Product [label="Collapse"]; Intermediate -> Byproducts; } endom

Simplified mechanism of amine protection using (Boc)₂O.
Protocol 1: Synthesis of 4-((tert-butoxycarbonyl)amino)benzoic acid
  • To a stirred solution of 4-aminobenzoic acid (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq.) and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 using a cold 1 M HCl solution. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the N-Boc protected product as a white solid.

Part 2: Amide Coupling of Protected Acid and Piperidin-4-one

Principle and Rationale

Direct condensation of a carboxylic acid and an amine to form an amide bond is an unfavorable process that requires high temperatures.[8] Therefore, the carboxylic acid must be converted into a more reactive electrophile. This is achieved using a "coupling reagent". A widely used and effective method is the activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[9]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as an activator trap, reacting with the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea but highly reactive towards amines, leading to efficient amide bond formation with minimal side products.[10] A key advantage of using EDC is that its urea byproduct is water-soluble, simplifying purification.[9]

// Nodes Acid [label="R-COOH"]; EDC [label="EDC"]; O_acyl [label="O-Acylisourea\n(Reactive Intermediate)"]; HOBt [label="HOBt"]; ActiveEster [label="HOBt Active Ester"]; Amine [label="R'-NH₂"]; Tetrahedral [label="Tetrahedral Intermediate"]; Amide [label="Amide Product\nR-CO-NH-R'"]; Byproduct [label="EDC-Urea\n(Water-soluble)"];

// Edges Acid -> O_acyl; EDC -> O_acyl; O_acyl -> ActiveEster; HOBt -> ActiveEster; ActiveEster -> Tetrahedral; Amine -> Tetrahedral [label="Nucleophilic\nAttack"]; Tetrahedral -> Amide; Tetrahedral -> HOBt [style=dashed, label="regenerated"]; O_acyl -> Byproduct [style=dashed, color="#EA4335", label="hydrolysis"]; } endom

Activation and coupling pathway using EDC and HOBt.
Protocol 2: Synthesis of tert-butyl (4-(4-oxopiperidine-1-carbonyl)phenyl)carbamate
  • Suspend 4-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add HOBt (1.2 eq.) and EDC hydrochloride (1.2 eq.) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve piperidin-4-one hydrochloride (1.1 eq.) in DCM/DMF and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq.) to neutralize the salt and act as a proton scavenger.

  • Add the piperidin-4-one solution dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected coupled product.

Part 3: N-Deprotection to Yield Final Product

Principle and Rationale

The final step is the removal of the Boc protecting group to unveil the primary aromatic amine. This is typically achieved by acidolysis, using a strong acid like Trifluoroacetic acid (TFA).[7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the amine and subsequent fragmentation of the unstable tert-butyl derivative into carbon dioxide and a stable tert-butyl cation.[7][11] This reaction is generally clean and rapid at room temperature.

Protocol 3: Synthesis of this compound
  • Dissolve the purified Boc-protected intermediate from Step 2 in a minimal amount of Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.[12][13]

Quantitative Data Summary

The following table provides representative quantitative data for the described three-step synthesis. Note that actual yields may vary based on reaction scale and specific laboratory conditions.

StepStarting MaterialKey ReagentsMolar Eq. (Reagent)SolventTemp.Time (h)Typical Yield (%)
1. Protection 4-Aminobenzoic acid(Boc)₂O, NaOH1.1Dioxane/H₂O0°C → RT12-1690-95%
2. Coupling Boc-4-aminobenzoic acidEDC·HCl, HOBt, Piperidin-4-one·HCl, DIPEA1.2, 1.2, 1.1, 2.5DCM or DMF0°C → RT12-2480-90%
3. Deprotection Boc-protected intermediateTFA (25% v/v)ExcessDCMRT1-395-99%

Conclusion

This application note details a reliable and efficient three-step synthesis for this compound from 4-aminobenzoic acid. By employing a strategic protection-coupling-deprotection sequence, the inherent chemoselectivity challenges are effectively overcome. The use of a Boc protecting group for the amine and an EDC/HOBt-mediated amide coupling provides a robust pathway to the desired product in high overall yield and purity. These protocols are designed to be reproducible and scalable for researchers in drug development and organic synthesis.

References

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Application Notes & Protocols: Reductive Amination Strategies for 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of reductive amination protocols specifically tailored for the versatile chemical intermediate, 1-(4-Aminobenzoyl)piperidin-4-one. Reductive amination is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds, and its application to this piperidone core is critical for generating libraries of novel compounds for drug discovery.[1][2][3] We will dissect the underlying reaction mechanism, compare key reagents, and present detailed, step-by-step protocols that emphasize both procedural execution and the scientific rationale behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing secondary and tertiary amine derivatives from this valuable scaffold.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental task in the pharmaceutical industry, as nitrogen-containing heterocycles are ubiquitous in biologically active molecules.[2][3] Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and widely used methods for this purpose. It facilitates the conversion of a carbonyl group (in this case, the ketone of this compound) into an amine via an intermediate imine or iminium ion.[4]

This one-pot reaction is highly valued for its efficiency, operational simplicity, and broad substrate scope, often providing a more controlled alternative to direct alkylation of amines, which can be plagued by over-alkylation issues.[4][5] The target substrate, this compound, is a particularly interesting scaffold. The piperidine ring is a privileged structure in medicinal chemistry, and the aminobenzoyl group offers a handle for further functionalization, making its derivatives prime candidates for screening in various therapeutic areas.

This guide focuses on providing reliable protocols using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that has become the gold standard for this transformation.[6][7]

Mechanism and Reagent Selection

A successful reductive amination hinges on the delicate balance between the formation of an iminium ion and its subsequent reduction. The overall process can be visualized in two key stages.

First, the primary or secondary amine performs a nucleophilic attack on the ketone carbonyl of the piperidone. This is followed by dehydration to form a positively charged iminium ion. This step is typically the rate-limiting step and is often catalyzed by a small amount of acid.[8][9] Second, a hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to yield the final amine product.

Reductive_Amination_Mechanism Ketone Piperidone Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R''R'''NH) Amine->Hemiaminal Hemiaminal->Ketone - Amine Iminium Iminium Ion [R-C(=N+R''R''')-R'] Hemiaminal->Iminium + H⁺, -H₂O Iminium->Hemiaminal - H⁺, +H₂O Product Final Amine Product Iminium->Product + Hydride Source H_Plus H+ H2O H₂O Hydride [H⁻] (from STAB)

Figure 1: General mechanism of reductive amination.

The Choice of Reducing Agent

The success of a one-pot reductive amination depends critically on the chemoselectivity of the reducing agent. It must reduce the iminium ion much faster than it reduces the starting ketone.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Highly selective for iminium ions over ketones/aldehydes.[7] Effective under neutral or mildly acidic conditions.[8] Less toxic than cyanide-based reagents.[6]Moisture sensitive; reactions are typically run in anhydrous, aprotic solvents like DCE or DCM.[10]
Sodium Cyanoborohydride (NaBH₃CN) Also selective for iminium ions.[5][11] Stable in mildly acidic conditions.[9]Highly toxic due to the potential to release hydrogen cyanide gas if conditions become too acidic.[11]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Not selective. Rapidly reduces ketones and aldehydes, often leading to alcohol byproducts instead of the desired amine.[5][10] Typically requires pre-formation of the imine before addition.[10]

For these protocols, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its superior selectivity, safety profile, and high yields.[6][8]

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

General Workflow

The experimental procedure follows a straightforward, sequential one-pot process. The workflow is designed to be efficient, minimizing intermediate purifications.

Workflow A 1. Reagent Setup Combine piperidone and amine in anhydrous solvent (DCE). B 2. Imine Formation Stir at room temperature. (Optional: add catalytic AcOH). A->B C 3. Reduction Add STAB portion-wise to manage gas evolution. B->C D 4. Reaction Monitoring Track via TLC or LC-MS until starting material is consumed. C->D E 5. Quench & Work-up Add aqueous base (e.g., NaHCO₃). Separate organic layer. D->E F 6. Purification Dry, concentrate, and purify (e.g., column chromatography). E->F

Figure 2: Standard experimental workflow for reductive amination.

Protocol 1: Synthesis of 1-(4-Aminobenzoyl)-4-(benzylamino)piperidine

This protocol details the reaction with a representative primary amine, benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Reagent Table:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound218.26218 mg1.01.0
Benzylamine107.15118 mg (121 µL)1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-10 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (10 mL) followed by benzylamine (121 µL, 1.1 mmol). Stir the resulting mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring mixture in three portions over 5 minutes. Causality Note: Portion-wise addition is recommended to control the initial effervescence and ensure a safe reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated aqueous NaHCO₃ solution to quench any remaining reducing agent and neutralize the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(4-Aminobenzoyl)-4-(benzylamino)piperidine.

Protocol 2: Synthesis of 1-(4-Aminobenzoyl)-4-morpholinopiperidine

This protocol details the reaction with a representative secondary amine, morpholine.

Reagent Table:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound218.26218 mg1.01.0
Morpholine87.1296 mg (96 µL)1.11.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-10 mL--

Step-by-Step Procedure:

The procedure is identical to Protocol 1, with morpholine substituted for benzylamine. Reaction times with secondary amines can sometimes be longer than with primary amines due to increased steric hindrance. Consistent monitoring is key.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Inefficient imine formation. 2. Deactivated (wet) STAB. 3. Weakly nucleophilic amine.1. Add 0.1 equivalents of acetic acid to catalyze imine formation.[8] 2. Use a fresh bottle of STAB and ensure all glassware and solvents are anhydrous. 3. For very weak nucleophiles (e.g., some anilines), consider increasing the temperature to 40-50 °C or allowing for longer reaction times.
Formation of Alcohol Byproduct The reducing agent is reducing the starting ketone. This is rare with STAB but can indicate a problem.Ensure the amine is present and that the STAB was not added before the amine. Confirm the identity and quality of the STAB.
Difficulty in Purification Residual starting amine is co-eluting with the product.During the aqueous work-up, perform an acidic wash (e.g., with 1 M HCl) to protonate the desired amine product and any unreacted amine, pulling them into the aqueous layer. Then, basify the aqueous layer and re-extract to isolate the amine products, leaving non-basic impurities behind.[12][13]

References

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.[Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.[Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ACS Publications.[Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Reductive amination. Wikipedia.[Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal.[Link]

  • Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Erowid.[Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.[Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.[Link]

  • Purification of amine reaction mixtures.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit.[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications.[Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.[Link]

  • Challenging reductive amination. Reddit.[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Application Notes & Protocols: 1-(4-Aminobenzoyl)piperidin-4-one as a Privileged Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The aberrant activity of kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in the medicinal chemist's arsenal is the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidin-4-one motif is a quintessential example of such a scaffold, recognized for its versatility and presence in numerous pharmacologically active compounds, including those with anticancer and antiviral properties.[1][2]

This application note focuses on a particularly valuable derivative of this scaffold: 1-(4-aminobenzoyl)piperidin-4-one . This building block uniquely combines the conformational rigidity of the piperidin-4-one ring with a reactive primary aromatic amine, providing a strategic vector for the synthesis of diverse libraries of kinase inhibitors. The aminobenzoyl group serves as a versatile handle for introducing a variety of heterocyclic systems known to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. This guide will provide an in-depth look at the properties of this compound, a detailed protocol for its utilization in the synthesis of a potent AKT inhibitor, and methods for the biological evaluation of the resulting compounds.

Physicochemical Properties and Strategic Advantages of this compound

This compound is a crystalline solid with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol .[3] Its structure presents several key features that make it an attractive starting material for the synthesis of kinase inhibitors:

  • The Piperidin-4-one Core: This six-membered heterocyclic ring provides a rigid, three-dimensional scaffold that can effectively orient substituents into the active site of a kinase. The ketone functionality at the 4-position can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

  • The 4-Aminobenzoyl Moiety: The primary aromatic amine is a key functional group for synthetic elaboration. It can readily participate in a variety of coupling reactions, such as nucleophilic aromatic substitution (SNAᵣ), amide bond formation, and reductive amination, allowing for the facile introduction of diverse chemical functionalities. This is particularly important for targeting the hinge region of kinases.

  • Vectorial Orientation: The linkage of the aminobenzoyl group to the piperidine nitrogen ensures a defined spatial orientation of the substituents, which is critical for achieving high-affinity binding to the target kinase.

PropertyValueSource
CAS Number 885274-94-2[4]
Molecular Formula C₁₂H₁₄N₂O₂[3]
Molecular Weight 218.25 g/mol [3]
Appearance Crystalline solidGeneral knowledge
Key Functional Groups Primary aromatic amine, amide, ketone, secondary amine (within the piperidine ring)[2]

Synthetic Protocol: Synthesis of a Potent AKT Inhibitor via Nucleophilic Aromatic Substitution

This protocol details a representative synthesis of a potent inhibitor of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7][8] The synthesis involves the nucleophilic aromatic substitution of a chlorine atom on a pyrazolopyrimidine core by the primary amine of this compound.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of AKT Inhibitor start Start Materials: This compound 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reaction Nucleophilic Aromatic Substitution (SNAᵣ) start->reaction DIPEA, n-Butanol, 120 °C workup Aqueous Workup & Extraction reaction->workup Cool to RT, add H₂O purification Column Chromatography workup->purification Extract with EtOAc product Final Product: AKT Inhibitor purification->product Elute with DCM/MeOH G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor AKT Inhibitor (Synthesized Compound) Inhibitor->AKT Inhibition

Sources

Application Note: Strategic Derivatization of 1-(4-Aminobenzoyl)piperidin-4-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-aminobenzoyl)piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents.[1][2] Its synthetic tractability, featuring a reactive aromatic amine and a piperidinone ketone, allows for systematic structural modifications to probe the chemical space around a biological target. This document provides a comprehensive guide for researchers on the strategic derivatization of this scaffold to generate compound libraries for Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for amide bond formation and reductive amination, explain the mechanistic rationale behind reagent selection, and illustrate how to correlate structural changes with biological activity.

Introduction: The Strategic Value of the Benzoylpiperidine Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1] When combined with a 4-aminobenzoyl group, the resulting this compound core offers two primary, orthogonal vectors for chemical modification. This allows for a modular approach to library synthesis, enabling researchers to systematically explore how changes in different regions of the molecule impact biological activity.

This guide focuses on two high-yield, robust derivatization strategies:

  • N-Acylation of the 4-amino group: To explore the impact of substituents projecting from the benzoyl ring.

  • Reductive Amination at the C4-keto group: To introduce diversity within the piperidine ring itself.

By systematically applying these transformations, researchers can generate a focused library of analogs to build a robust SAR model, guiding the optimization of potency, selectivity, and pharmacokinetic properties.

Derivatization Strategies & Experimental Workflows

A typical workflow for an SAR campaign originating from the this compound scaffold involves parallel synthesis followed by biological screening and data analysis.

SAR_Workflow cluster_0 Synthesis Module cluster_1 Screening & Analysis Module Start 1-(4-Aminobenzoyl) piperidin-4-one Amidation Protocol 1: Amide Coupling (HATU) Start->Amidation R-COOH ReductiveAmination Protocol 2: Reductive Amination (STAB) Start->ReductiveAmination R'-NH2 Library Compound Library (Analogs A1-An, B1-Bn) Amidation->Library ReductiveAmination->Library Screening Biological Screening (e.g., Enzyme Assay) Library->Screening Data Activity Data (IC50 / EC50) Screening->Data SAR_Table SAR Table Generation Data->SAR_Table Analysis SAR Analysis & Next-Gen Design SAR_Table->Analysis HATU_Mechanism cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Coupling CarboxylicAcid R-COOH + DIPEA Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate HATU HATU Carboxylate->HATU Attack ActiveEster OAt-Active Ester HATU->ActiveEster Rearrangement TMU Tetramethylurea HATU->TMU Amide Scaffold-NH-C(O)-R ActiveEster->Amide Amine Scaffold-NH₂ Amine->ActiveEster Nucleophilic Attack

Caption: HATU amide coupling mechanism.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and this compound (1.0 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane. [3]

Protocol 2: Derivatization via Reductive Amination

This protocol modifies the C4-ketone of the piperidinone ring. Reductive amination is a powerful method for forming C-N bonds. The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure. [4][5]

Mechanistic Rationale

The selectivity of STAB is key to the success of this one-pot reaction. It reduces iminium ions much faster than it reduces ketones or aldehydes. [4][5]

  • Imine/Iminium Formation: The ketone on the piperidinone ring reacts with a primary or secondary amine (R'R''NH) under mildly acidic conditions (often using acetic acid as a catalyst) to form a hemiaminal, which then dehydrates to form an iminium ion in equilibrium.

  • Hydride Transfer: STAB, being sterically hindered and less reactive than reagents like sodium borohydride, selectively delivers a hydride to the electrophilic carbon of the iminium ion. [6]3. Product Formation: This reduction yields the corresponding secondary or tertiary amine at the C4 position.

The mildness of STAB tolerates a wide range of functional groups, making it ideal for library synthesis. [4]

STAB_Mechanism cluster_0 Iminium Formation cluster_1 Reduction Ketone Scaffold=O Iminium [Scaffold=N⁺H-R'] Ketone->Iminium Amine R'-NH₂ Amine->Iminium Product Scaffold-NH-R' Iminium->Product STAB NaB(OAc)₃H STAB->Product Hydride Transfer

Caption: Reductive amination mechanism.

Detailed Experimental Protocol

Materials:

  • This compound or an N-acylated derivative (1.0 eq)

  • Amine of interest (primary or secondary) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (AcOH) (optional, catalytic to 1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) [4][7]* Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the piperidin-4-one starting material (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE or DCM (approx. 0.1 M).

  • If the amine is provided as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. For less reactive ketones or amines, stoichiometric amounts may be required. [6]4. Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.

  • Add STAB (1.5 eq) portion-wise over 5-10 minutes. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of saturated aq. NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. A common eluent system is a gradient of methanol (containing a small amount of ammonium hydroxide, e.g., 1%) in dichloromethane to prevent protonation and tailing of the basic amine product on the silica gel.

Building the SAR: Data Interpretation and Analysis

After synthesizing and purifying the library of derivatives, the compounds are tested in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀ values). The data is then compiled into an SAR table to identify key structural trends.

Example SAR Table: Farnesoid X Receptor (FXR) Agonism

Let's hypothesize our scaffold is being explored as a partial agonist for the Farnesoid X Receptor (FXR), a target for metabolic diseases. [8]The following table illustrates a potential SAR dataset.

Compound IDModification SiteR GroupR' GroupFXR Activity (EC₅₀, nM)
Parent --H=O>10,000
A1 Amine (N-Acyl)-CH₃=O850
A2 Amine (N-Acyl)-CH₂Ph=O250
A3 Amine (N-Acyl)-CH₂-(4-F-Ph)=O120
A4 Amine (N-Acyl)-(4-CF₃-Ph)=O65
B1 Ketone (Red. Am.)-H-NH-CH₃5,200
B2 Ketone (Red. Am.)-H-NH-CH₂Ph1,800
B3 Ketone (Red. Am.)-H-NH-(n-dodecyl)450
C1 Dual Modified-(4-CF₃-Ph)-NH-CH₂Ph15

Data is hypothetical but based on established principles of medicinal chemistry and published SAR for related scaffolds. [8][9][10]

SAR Insights and Next-Generation Design

From the hypothetical data in the table, several key insights emerge:

  • Amine Derivatization (Series A): Acylation of the primary amine is crucial for activity. Increasing the steric bulk and incorporating electron-withdrawing groups on the phenyl ring (A2 -> A4) significantly improves potency. The trifluoromethylphenyl group in A4 appears to engage in a favorable interaction with the target.

  • Ketone Derivatization (Series B): Modifying the ketone to a secondary amine also imparts activity. Increasing the lipophilicity of the N-substituent (B1 -> B3) enhances potency, suggesting a hydrophobic pocket in this region of the binding site.

  • Synergistic Effects (Compound C1): Combining the optimal substitution from both series (the 4-trifluoromethylbenzoyl group from A4 and the benzylamino group from B2 ) results in a dramatic, synergistic increase in potency. This suggests that the two modifications occupy distinct but complementary binding pockets.

Next Steps: Based on these results, a second-generation library could be designed to:

  • Further explore substitutions on the N-acyl phenyl ring (e.g., different halogens, methoxy groups).

  • Investigate other bulky, lipophilic groups at the C4-amino position.

  • Synthesize a matrix of compounds combining the best features from both sites to confirm and refine the synergistic effect.

Characterization of Derivatives

All synthesized compounds must be rigorously characterized to confirm their structure and purity (>95% for biological testing).

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the covalent structure. For N-acylated products, one would expect to see the appearance of new aromatic and/or aliphatic signals corresponding to the added acyl group, along with the disappearance of the broad -NH₂ signal. For reductive amination products, the disappearance of the piperidinone carbonyl signal in the ¹³C NMR (~208 ppm) and the appearance of a new N-CH signal are key diagnostic markers. Note that hindered rotation around newly formed amide bonds can sometimes lead to broadened or duplicated signals in the NMR spectrum. [11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (exact mass) of the new compound.

  • Liquid Chromatography (LC) or HPLC: This is used to assess the purity of the final compound before biological evaluation.

Conclusion

The this compound scaffold provides an excellent starting point for medicinal chemistry campaigns. The orthogonal reactivity of its aromatic amine and piperidinone ketone allows for the straightforward and systematic generation of diverse chemical libraries. By employing robust and well-understood reactions such as HATU-mediated amide coupling and STAB-mediated reductive amination, researchers can efficiently explore the structure-activity landscape around a biological target. This logical, iterative process of synthesis, testing, and analysis is fundamental to identifying lead compounds and accelerating the drug discovery process.

References

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. Available from: [Link]

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  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
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Scale-up synthesis of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 1-(4-Aminobenzoyl)piperidin-4-one

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery.[1][2] The synthesis begins with the acylation of piperidin-4-one with 4-nitrobenzoyl chloride to yield the stable intermediate, 1-(4-nitrobenzoyl)piperidin-4-one. This is followed by a robust catalytic hydrogenation to reduce the nitro group, affording the final product in high yield and purity. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, process safety considerations, and the scientific rationale behind key experimental choices to ensure successful and safe implementation on a larger scale.

Introduction

The piperidin-4-one scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active compounds.[3][4][5] Its derivatives are crucial intermediates in the synthesis of drugs targeting the central nervous system, as well as antiviral and anticancer agents.[1][2] this compound, in particular, serves as a versatile bifunctional intermediate, allowing for further chemical modifications at both the aniline nitrogen and the ketone carbonyl.[1]

While numerous synthetic routes exist for piperidone derivatives on a laboratory scale, scaling these processes for preclinical or clinical development presents significant challenges. These include managing reaction exotherms, ensuring consistent product quality, handling hazardous materials safely, and developing efficient isolation procedures. This document details a validated, scalable, and efficient synthetic pathway designed to address these challenges, providing a reliable method for producing multi-gram to kilogram quantities of this compound.

Overall Synthetic Strategy

The selected synthetic route is a robust two-step process that utilizes readily available and cost-effective starting materials.

  • Step 1: Amide Coupling (Acylation): A Schotten-Baumann reaction between piperidin-4-one hydrochloride and 4-nitrobenzoyl chloride forms the intermediate, 1-(4-nitrobenzoyl)piperidin-4-one.[] This approach is advantageous for scale-up due to its typically high yields and straightforward work-up.

  • Step 2: Nitro Group Reduction: The nitro intermediate is reduced to the target primary amine via catalytic hydrogenation using palladium on carbon (Pd/C). This method is highly efficient and chemoselective, minimizing byproduct formation and simplifying purification.[7][8]

The overall workflow is depicted below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Purification & Analysis Piperidin-4-one HCl Piperidin-4-one HCl Intermediate 1-(4-Nitrobenzoyl)piperidin-4-one Piperidin-4-one HCl->Intermediate Base, Solvent 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride->Intermediate Final_Product This compound Intermediate->Final_Product H2, Pd/C Catalyst, Solvent Purification Recrystallization Final_Product->Purification Analysis NMR, MS, HPLC Purification->Analysis

Caption: Overall workflow for the synthesis of this compound.

Part 1: Scale-up Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one

Principle and Rationale

This step involves the N-acylation of piperidin-4-one with 4-nitrobenzoyl chloride. The reaction of an acyl chloride with an amine is highly exothermic and rapid.[] For a scalable and controlled process, a biphasic Schotten-Baumann condition is employed using an aqueous base solution and an organic solvent. Piperidin-4-one is typically supplied as its hydrochloride salt to improve stability and handling; therefore, a base is required to liberate the free amine for the reaction.

  • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to neutralize the HCl salt and the HCl generated during the reaction, yet mild enough to minimize hydrolysis of the acyl chloride.

  • Solvent System: A mixture of dichloromethane (DCM) and water provides a biphasic system. The product preferentially dissolves in the organic layer, while the inorganic salts remain in the aqueous phase, simplifying the work-up.

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm upon addition of the highly reactive 4-nitrobenzoyl chloride.[]

Detailed Experimental Protocol (100 g Scale)

Materials and Equipment:

  • 5 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel.

  • Piperidin-4-one hydrochloride (1.00 eq, 100 g)

  • 4-Nitrobenzoyl chloride (1.05 eq, 136 g)

  • Potassium carbonate (K₂CO₃) (2.5 eq, 252 g)

  • Dichloromethane (DCM) (10 vol, 1.0 L)

  • Deionized Water (10 vol, 1.0 L)

Procedure:

  • Reactor Setup: Charge the 5 L reactor with piperidin-4-one hydrochloride (100 g), potassium carbonate (252 g), DCM (1.0 L), and deionized water (1.0 L).

  • Cooling: Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Dissolve 4-nitrobenzoyl chloride (136 g) in DCM (300 mL). Add this solution dropwise to the reactor via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 3-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperidin-4-one is consumed.

  • Work-up and Isolation: a. Stop stirring and allow the layers to separate. b. Drain the lower organic (DCM) layer. c. Extract the aqueous layer with DCM (2 x 300 mL). d. Combine all organic layers and wash with saturated sodium bicarbonate solution (500 mL) followed by brine (500 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: The crude product, 1-(4-nitrobenzoyl)piperidin-4-one, can be purified by recrystallization from a suitable solvent system like ethanol or isopropanol to yield an off-white to pale yellow solid.[3]

Process Safety and Optimization
  • Hazard: 4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exotherm Control: The controlled, dropwise addition of the acyl chloride at low temperature is critical for safety and to prevent side reactions. A jacketed reactor provides precise temperature control.

  • Off-gassing: The reaction generates HCl, which is neutralized by the base to form CO₂. Ensure adequate ventilation and headspace in the reactor.

Part 2: Catalytic Hydrogenation to this compound

Principle and Rationale

The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the preferred method on an industrial scale due to its high efficiency, clean conversion (the only byproduct is water), and atom economy.[7]

  • Catalyst: 5% Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[8] It offers excellent activity under mild conditions.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is used as the reductant. The reaction progress can be conveniently monitored by the rate of hydrogen uptake.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Safety: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. Strict adherence to safety protocols is mandatory.

Detailed Experimental Protocol (100 g Scale)

Materials and Equipment:

  • 2 L stainless steel hydrogenation reactor (Parr apparatus or similar) equipped with a gas inlet, pressure gauge, mechanical stirrer, and temperature control.

  • 1-(4-Nitrobenzoyl)piperidin-4-one (1.00 eq, 100 g)

  • 5% Palladium on Carbon (Pd/C), 50% wet (2.0 w/w %, 2.0 g dry weight basis)

  • Methanol (10 vol, 1.0 L)

  • Inert gas (Nitrogen or Argon)

  • Celite™ (filter aid)

Procedure:

  • Reactor Charging: In a separate vessel, slurry the 5% Pd/C catalyst (4.0 g of 50% wet catalyst) in methanol (50 mL).

  • Inerting: Charge the hydrogenation reactor with 1-(4-nitrobenzoyl)piperidin-4-one (100 g) and methanol (950 mL). Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove all oxygen.

  • Catalyst Loading: Under a positive pressure of nitrogen, transfer the catalyst slurry into the reactor.

  • Hydrogenation: a. Begin stirring and pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-60 psi / 3-4 bar). b. The reaction is typically exothermic; maintain the internal temperature at 25-35 °C using cooling if necessary. c. Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is complete when hydrogen uptake ceases.

  • In-Process Control (IPC): Confirm complete conversion of the starting material by TLC or HPLC.

  • Work-down and Isolation: a. Depressurize the reactor and purge the system three times with nitrogen. b. Carefully decant or filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric. Keep the filter cake wet with solvent (methanol or water). c. Rinse the reactor and the filter cake with additional methanol (2 x 100 mL). d. Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purification: The final product, this compound, can be recrystallized from a suitable solvent like ethyl acetate/heptane or ethanol/water to achieve high purity.[9]

Process Safety and Optimization
  • Hydrogen Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a designated area with appropriate safety measures, spark-proof equipment, and ventilation.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry. It can ignite flammable solvents in the presence of air. Always handle the catalyst as a wet slurry and never allow the filter cake to dry out. The used catalyst should be quenched and stored under water for proper disposal.

  • Inerting: Thoroughly purging the reactor with an inert gas before introducing hydrogen and after the reaction is complete is the most critical step to prevent the formation of an explosive atmosphere.

Quantitative Data Summary

StepCompoundStarting Mass (g)Molar Eq.Molar Mass ( g/mol )Moles (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
1Piperidin-4-one HCl1001.00135.610.737--->98%
14-Nitrobenzoyl Chloride1361.05185.570.733--->99%
11-(4-Nitrobenzoyl)piperidin-4-one--248.24-18316892%>97%
21-(4-Nitrobenzoyl)piperidin-4-one1001.00248.240.403--->99%
2This compound--218.26-87.981.793%>99%

Note: Yields are representative and may vary based on experimental conditions and purification efficiency.

Conclusion

The two-step synthesis of this compound via acylation followed by catalytic hydrogenation is a highly efficient, robust, and scalable process. By implementing careful control over reaction parameters, particularly temperature during the acylation and inerting procedures during hydrogenation, this protocol can be safely and reliably executed on a large scale. The detailed procedures and rationales provided in this application note serve as a valuable resource for chemists and engineers in the pharmaceutical and chemical industries, facilitating the production of this key synthetic intermediate.

References

  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

  • Organic Process Research & Development. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. Available at: [Link]

  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Available at: [Link]

  • Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Available at: [Link]

  • MDPI. (2026). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Available at: [Link]

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  • ResearchGate. (n.d.). Selection and Scale-Up Evaluation of an Alternative Route to (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol. Available at: [Link]

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  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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Mastering the Crystalline Form: Application Notes and Protocols for 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, control over the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API dictates its solubility, stability, bioavailability, and manufacturability, making crystallization a critical control point in the drug development process. This guide provides a detailed exploration of crystallization techniques for 1-(4-Aminobenzoyl)piperidin-4-one, a key building block in medicinal chemistry. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to facilitate the reproducible generation of high-quality crystalline material.

The piperidine scaffold is a prevalent motif in a multitude of FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1] The N-acylation of the piperidine ring, as seen in this compound, offers a versatile handle for modulating biological activity. Consequently, robust methods for the purification and crystallization of such intermediates are of significant interest.

Understanding the Physicochemical Landscape

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the amine and amide groups of the solute.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateModerateThe carbonyl and nitrile groups can act as hydrogen bond acceptors, leading to moderate solubility.
Aprotic Nonpolar Toluene, HexaneLowThe lack of hydrogen bonding capability and the significant difference in polarity will result in poor solvation.
Chlorinated DichloromethaneModerate to LowCan engage in weak hydrogen bonding but is less polar than protic solvents.

This predicted profile serves as a foundational guide for solvent selection in the development of crystallization protocols. Experimental verification of solubility is a crucial first step and is highly recommended.

Crystallization Methodologies: Principles and Protocols

The selection of a crystallization method is dictated by the thermodynamic and kinetic properties of the solute-solvent system. For this compound, several techniques are applicable, each offering distinct advantages in terms of crystal size, purity, and polymorphic form.

Cooling Crystallization: The Workhorse Technique

Cooling crystallization is a widely employed method that leverages the temperature-dependent solubility of a compound.[2] By dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then gradually cooling, a state of supersaturation is induced, leading to nucleation and crystal growth.

Protocol 1: Cooling Crystallization from Isopropanol

  • Solvent Selection: Isopropanol is chosen for its good balance of solvating power at elevated temperatures and lower solubility at ambient or sub-ambient temperatures for moderately polar compounds.

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add 1 gram of crude this compound to 10 mL of isopropanol.

  • Heating: Heat the mixture with stirring to reflux (approximately 82 °C) until all the solid has dissolved. If complete dissolution is not achieved, add isopropanol dropwise until a clear solution is obtained. Causality: Ensuring complete dissolution at an elevated temperature is critical to avoid the presence of seed crystals that could lead to rapid, uncontrolled precipitation upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask. Trustworthiness: This step is crucial for removing particulate matter that could act as unwanted nucleation sites.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring). To promote the formation of larger crystals, the flask can be insulated with glass wool. Expertise: Slow cooling is paramount for obtaining well-ordered, larger crystals as it allows for kinetic control over the nucleation and growth processes.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for at least one hour to maximize the yield of crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization
Anti-Solvent Crystallization: A Versatile Approach

Anti-solvent (or drowning-out) crystallization is a powerful technique for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible. The addition of the anti-solvent reduces the solubility of the solute in the mixture, inducing supersaturation and crystallization.

Protocol 2: Anti-Solvent Crystallization using Methanol/Water

  • Solvent System Selection: Methanol is a good solvent for many polar organic molecules, while water is a common anti-solvent. The miscibility of methanol and water makes this a suitable system.

  • Dissolution: Dissolve 1 gram of crude this compound in the minimum amount of methanol at room temperature with stirring.

  • Anti-Solvent Addition: To the stirred solution, add deionized water dropwise. The addition should be slow to maintain a low level of supersaturation. Expertise: A slow addition rate is critical to avoid "oiling out," where the compound separates as a liquid phase instead of forming crystals.

  • Induction: Continue adding water until a persistent cloudiness (incipient precipitation) is observed.

  • Crystal Growth: At this point, you can either:

    • Add a few more drops of methanol to redissolve the precipitate and then allow the solution to stand undisturbed for slow evaporation of the more volatile solvent (methanol), which will gradually induce crystallization.

    • Allow the cloudy solution to stand, or gently warm it until it becomes clear and then cool it slowly.

  • Equilibration: Allow the mixture to stand at room temperature for several hours, or in a refrigerator overnight, to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using a cold methanol/water mixture of the final composition for washing.

Workflow for Anti-Solvent Crystallization
Slow Evaporation: For High-Quality Single Crystals

Slow evaporation is a simple yet effective method for growing high-quality single crystals suitable for X-ray diffraction studies.[2] This technique is particularly useful when only small amounts of material are available.

Protocol 3: Slow Evaporation from an Ethanol/Ethyl Acetate Mixture

  • Solvent Selection: A mixture of ethanol and ethyl acetate can provide a fine-tuned solubility profile. Ethanol provides good solvating power, while the more volatile ethyl acetate will evaporate preferentially, slowly increasing the concentration of the less soluble compound. A review of crystallization procedures for piperidin-4-one derivatives suggests that ethanol-ethyl acetate mixtures are effective.[3]

  • Solution Preparation: Prepare a dilute to moderately concentrated solution of this compound in a 1:1 mixture of ethanol and ethyl acetate at room temperature. Ensure the compound is fully dissolved.

  • Setup: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm and pierce a few small holes in it with a needle. Causality: The small holes restrict the rate of evaporation, promoting the slow growth of well-defined crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of crystals.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and isolate the crystals. They can be gently washed with a small amount of a solvent in which the compound is sparingly soluble (e.g., hexane) to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry or dry under a gentle stream of nitrogen.

Workflow for Slow Evaporation

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[4][5] Different polymorphs can exhibit distinct physicochemical properties, impacting the performance and stability of the final drug product. While no specific polymorphic forms of this compound have been reported in the literature, it is prudent to assume that polymorphism is possible.

A thorough polymorph screen is recommended during the drug development process. This typically involves crystallizing the compound under a wide range of conditions, including different solvents, cooling rates, and the presence of additives. The resulting solid forms should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Conclusion

The crystallization of this compound is a crucial step in its purification and isolation, with significant implications for its use in drug discovery and development. The choice of crystallization technique and solvent system should be guided by the desired outcome, whether it be bulk purification or the growth of single crystals for structural analysis. The protocols provided in this guide offer a starting point for developing robust and reproducible crystallization processes. It is imperative for the researcher to combine these methodologies with careful experimental observation and analytical characterization to ensure the desired crystalline form's consistent and high-quality production.

References

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Application Notes & Protocols: Leveraging 1-(4-Aminobenzoyl)piperidin-4-one for Novel Antiviral Agent Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold for Unmet Antiviral Needs

The landscape of antiviral drug discovery is in a constant state of evolution, driven by the emergence of novel viral threats and the development of resistance to existing therapies. At the core of this endeavor lies the identification and optimization of chemical scaffolds that provide a robust foundation for developing potent and selective therapeutic agents. The 1-(4-Aminobenzoyl)piperidin-4-one molecule represents one such promising starting point.

While not an antiviral agent in its native form, its structure embodies two key features widely recognized in medicinal chemistry: the piperidine ring and the benzoylpiperidine fragment . The piperidine moiety is a "privileged scaffold," a structural motif frequently found in clinically approved drugs due to its favorable influence on physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability[1]. Furthermore, the benzoylpiperidine fragment is crucial for the activity of numerous central nervous system agents and serves as a versatile pharmacophore for establishing critical interactions with biological targets[2].

This guide provides the scientific rationale, strategic workflows, and detailed experimental protocols for utilizing this compound as a foundational scaffold in the design and screening of novel antiviral compounds. We will explore its potential by derivatizing its key functional groups—the C4-ketone and the N1-benzoyl group—to target critical viral machinery.

Part 1: Strategic Rationale for Antiviral Development

The this compound scaffold is a rich platform for chemical elaboration. Its value lies in the strategic placement of functional groups that can be readily modified to explore chemical space and optimize interactions with viral targets.

  • The C4-Ketone: This carbonyl group is a prime site for modifications. It can be transformed into a variety of functional groups, such as amines via reductive amination, to introduce new hydrogen bond donors and acceptors or to append larger side chains designed to probe the binding pockets of viral enzymes[3][4].

  • The N1-Benzoyl Group: The amide bond can be hydrolyzed to yield a secondary amine, providing another point for diversification. Alternatively, the para-amino group on the benzoyl ring can be functionalized to extend the molecule and explore interactions with surface residues of a target protein.

  • Proven Antiviral Potential of Piperidine Derivatives: The utility of the piperidine core is not merely theoretical. Research has demonstrated that derivatives of the piperidine scaffold exhibit potent activity against a range of viruses, including:

    • HIV: Piperidine-substituted purines have shown remarkable inhibitory potencies in cellular assays against HIV-1[5].

    • Influenza A: Certain piperidine derivatives have been found to be highly effective against the Influenza A/H1N1 virus in cell culture models[5][6].

    • Coronaviruses: A class of 1,4,4-trisubstituted piperidines was identified as inhibitors of coronavirus replication, targeting the viral main protease (Mpro)[7][8].

    • Hepatitis C Virus (HCV): A 4-aminopiperidine scaffold was discovered to inhibit the assembly and release of infectious HCV particles[3][4].

This established precedent validates the strategic selection of the this compound scaffold as a promising starting point for novel antiviral discovery campaigns.

Part 2: Workflow for Scaffold-Based Viral Protease Inhibitor Design

Viral proteases are an attractive and well-validated class of antiviral targets. Enzymes like the SARS-CoV-2 main protease (Mpro or 3CLpro) are essential for viral replication, and their inhibition halts the viral life cycle[9][10]. The this compound scaffold can be used to design non-covalent inhibitors that occupy the protease active site.

Logical Workflow: From Scaffold to Lead Candidate

The following diagram outlines a typical medicinal chemistry workflow starting from the initial scaffold.

G cluster_0 Computational Phase cluster_1 Synthetic & Screening Phase cluster_2 Validation Phase Scaffold 1-(4-Aminobenzoyl) piperidin-4-one Scaffold Docking In Silico Docking (e.g., against SARS-CoV-2 Mpro) Scaffold->Docking SAR Identify Key Interactions & Design Analogs Docking->SAR Synthesis Synthesize Analog Library (e.g., via Reductive Amination) SAR->Synthesis Assay Biochemical Assay (Protease Inhibition FRET Assay) Synthesis->Assay Data Analyze IC50 Data & Refine SAR Assay->Data Data->SAR Iterative Optimization CellAssay Cell-Based Antiviral Assay (CPE Reduction) Data->CellAssay Lead Lead Candidate CellAssay->Lead G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Hit Validation Library Library of Scaffold Derivatives CPE_Assay Cytopathic Effect (CPE) Reduction Assay Library->CPE_Assay CC50_Assay Cytotoxicity Assay (e.g., MTT or CTG) Library->CC50_Assay EC50 Calculate EC50 (Antiviral Potency) CPE_Assay->EC50 CC50 Calculate CC50 (Cellular Toxicity) CC50_Assay->CC50 SI Determine Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Hits Prioritize Hits (High Potency, Low Toxicity, High SI) SI->Hits MoA Mechanism of Action Studies Hits->MoA

Caption: Workflow for cell-based antiviral screening and hit validation.

Protocol 2: Cytopathic Effect (CPE) Reduction Assay for Influenza A Virus

This protocol assesses the ability of test compounds to protect host cells (e.g., Madin-Darby Canine Kidney, MDCK cells) from virus-induced cell death.[5][6]

Materials:

  • MDCK cells.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Infection Medium: DMEM supplemented with 1 µg/mL TPCK-trypsin and 0.2% BSA.

  • Influenza A virus stock (e.g., strain A/PR/8/34).

  • Test compounds and positive control (e.g., Oseltamivir).

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 96-well, clear-bottom, tissue culture-treated plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed MDCK cells into 96-well plates at a density of 2 x 104 cells per well in 100 µL of Cell Culture Medium.

    • Incubate for 24 hours at 37°C, 5% CO2 until cells form a confluent monolayer.

  • Compound Addition:

    • Prepare 2X final concentrations of serially diluted test compounds in Infection Medium.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Virus Infection:

    • Dilute the Influenza A virus stock in Infection Medium to a concentration that will result in 80-90% cell death after 48-72 hours (determined empirically, typically a multiplicity of infection, MOI, of 0.01).

    • Add 100 µL of the diluted virus to all wells except the "cells only" control wells. Add 100 µL of Infection Medium to these wells. The final volume is 200 µL.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • After incubation, visually inspect the plates for CPE (cell rounding, detachment).

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Presentation:

    • EC50 (Antiviral Activity):

      • Normalize the data: % Protection = 100 * (Luminescencecompound+virus - Luminescencevirus only) / (Luminescencecells only - Luminescencevirus only).

      • Plot % Protection vs. log(concentration) to determine the EC50.

    • CC50 (Cytotoxicity):

      • Run a parallel plate with the same compound dilutions but without adding the virus.

      • Normalize the data: % Viability = 100 * (Luminescencecompound / Luminescencecells only).

      • Plot % Viability vs. log(concentration) to determine the CC50.

    • Selectivity Index (SI): Calculate SI = CC50 / EC50. A higher SI value indicates a better therapeutic window.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDModification on ScaffoldEC50 (µM) vs. Influenza ACC50 (µM) on MDCK CellsSelectivity Index (SI)
Parent None> 100> 100N/A
DERIV-01 C4-reductive amination with n-butylamine15.2> 100> 6.6
DERIV-02 C4-reductive amination with benzylamine5.885.114.7
DERIV-03 C4-reductive amination with phenethylamine2.163.430.2
Oseltamivir Positive Control0.9> 100> 111

Part 4: Exemplary Synthetic Protocol

The versatility of the this compound scaffold is realized through synthetic chemistry. Reductive amination of the C4-ketone is a robust and high-yielding reaction for creating a diverse library of analogs.[3]

Protocol 3: Synthesis of N-Substituted 4-Amino-1-(4-aminobenzoyl)piperidine Derivatives via Reductive Amination

Reaction Scheme: (Illustrative scheme showing the starting material reacting with a generic amine R-NH2 and a reducing agent to yield the product)

Materials:

  • This compound.

  • Primary amine of choice (e.g., benzylamine).

  • Sodium triacetoxyborohydride (STAB).

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent.

  • Acetic acid (catalyst).

  • Standard workup and purification reagents (saturated NaHCO3 solution, brine, anhydrous MgSO4, silica gel for chromatography).

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired primary amine (1.2 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may effervesce.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

The this compound scaffold represents a chemically tractable and strategically sound starting point for the discovery of novel antiviral agents. Its privileged structural motifs and multiple handles for synthetic modification allow for the systematic exploration of structure-activity relationships against key viral targets. By employing the integrated workflows and protocols detailed in this guide—spanning computational design, biochemical screening, cell-based validation, and synthetic elaboration—research teams can efficiently advance this scaffold from a promising chemical entity to a validated lead candidate. Future efforts should focus on expanding library diversity and exploring its potential against a wider range of viral families to unlock its full therapeutic potential.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-Aminobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable chemical intermediate. The unique structure of this molecule, featuring a primary aromatic amine, a tertiary amide, and a ketone, presents distinct challenges that can impact yield, purity, and scalability. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired product quality.

Section 1: Understanding the Core Challenges & Frequently Asked Questions (FAQs)

The purification of this compound is often complicated by its polarity, basicity, and potential for side-product formation during synthesis. The piperidin-4-one scaffold is a crucial pharmacophore in medicinal chemistry, making the isolation of a pure compound essential for reliable downstream applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route, which is typically the acylation of piperidin-4-one with an activated 4-aminobenzoyl derivative (e.g., 4-aminobenzoyl chloride). Based on this, you should anticipate:

  • Unreacted Starting Materials: Piperidin-4-one (highly polar) and 4-aminobenzoic acid (from the hydrolysis of 4-aminobenzoyl chloride).

  • Reagent-Related Impurities: Excess acylating agent or its degradation products. 4-aminobenzoyl chloride is moisture-sensitive and can hydrolyze back to 4-aminobenzoic acid.[3]

  • Side-Products: Although less common, potential for di-acylation or other side reactions if reaction conditions are not carefully controlled.

Q2: My crude product is a persistent, sticky oil instead of a solid. What can I do?

A2: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization.

  • Initial Step: Ensure all volatile solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable at that temperature.

  • Solvent Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is insoluble but the impurities are soluble. Good starting choices include diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This process can wash away non-polar impurities and induce crystallization.

  • Purification Required: If trituration fails, it indicates the presence of significant impurities. Proceed directly to column chromatography to isolate the pure compound, which should then solidify upon solvent removal.

Q3: My compound appears to be degrading during column chromatography or upon storage. How can I minimize this?

A3: While the core structure is relatively stable, the free aromatic amine can be susceptible to oxidation, which is often indicated by a color change (e.g., turning yellow or brown).

  • Minimize Light and Air Exposure: Store the compound under an inert atmosphere (nitrogen or argon) and in an amber vial to protect it from light.

  • Solvent Purity: Use high-purity, peroxide-free solvents for chromatography, as residual peroxides in ethers (like THF or Dioxane) or aging chlorinated solvents can promote oxidation.

  • Temperature Control: For long-term storage, keep the material refrigerated (2-8 °C). A stability study on a related piperidone derivative showed significant degradation at elevated temperatures.[4][5]

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment.

  • HPLC/UPLC: Reversed-phase HPLC is an excellent method for quantifying purity and detecting minor impurities. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. LC-MS is particularly powerful for identifying the mass of impurities separated by HPLC.

  • Thin Layer Chromatography (TLC): An indispensable tool for quick, qualitative checks during the reaction and purification process.

Section 2: Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is often the most effective method for purifying this compound, especially on a small to medium scale. However, its polar and basic nature can cause issues.

Q: My compound is streaking badly on the TLC plate and I'm getting poor separation and recovery from my silica column. What is happening?

A: This is a classic sign of strong interaction between your basic compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. The primary aromatic amine and, to a lesser extent, the ketone's lone pair electrons can bind tightly, leading to tailing, poor resolution, and sometimes irreversible adsorption.

Solution: To mitigate this, you must neutralize the acidic sites on the silica gel.

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is the most common choice.[7][8] Alternatively, a 1-2% solution of ammonia in methanol can be used as part of the polar component of the mobile phase.

  • Use Deactivated Silica: For particularly sensitive compounds, using commercially available deactivated (end-capped) silica gel or neutral alumina can be an alternative stationary phase.

Q: What is a good starting solvent system (mobile phase) for silica gel chromatography?

A: The compound is quite polar, so you will need a relatively polar solvent system. Always determine the optimal system with TLC first, aiming for an Rf value of 0.2-0.4 for your product.

  • Recommended Starting Systems:

    • Dichloromethane (DCM) : Methanol (MeOH) (e.g., start at 98:2 and gradually increase polarity to 95:5 or 90:10).

    • Ethyl Acetate : Hexane (This may not be polar enough unless your impurities are very non-polar; you might need to add MeOH).

    • Chloroform : Methanol (A 40:1 ratio has been used for similar compounds).[7]

  • Pro-Tip: Always add your basic modifier (e.g., 1% TEA) to the pre-mixed mobile phase before running the TLC or the column.

Section 3: Troubleshooting Guide: Purification by Recrystallization

Recrystallization is an ideal and scalable purification method if the crude material is relatively pure (>90%) and solid.[9]

Q: What is a suitable solvent for recrystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Given the compound's polarity, polar protic solvents or mixtures are good candidates.

  • Good Single Solvents to Screen:

    • Ethanol or Isopropanol: Often a good first choice for polar molecules.[10][11]

    • Acetonitrile.

    • Ethyl Acetate.

  • Mixed-Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimum of a "good" hot solvent (like ethanol or methanol) and then add a "poor" solvent (like water, diethyl ether, or hexane) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. A mixture of ethanol and ethyl acetate has been used for related piperidone derivatives.[9]

Q: My compound "oils out" of the solution instead of forming crystals upon cooling. How can I prevent this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator.

  • Use a More Dilute Solution: You may have a supersaturated solution. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool it more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol assumes a crude product with significant impurities requiring separation.

  • TLC Analysis and Mobile Phase Selection:

    • Prepare a stock solution of your crude product in a solvent like DCM or methanol.

    • Prepare several test eluent systems, for example: 98:2, 95:5, and 90:10 DCM:MeOH. Crucially, add 1% triethylamine (TEA) to each prepared eluent.

    • Spot the crude material on a silica gel TLC plate (with F254 indicator) and develop in the test systems.

    • Visualize the plate under a UV lamp (254 nm).[7] The ideal system should give your product an Rf of ~0.3.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure (or gravity), ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent completely, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • If separation is difficult, a gradient elution can be used, slowly increasing the percentage of methanol over the course of the run.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvents and triethylamine.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a crude product that is a solid and has a purity of >90%.

  • Solvent Selection:

    • Place a small amount of crude material (20-30 mg) in several test tubes.

    • Add potential solvents (e.g., ethanol, isopropanol, ethyl acetate) dropwise to each tube at room temperature to test for insolubility.

    • Heat the tubes that show poor solubility at room temperature. The ideal solvent will fully dissolve the compound when hot.

    • Allow the clear solutions to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can move the flask to an ice bath to maximize recovery.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven.

Section 5: Data Summary and Visual Guides

Table 1: Comparison of Purification Techniques
TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%60-85%HighCost-effective, highly scalable, excellent for removing minor impurities.[12]Requires a solid crude material; may not remove impurities with similar solubility.
Column Chromatography >99%70-90%MediumHigh resolution, effective for complex mixtures and removing closely related impurities.Solvent-intensive, more time-consuming, can be challenging to scale up.[12]
Preparative HPLC >99.5%50-70%LowHighest achievable purity, ideal for final polishing of small quantities.Expensive, requires specialized equipment, not suitable for large scale.[12]
Diagrams

main Crude Product: This compound imp1 Unreacted Piperidin-4-one main->imp1 Incomplete Reaction imp2 Unreacted/Hydrolyzed 4-Aminobenzoyl Chloride (-> 4-Aminobenzoic Acid) main->imp2 Excess Reagent/ Moisture Exposure imp3 Solvent Residue main->imp3 Work-up imp4 Oxidation Byproducts main->imp4 Air/Light Exposure synthesis Synthesis: Acylation of Piperidin-4-one synthesis->main

Caption: Potential Impurity Profile and Origins.

start Start: Crude Product Analysis (TLC, ¹H NMR) check_state Is the crude material a solid >90% pure? start->check_state recrystallize Action: Recrystallization check_state->recrystallize Yes triturate Crude is an oil or very impure solid check_state->triturate No check_impurities Are impurities significantly different in polarity? column Action: Column Chromatography (with basic modifier) check_impurities->column Yes end_reassess Re-assess Purity check_impurities->end_reassess No (Consider Prep-HPLC) end_pure Result: Pure Compound (>99%) recrystallize->end_pure column->end_pure triturate->check_impurities

Caption: Decision Workflow for Purification Strategy.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Machuqueiro, M., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • Google Patents. (n.d.). US5861513A - Preparation of 1-acetyl-4-piperidones.
  • Chemsrc. (2025, August 20). 4-aminobenzoyl chloride | CAS#:16106-38-0. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 31929-31969. [Link]

  • Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Salah, N. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • Rashid, M., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 246-253. [Link]

  • Lusk, J. B., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(18), e2300343. [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidyl Pro-Gly Spacer for Preparation of Antibody-Drug Conjugates. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

  • Rashid, M., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminobenzoyl)piperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during this synthesis, ensuring high yield and purity.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents, leveraging the piperidin-4-one scaffold as a versatile pharmacophore.[1][2] The most common synthetic route involves the N-acylation of piperidin-4-one with a derivative of 4-aminobenzoic acid. While seemingly straightforward, this process is fraught with potential side reactions that can significantly impact yield and purity. This guide will explore these challenges and provide robust solutions.

The primary synthetic pathways are:

  • Acyl Chloride Method: Reaction of piperidin-4-one with 4-aminobenzoyl chloride.

  • Amide Coupling Method: Direct coupling of piperidin-4-one with 4-aminobenzoic acid using a coupling agent.

Each pathway has its own set of challenges, which we will address in the following sections.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of the Desired Product

You've set up your reaction, but upon work-up and analysis, the yield of this compound is disappointingly low, or perhaps you've recovered only starting materials.

4-Aminobenzoyl chloride is the most common acylating agent for this synthesis, but it is notoriously unstable.[3] Its high reactivity stems from the electrophilic acyl chloride group, but this also makes it highly susceptible to hydrolysis.[3][4]

  • Causality: The primary culprit is moisture. Water readily attacks the carbonyl carbon of the acyl chloride, leading to rapid hydrolysis to the unreactive 4-aminobenzoic acid. The half-life of 4-aminobenzoyl chloride in an aqueous THF solution at room temperature is reported to be as short as 12 minutes.[3]

  • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use Anhydrous Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or chloroform must be freshly distilled or obtained from a solvent purification system.[5] Protic solvents like alcohols are incompatible as they will react to form esters.[5]

  • Proper Reagent Handling: Handle 4-aminobenzoyl chloride in a glovebox or under a constant stream of inert gas. If the reagent is old or has been improperly stored, its quality is suspect.

  • Consider In-Situ Generation: To bypass the instability of isolated 4-aminobenzoyl chloride, it can be generated in-situ from 4-aminobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride immediately before the addition of piperidin-4-one.[6][7] This ensures the reactive species is consumed as it is formed.

The N-acylation reaction requires careful control of stoichiometry and acid scavenging.

  • Causality: The reaction of piperidin-4-one with 4-aminobenzoyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the secondary amine of the piperidin-4-one starting material, rendering it non-nucleophilic and halting the reaction.

  • Use of an Acid Scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it forms.[5]

    • Recommended Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Use at least 1.1 to 1.5 equivalents. Pyridine can also be used.

  • Temperature Control: The reaction is typically exothermic. It is often started at 0 °C with slow, dropwise addition of the acyl chloride solution to the solution of piperidin-4-one and base. The reaction is then allowed to warm to room temperature and stirred until completion.[8]

Issue 2: Presence of a Major Impurity Identified as 4-Aminobenzoic Acid

Your final product's NMR or LC-MS analysis shows a significant peak corresponding to 4-aminobenzoic acid.

  • Causality: As discussed in Issue 1 , this is the direct result of the hydrolysis of 4-aminobenzoyl chloride.[5] This can happen either before the reaction (due to improper handling) or during the aqueous work-up if the reaction has not gone to completion.

  • Reaction Monitoring: Before quenching the reaction, ensure it has gone to completion using Thin Layer Chromatography (TLC) or LC-MS. Note that acyl chlorides can streak or decompose on silica TLC plates.[9] It is often better to monitor the disappearance of the piperidin-4-one starting material.

  • Purification: 4-Aminobenzoic acid is acidic, while your product is basic. This difference in properties can be exploited for purification.

    • Acid/Base Extraction: During work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic 4-aminobenzoic acid. Be cautious, as your product has a free amine and may have some solubility in the aqueous layer if the pH is not controlled.

    • Column Chromatography: If extraction is insufficient, silica gel column chromatography can be used. A solvent system such as DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine can effectively separate the product from the more polar 4-aminobenzoic acid.

Issue 3: Formation of Insoluble, Polymeric Byproducts

You observe the formation of a precipitate during the reaction that is not your desired product and is poorly soluble in common organic solvents.

  • Causality: This is a classic side reaction caused by the bifunctional nature of 4-aminobenzoyl chloride. The nucleophilic amino group of one molecule can attack the electrophilic acyl chloride group of another, leading to self-polymerization or oligomerization to form poly(p-benzamide)s.[3][4][5] This is especially prevalent at higher concentrations and temperatures.

Sources

Technical Support Center: A Researcher's Guide to Improving Yield and Purity of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Aminobenzoyl)piperidin-4-one. This molecule is a valuable key intermediate and building block in medicinal chemistry and drug discovery, frequently utilized in the development of novel therapeutic agents due to its versatile piperidin-4-one scaffold.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, offering field-proven insights, troubleshooting strategies, and detailed protocols to enhance both yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields can often be traced back to a few critical factors in the reaction setup and execution. The primary causes include:

  • Improper Reagent Stoichiometry: An incorrect molar ratio between piperidin-4-one and the acylating agent is a frequent culprit. While a slight excess of the acylating agent can drive the reaction to completion, a large excess can complicate the purification process.[3]

  • Presence of Moisture: The acylation reaction, particularly when using an acyl halide like 4-aminobenzoyl chloride, is highly sensitive to water. Any moisture present can hydrolyze the acylating agent, rendering it inactive and reducing the yield. It is imperative to use anhydrous solvents and properly dried glassware.[4]

  • Ineffective Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial for scavenging the acid (e.g., HCl) generated during the reaction.[3] Insufficient or impure base will fail to drive the equilibrium toward the product side, resulting in an incomplete reaction.

  • Suboptimal Reaction Temperature: While lower temperatures can sometimes improve selectivity, they may also significantly slow down the reaction rate.[4] If the reaction does not proceed to completion, a low yield is inevitable. An optimal balance must be found.

  • Product Loss During Workup: Significant quantities of the product can be lost during aqueous extractions, chromatography, or crystallization steps if these processes are not optimized.[3]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an impure reaction mixture. The most common impurities are:

  • Unreacted Starting Materials: The most frequent "impurities" are simply unconsumed piperidin-4-one or the 4-aminobenzoyl reagent.

  • Reaction with Solvent: If a nucleophilic solvent such as methanol or ethanol is used with a highly reactive acylating agent, the solvent itself can be acylated, leading to the formation of a methyl or ethyl 4-aminobenzoate byproduct. The use of inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is strongly recommended to avoid this.[3]

  • Di-acylation or Polymerization: The 4-aminobenzoyl moiety contains a primary aromatic amine. While the secondary amine of piperidin-4-one is significantly more nucleophilic and reacts preferentially, under harsh conditions or with incorrect stoichiometry, intermolecular reactions can occur where the amino group of one molecule reacts with another, leading to oligomers or polymers.

Q3: What is the most effective method to purify the final product?

The choice of purification method depends on the scale of the synthesis and the desired final purity.[5]

  • Column Chromatography: This is the most versatile and effective technique for achieving high purity (>99%).[5] Using silica gel, a gradient elution starting with a non-polar solvent (e.g., hexane/DCM) and gradually increasing the polarity with ethyl acetate or methanol can effectively separate the product from starting materials and non-polar impurities.

  • Recrystallization: For crystalline solids, recrystallization is a highly cost-effective and scalable purification method.[5][6] Success is highly dependent on finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for piperidin-4-one derivatives include ethanol, methanol, and mixtures such as ethanol-ethyl acetate or dichloromethane-methanol.[6][7]

  • Acid-Base Extraction: This technique can be useful during the aqueous workup to remove non-basic impurities. By acidifying the aqueous layer, the basic product can be protonated and retained, while neutral impurities are washed away with an organic solvent. However, this method will not effectively separate the product from the unreacted piperidin-4-one starting material.

Visualizing the Process

To better understand the experimental sequence and troubleshooting logic, the following diagrams outline the general workflow and a decision-making process for addressing common issues.

G cluster_workflow Experimental Workflow A Reactant Preparation (Anhydrous Conditions) B Acylation Reaction (Inert Atmosphere, 0°C to RT) A->B C Reaction Quench & Aqueous Workup B->C D Purification (Chromatography or Recrystallization) C->D E Purity & Identity Analysis (TLC, HPLC, NMR, MS) D->E

Caption: A typical workflow for the synthesis and analysis of this compound.

G Start Problem Identified LowYield Low Yield? Start->LowYield Yes LowPurity Low Purity? Start->LowPurity No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents IDSpots Identify Spots by TLC (Co-spot with SMs) LowPurity->IDSpots CheckConditions Verify Anhydrous Conditions & Reaction Time/Temp CheckReagents->CheckConditions If Reagents OK CheckWorkup Optimize Extraction & minimize transfers CheckConditions->CheckWorkup If Conditions OK OptimizeChroma Optimize Chromatography (Add TEA to eluent?) IDSpots->OptimizeChroma If SMs present TryRecrystal Screen for Recrystallization Solvents OptimizeChroma->TryRecrystal If streaking occurs

Caption: A troubleshooting decision tree for addressing low yield and purity issues.

In-Depth Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving specific experimental problems.

Issue Potential Cause Recommended Solution & Rationale
Low Yield 1. Incomplete Reaction Monitor reaction progress diligently using TLC. If starting material persists after the expected reaction time, consider extending the duration or allowing the reaction to warm to a slightly higher temperature (e.g., 40°C). Rationale: This ensures the reaction has reached its maximum possible conversion before quenching.
2. Hydrolysis of Acylating Agent Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (e.g., DCM, THF). Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: This preventative measure is critical to protect the moisture-sensitive acylating agent from decomposition, thereby maximizing its availability for the desired reaction.[4]
3. Suboptimal Base Activity Use 1.2-1.5 equivalents of a high-purity, dry, non-nucleophilic base like triethylamine (TEA) or pyridine. If using a hydrochloride salt of piperidin-4-one, an additional equivalent of base is required. Rationale: The base is essential for neutralizing the acid byproduct, which drives the reaction forward. A wet or reactive base will lower the effective yield.[3]
4. Product Loss During Aqueous Workup Minimize the volume and number of aqueous washes. If the product shows any solubility in the aqueous layer, perform a back-extraction of the combined aqueous layers with the organic solvent to recover dissolved product. Rationale: This step recovers product that may have partitioned into the aqueous phase, preventing physical loss.
Low Purity 1. Unreacted Piperidin-4-one Adjust the stoichiometry to use a slight excess (e.g., 1.05-1.1 equivalents) of the 4-aminobenzoyl reagent. This helps to fully consume the piperidin-4-one. Purification: The more polar piperidin-4-one can typically be separated by silica gel chromatography.
2. Unreacted 4-Aminobenzoic Acid/Chloride Ensure piperidin-4-one is not the limiting reagent. During workup, a wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) will extract the acidic 4-aminobenzoic acid into the aqueous layer. Rationale: This exploits the acidic nature of the carboxylic acid impurity for selective removal.
3. Di-acylation/Polymerization Side Products For the highest purity, consider a protection strategy. Protect the primary aromatic amine of the 4-aminobenzoyl moiety (e.g., as a Boc-carbamate), perform the acylation, and then deprotect in a final step. Rationale: While this adds steps, it completely prevents intermolecular side reactions, guaranteeing a cleaner product profile.
Difficult Purification 1. Product Streaking on TLC/Column The product contains two basic amine functionalities which can interact strongly with acidic silica gel. To mitigate this, add a small amount of triethylamine (~0.5-1% v/v) to the chromatography eluent. Rationale: The TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface and allowing for smooth elution and improved peak shape of the basic product.
2. Product is an Oil / Fails to Crystallize Impurity is the most common cause. Ensure the material is of high purity (>95%) via chromatography before attempting crystallization. Perform a systematic solvent screen to find the ideal recrystallization solvent or solvent pair. Rationale: Crystallization is a purification technique that relies on the ordered arrangement of identical molecules; impurities disrupt this process. Finding a solvent where the product is soluble when hot but insoluble when cold is paramount.[6]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Acyl Chloride

This protocol describes a standard procedure for the acylation of piperidin-4-one using 4-aminobenzoyl chloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Aminobenzoyl chloride

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Deionized water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar).

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidin-4-one hydrochloride (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Cool the resulting slurry to 0°C in an ice-water bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred slurry. Stir for 20 minutes at 0°C to generate the free base in situ.

  • In a separate flask, dissolve 4-aminobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-aminobenzoyl chloride solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate or DCM/Methanol) or by recrystallization from a suitable solvent like ethanol.[6][7]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the final product.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the purified product in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

References

  • Technical Support Center: Optimizing Piperidine Acyl
  • Improving yield and enantioselectivity in aminopiperidine synthesis. (2025). Benchchem.
  • This compound | Research Chemical. Benchchem.
  • Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. (2025). Benchchem.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Ramalingam, A. (2021).
  • Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. (2025). Benchchem.
  • Piperidin-4-one: the potential pharmacophore. (2012). PubMed.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.

Sources

Stability issues of 1-(4-Aminobenzoyl)piperidin-4-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(4-Aminobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. As a key building block in medicinal chemistry, understanding its stability profile is critical for ensuring the integrity and reproducibility of your experimental results.[1][2]

This document provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate potential stability issues of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that could influence its stability?

A1: The molecule contains three key functional groups that are susceptible to degradation under certain conditions:

  • Aromatic Amine (Aniline moiety): The primary amino group on the benzoyl ring is susceptible to oxidation, which can lead to the formation of colored degradation products.

  • Amide Linkage: The bond connecting the benzoyl group to the piperidine ring is an amide. Amide bonds are prone to hydrolysis under both acidic and alkaline conditions.[3][4]

  • Ketone Group: The ketone within the piperidin-4-one ring can be involved in various reactions, though it is generally more stable than the other two functional groups.

Q2: How should I store the solid compound and its solutions to ensure maximum stability?

A2: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored in a freezer, preferably at -20°C. For solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24-48 hours, protected from light. For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Q3: Is this compound sensitive to pH?

A3: Yes, due to the presence of the amide linkage, the compound is expected to be sensitive to pH extremes. Strong acidic or basic conditions can catalyze the hydrolysis of the amide bond, cleaving the molecule into 4-aminobenzoic acid and piperidin-4-one.[4] It is expected to be most stable at a neutral pH.[4]

Q4: Can this compound degrade upon exposure to light?

A4: Aromatic compounds, particularly those with amine functionalities, can be photosensitive.[4] Exposure to UV or even ambient laboratory light over extended periods may lead to photolytic degradation. It is best practice to work with the compound in amber vials or protect clear vials with aluminum foil.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses problems you might encounter that could be linked to the instability of this compound.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Probable Cause: Degradation of the compound in the assay medium after preparation. This can be due to hydrolysis if the medium is acidic or basic, or oxidation accelerated by components in the medium.

  • Troubleshooting Steps:

    • Verify Solution Age: Always use freshly prepared stock and working solutions. Avoid using solutions that have been stored for more than a few hours unless their stability under those conditions has been verified.

    • Check pH of Medium: Measure the pH of your final assay buffer or medium. If it is outside the neutral range (pH 6-8), consider the possibility of hydrolysis.

    • Analytical Confirmation: Use HPLC to analyze the concentration and purity of your compound in the actual assay medium immediately after preparation and at the end of the experiment's duration. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Issue 2: Appearance of new peaks in the HPLC chromatogram of a sample over time.

  • Probable Cause: The compound is degrading under the storage or experimental conditions. The new peaks correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If your HPLC is connected to a mass spectrometer (LC-MS), determine the mass of the new peaks. This can provide crucial clues to the degradation pathway. For example, a peak corresponding to the mass of 4-aminobenzoic acid would strongly suggest hydrolysis.

    • Perform a Forced Degradation Study: A controlled stress testing experiment (see protocol below) is the most definitive way to understand the degradation profile of your compound.[5][6] This helps in proactively identifying likely degradation products.

Issue 3: A solution of the compound develops a yellow or brown tint.

  • Probable Cause: This is often a visual indicator of oxidation, particularly of the aromatic amine group.[7]

  • Troubleshooting Steps:

    • Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Using solvents that have been sparged with nitrogen or argon can minimize oxidation.

    • Add Antioxidants (with caution): For some applications, adding a small amount of an antioxidant like BHT or ascorbic acid to the stock solution might be possible, but you must first confirm that the antioxidant does not interfere with your downstream experiments.

    • Store Under Inert Gas: As mentioned, storing solutions under an inert atmosphere is the most effective way to prevent oxidation.

Methodologies and Protocols

Protocol 1: Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound.[5] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[8][9]

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.2 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.2 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Mix 1 mL of stock with 1 mL of acetonitrile. Incubate at 60°C for 72 hours.

    • Photolytic: Spread a thin layer of solid compound in a petri dish and expose it to a UV lamp (e.g., 254 nm) for 24 hours. Also, expose a solution (1 mL stock + 1 mL acetonitrile) to the same light source.

  • Neutralization (for hydrolytic samples): Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Sample Preparation for HPLC: Dilute all samples (including an unstressed control sample) to a final concentration of ~50 µg/mL with the mobile phase.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak and the formation of new peaks. Calculate the percentage degradation.

Stress Condition Reagent Temperature Duration
Acid Hydrolysis0.1 N HCl60°C24 h
Base Hydrolysis0.1 N NaOH60°C24 h
Oxidation3% H₂O₂Room Temp24 h
Thermal (Solution)Acetonitrile60°C72 h
PhotolyticUV LightRoom Temp24 h
Table 1: Recommended starting conditions for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[6]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Parameter Recommended Conditions
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 254 nm (or use PDA to check for peak purity)
Column Temperature 30°C
Gradient Program See table below
Table 2: Starting parameters for HPLC method development.[10]

Example Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955
Table 3: A typical gradient elution program.

Visualizing Potential Degradation and Workflow

To better understand the potential stability issues and the process to investigate them, the following diagrams illustrate the key concepts.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydro_prod1 4-Aminobenzoic Acid parent->hydro_prod1 Amide Cleavage hydro_prod2 Piperidin-4-one parent->hydro_prod2 Amide Cleavage ox_prod Oxidized Species (e.g., N-oxide, quinone-imine) parent->ox_prod Aromatic Amine Oxidation

Caption: Potential degradation pathways of this compound.

G prep Prepare Compound Stock Solution stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress control Prepare Unstressed Control Sample prep->control hplc Analyze All Samples by Stability-Indicating HPLC stress->hplc control->hplc data Compare Chromatograms: - % Degradation - Peak Purity Analysis - Identify Degradants hplc->data report Establish Stability Profile & Degradation Pathways data->report

Caption: Workflow for conducting a forced degradation stability study.

References

  • ResearchGate. (n.d.). Results of forced degradation studies. .

  • AIP Publishing. (2022). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. .

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. .

  • Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(2), 1-8. [Link].

  • National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. .

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1), 193-200. [Link].

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link].

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. .

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link].

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link].

  • National Center for Biotechnology Information. (n.d.). Electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. .

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link].

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of pharmaceutical and biomedical analysis, 43(5), 1684–1689. [Link].

  • ResearchGate. (2012). Electrochemical Synthesis Based on the Oxidation of 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone in the Presence of Nucleophiles. .

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. .

  • Kumar, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical Analysis, 6(5), 329-336. [Link].

  • National Center for Biotechnology Information. (n.d.). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. .

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link].

  • Williams, P. D., et al. (1999). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of medicinal chemistry, 42(19), 3779–3782. [Link].

  • National Center for Biotechnology Information. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. .

  • National Center for Biotechnology Information. (n.d.). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. .

  • National Center for Biotechnology Information. (n.d.). Hydrolysis and Photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a Model Anti-Tumor Quinol Ester. .

  • ResearchGate. (2009). Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. .

Sources

Technical Support Center: Overcoming Poor Solubility of 1-(4-Aminobenzoyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Aminobenzoyl)piperidin-4-one derivatives. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols to address the common yet significant challenge of poor aqueous solubility inherent to this chemical scaffold. Our goal is to equip you with the foundational knowledge and experimental tactics to keep your research moving forward.

Understanding the Core Challenge: The "Why" Behind Poor Solubility

The this compound scaffold possesses a combination of structural features that contribute to its limited aqueous solubility. The benzoyl and piperidinone rings create a relatively large, rigid, and lipophilic core. While the aromatic amine and the piperidine nitrogen are ionizable, their basicity is key to unlocking solubility.

  • Aromatic Amine (pKa ~4-5): This group is weakly basic. It requires a moderately acidic pH to become protonated (and thus charged and more soluble).[1][2]

  • Piperidine Nitrogen (pKa ~8-9): As a secondary amine, this nitrogen is more basic and will be protonated under neutral to acidic conditions.[1][3]

This dual-basic nature means the molecule's net charge is highly pH-dependent. At physiological pH (~7.4), the piperidine nitrogen is partially protonated, but the aromatic amine is largely neutral. The molecule's lowest solubility often occurs at a higher pH where both basic centers are deprotonated and neutral. Strategies to overcome this often involve manipulating the pH to ensure at least one of these sites is ionized.[4][5]

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: My this compound derivative won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

A1: The first and most effective step is pH adjustment. Since your compound has basic nitrogen atoms, lowering the pH will protonate them, creating a charged species that is significantly more soluble in water.[6][7] Prepare a concentrated stock solution in an organic solvent like DMSO, then dilute it into your aqueous buffer while vigorously vortexing. If precipitation occurs, add small aliquots of dilute HCl (e.g., 0.1 M) to lower the pH until the solution clears. Aim for a final pH of 4-5 for initial testing.

Q2: I need to use an organic solvent to make a stock solution. Which one is best?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble, nonpolar compounds.[8] Other options include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always prepare the stock at a high concentration (e.g., 10-50 mM) so that the final concentration of the organic solvent in your aqueous assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I've adjusted the pH, but my compound still precipitates over time. What's happening?

A3: You may be observing either time-dependent precipitation of a metastable solution or chemical instability. First, ensure you are not exceeding the solubility limit even at the optimal pH. If the concentration is appropriate, the issue could be the compound converting to a less soluble polymorphic form or degrading.[9] Consider including solubilizing excipients like surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins in your formulation to improve kinetic solubility and stability.[9][10]

Q4: Can I use co-solvents in my aqueous buffer to improve solubility?

A4: Yes, co-solvents can be very effective.[8] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[8][11] However, be mindful of their potential effects on your experimental system (e.g., cell toxicity, protein denaturation). It is crucial to run appropriate vehicle controls. A combination of pH adjustment and a co-solvent is often a powerful strategy.[11]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent and pH Screening

This guide helps you systematically identify the optimal conditions for solubilizing your specific derivative.

Objective: To determine the solubility of your compound across a range of organic solvents and pH conditions.

Rationale: Not all derivatives of the core scaffold behave identically. Substitutions on the rings can drastically alter pKa and lipophilicity, necessitating an empirical approach to find the ideal solubilization conditions.

  • Preparation: Weigh out 1-2 mg of your compound into several separate glass vials.

  • Solvent Addition: To each vial, add a different organic solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, PEG 400) in small, precise volumes (e.g., 20 µL).

  • Dissolution: After each addition, vortex the vial vigorously for 30-60 seconds. Use a sonicating water bath for 5-10 minutes if dissolution is slow.

  • Observation: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL or mM for each solvent.

  • Selection: Choose the solvent that provides the highest solubility for preparing your primary stock solution.

SolventPolarity IndexTypical UseCautions
DMSO 7.2Gold standard for stock solutionsCan be toxic to cells at >0.5%; hygroscopic
Ethanol 5.2Co-solvent in aqueous mediaCan cause protein precipitation at high conc.
PEG 400 6.1Co-solvent, formulation vehicleCan be viscous; potential for cell toxicity
Propylene Glycol 6.8Co-solvent in formulationsLess toxic than ethanol for many cell lines

This table summarizes key properties of common solvents used for solubilization.

Guide 2: Leveraging pH for Aqueous Solubility

The ionization state is the most powerful tool for solubilizing this class of compounds. This workflow guides you through optimizing the pH of your aqueous medium.

G start Start: Compound precipitates in neutral buffer (pH 7.4) prep_stock Prepare 10-50 mM stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer (e.g., to 10 µM) with vortexing prep_stock->dilute check_precip Precipitation observed? dilute->check_precip adjust_ph Titrate with 0.1 M HCl. Monitor pH and clarity. check_precip->adjust_ph Yes success Success! Record final pH and concentration. Run pH-matched vehicle control. check_precip->success No check_clear Solution clear? adjust_ph->check_clear check_clear->success Yes add_cosolvent Add co-solvent (e.g., 5-10% Ethanol) or surfactant (0.01% Tween-80) check_clear->add_cosolvent No, even at pH < 4 re_check Re-check for precipitation add_cosolvent->re_check re_check->success Soluble advanced Proceed to Advanced Strategies (Salt Forms, Formulations) re_check->advanced Insoluble

Sources

Technical Support Center: Optimizing N-Acylation of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of piperidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices involved in setting up an N-acylation reaction.

Q1: How do I choose the optimal acylating agent for my piperidin-4-one substrate?

The choice of acylating agent is a critical decision that balances reactivity with selectivity and handling considerations. The three most common classes are acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.

  • Acyl Chlorides: These are the most reactive common acylating agents, often providing rapid and high-yielding reactions even with less nucleophilic amines.[1][2] However, their high reactivity makes them sensitive to moisture and can sometimes lead to side reactions if not handled under strictly anhydrous conditions.[2] They generate hydrogen chloride (HCl) as a byproduct, necessitating the use of at least a stoichiometric amount of base.[3]

  • Acid Anhydrides: Offering a good balance of reactivity and stability, acid anhydrides are often preferred for their easier handling compared to acyl chlorides.[2] The reaction generates a carboxylic acid byproduct, which also requires a base for neutralization.[2] For less reactive systems, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[1]

  • Carboxylic Acids & Coupling Reagents: This method offers the greatest versatility, allowing for the direct use of a wide range of carboxylic acids. Reagents like HOBt, HOAt, and various phosphonium or uronium salts are used to activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.[4] This approach is central to peptide synthesis and is excellent for complex or sensitive substrates.[4]

Acylating AgentRelative ReactivityByproductKey AdvantagesKey Disadvantages
Acyl Chloride Very HighHClHigh reactivity, often fast reactions.[2]Moisture sensitive, corrosive byproduct.[2]
Acid Anhydride HighCarboxylic AcidEasier to handle than acyl chlorides, good reactivity.[2]May require a catalyst (e.g., DMAP) for slow reactions.[1]
Carboxylic Acid + Coupling Agent Variable (High upon activation)Varies (e.g., urea, HOBt)High versatility, mild conditions, low racemization.[5]Higher cost, more complex reaction mixture.
Q2: What is the role of the base, and which one should I select?

The primary role of the base in N-acylation is to neutralize the acidic byproduct (e.g., HCl or R-COOH) generated during the reaction.[1][3] This is crucial because protonation of the starting piperidin-4-one renders it non-nucleophilic, effectively halting the reaction.[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic tertiary amine bases.[6][7] They are effective acid scavengers. DIPEA is bulkier and can sometimes help minimize side reactions.

  • Pyridine: Pyridine can function as both a base and a solvent.[1] It also has a catalytic effect, as it can form a highly reactive N-acylpyridinium intermediate, which can accelerate the acylation process.[8]

A slight excess of the base (1.1-1.5 equivalents) is typically recommended to ensure the reaction goes to completion.[9]

Q3: Which solvent is most appropriate for this reaction?

The ideal solvent should be inert to the highly reactive acylating agents. Therefore, anhydrous aprotic solvents are standard.

  • Dichloromethane (DCM): A common choice due to its ability to dissolve a wide range of substrates and reagents.[6]

  • Tetrahydrofuran (THF): Another excellent aprotic solvent.[6]

  • Toluene or Acetonitrile (MeCN): Suitable alternatives, particularly if higher reaction temperatures are required.[1][6]

It is critical to use anhydrous solvents to prevent the hydrolysis of the acylating agent, which would reduce the yield.[2]

Troubleshooting Guide: From Low Yield to Side Reactions

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: The reaction has a low yield or fails to proceed to completion.

A low conversion rate is a frequent issue. The underlying cause can often be diagnosed by systematically evaluating the reaction components and conditions.

start Low Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check acyl_agent Is Acylating Agent Fresh? (e.g., Acyl Chloride / Anhydride) reagent_check->acyl_agent conditions_check Step 2: Assess Reaction Conditions temp_check Is Temperature Appropriate? conditions_check->temp_check substrate_issue Step 3: Consider Substrate Reactivity steric_issue Is Steric Hindrance a Factor? substrate_issue->steric_issue base_check Is Base Stoichiometry Correct? (1.1 - 1.5 eq) acyl_agent->base_check Yes solution_reagent Solution: Use fresh/newly opened reagents. Re-purify if necessary. acyl_agent->solution_reagent No solvent_check Is Solvent Anhydrous? base_check->solvent_check Yes solution_base Solution: Ensure >= 1.1 eq of base. Add more if starting from a salt. base_check->solution_base No solvent_check->conditions_check Yes solution_solvent Solution: Use freshly dried solvent. solvent_check->solution_solvent No catalyst_check Is a Catalyst Needed? (e.g., DMAP for Anhydrides) temp_check->catalyst_check Yes solution_temp Solution: Increase temperature for slow reactions. temp_check->solution_temp No catalyst_check->substrate_issue Yes solution_catalyst Solution: Add catalytic DMAP (0.1 eq). catalyst_check->solution_catalyst No solution_steric Solution: Switch to a more reactive agent (Anhydride -> Acyl Chloride). Increase temperature. steric_issue->solution_steric Yes

Caption: A step-by-step workflow for troubleshooting low-yield N-acylation reactions.

Problem 2: A significant side product is observed, potentially from self-condensation.

Piperidin-4-one is susceptible to base-catalyzed aldol-type self-condensation due to the presence of enolizable α-protons adjacent to the ketone. This can compete with the desired N-acylation.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack P4O_1 Piperidin-4-one Enolate Enolate Intermediate P4O_1->Enolate Deprotonation at α-carbon Enolate_2 Enolate Intermediate Base Base (e.g., TEA) P4O_2 Another Piperidin-4-one Aldol_Adduct Aldol Adduct P4O_2->Aldol_Adduct Enolate_2->P4O_2 Attacks carbonyl carbon

Caption: The two-step mechanism of the aldol self-condensation side reaction.

Solutions to Mitigate Self-Condensation:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or below.[9] Lower temperatures significantly disfavor the kinetics of the aldol reaction compared to the typically rapid N-acylation.

  • Control the Order of Addition: Add the acylating agent dropwise to a cooled solution of the piperidin-4-one and base.[6] This ensures that any piperidin-4-one molecule is quickly acylated, minimizing the time it exists as a free base capable of self-condensing.

  • Use a More Reactive Acylating Agent: An acyl chloride will react much faster with the piperidine nitrogen than the enolate can form and react. This kinetic preference can be exploited to maximize the yield of the desired product.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acylation using an Acyl Chloride

This method is suitable for a robust and rapid acylation.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours).[9]

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6] Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: N-Acylation using an Acid Anhydride with DMAP Catalyst

This protocol is ideal when using a less reactive acid anhydride.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add piperidin-4-one (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DCM (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Add the acid anhydride (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

References
  • Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. Benchchem.
  • Technical Support Center: Optimizing Piperidine Acyl
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem.
  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • common challenges in working with piperidine-based compounds. Benchchem.
  • Acetylation of Secondary amines. Chemistry Stack Exchange.
  • The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry.
  • 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. KPU Pressbooks.
  • (PDF) N-Acylation in Combinatorial Chemistry.

Sources

Technical Support Center: HPLC Analysis of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Aminobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. Drawing from established principles of chromatography and extensive field experience, this resource provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.

Understanding the Analyte: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its behavior in reversed-phase HPLC.

  • Basic Nature: The molecule contains a primary aromatic amine and a secondary amine within the piperidine ring, making it a basic compound. This is the most critical factor influencing peak shape and retention.

  • Polarity: The presence of amine and ketone functionalities imparts a degree of polarity.

  • UV Chromophore: The aminobenzoyl group provides a strong chromophore, making UV detection a suitable choice.

These characteristics, particularly its basicity, make the analyte prone to specific chromatographic issues, which this guide will address.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My peak for this compound is tailing significantly.

Q1: What is causing the tailing of my analyte peak?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the protonated amine groups of the analyte and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] At mid-range pH, these silanols can be ionized (SiO-), leading to strong electrostatic interactions that unevenly retard the analyte molecules as they pass through the column, resulting in a distorted, tailing peak.[1] Other potential causes include column overload, a void at the column inlet, or extra-column dead volume.[1]

Q2: How can I improve the peak shape and reduce tailing?

A2: The primary strategy is to minimize the undesirable silanol interactions. This can be achieved through several approaches, primarily by controlling the mobile phase pH.

Troubleshooting Workflow: Mitigating Peak Tailing

Sources

Preventing dimer formation in 1-(4-Aminobenzoyl)piperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Aminobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for reactions involving this versatile building block. Dimer formation is a common challenge that can significantly impact reaction yield and purity. This resource offers a structured approach to understanding and mitigating this and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions, and why does it occur?

A: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, dimeric structure. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates purification.

The molecule's structure itself presents the potential for self-reaction. It possesses both a nucleophilic aromatic amine and an electrophilic ketone. Depending on the reaction conditions, these functional groups can react intermolecularly. For instance, under conditions that favor enolate or enamine formation from the piperidin-4-one ring, this can lead to aldol-type condensation reactions.

Q2: What are the most likely mechanisms for dimer formation?

A: The primary mechanisms for dimer formation depend on the specific reaction being performed:

  • In Reductive Amination: The most probable pathway is an aldol-type self-condensation. Under basic or even neutral conditions, the ketone can form an enolate or, in the presence of the amine, an enamine.[1] This enolate/enamine of one molecule can then act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. Subsequent dehydration can lead to a stable, conjugated dimeric impurity.

  • In Amide Coupling: While less common, dimerization can still occur. If the reaction conditions are not optimized, the free aromatic amine of one molecule could potentially react with an activated carboxylic acid intermediate intended for another reaction partner. However, the more likely scenario involves the ketone functionality. Strong bases used in some coupling protocols could promote the self-condensation mentioned above.

Q3: Are there specific reaction conditions that are more prone to dimer formation?

A: Yes, certain conditions can significantly increase the likelihood of dimer formation:

  • High Temperatures: Increased temperatures can provide the activation energy needed for the self-condensation reaction to occur.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, especially after the primary reaction has completed, can give more opportunity for side reactions like dimerization.

  • Strong Bases: The use of strong bases can increase the concentration of the enolate, thereby accelerating the rate of self-condensation.

  • High Concentrations: Higher concentrations of this compound increase the probability of two molecules encountering each other in the correct orientation for dimerization.

Q4: How can I detect the presence of dimers in my reaction mixture?

A: Standard analytical techniques can be used to identify dimeric impurities:

  • Thin-Layer Chromatography (TLC): A new, less polar spot appearing on the TLC plate is often indicative of a higher molecular weight species like a dimer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A peak with a mass corresponding to approximately double the mass of the starting material (minus the mass of water, in the case of a condensation reaction) is strong evidence of a dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product may show a complex set of new signals if a significant amount of dimer has formed.

Troubleshooting Guide: Preventing Dimer Formation

This section provides a systematic approach to troubleshooting and preventing dimer formation in your reactions.

Scenario 1: Dimer Formation During Reductive Amination

Reductive amination is a common reaction where dimer formation can be a significant issue.[2][3][4] The core of the problem lies in the self-condensation of the piperidin-4-one moiety.

Core Strategy: Favor Imine Formation and Subsequent Reduction Over Self-Condensation

The desired reaction pathway involves the formation of an imine between this compound and your amine of interest, followed by its reduction. The competing pathway is the self-condensation of the ketone.

G

Troubleshooting Steps & Solutions:

Problem Potential Cause Solution Scientific Rationale
Significant dimer formation observed by LC-MS. Slow imine formation, allowing time for self-condensation. 1. Pre-form the imine: React this compound with your amine of interest in a suitable solvent (e.g., DCE, DCM) with a catalytic amount of acid (e.g., acetic acid) for 30-60 minutes before adding the reducing agent.[5] 2. Use a dehydrating agent: Add molecular sieves to the reaction to remove water as it is formed, driving the equilibrium towards imine formation.By pre-forming the imine, you reduce the concentration of the free ketone available for self-condensation. Removing water also favors the formation of the desired imine intermediate.[6][7]
Dimer formation persists even with imine pre-formation. The reducing agent is not selective or the reaction conditions favor self-condensation. 1. Choose a mild and selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the preferred choice as it is less basic and selectively reduces imines in the presence of ketones.[3][8] 2. Control the pH: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without promoting excessive enolization.NaBH(OAc)3 is a milder reducing agent than NaBH4 and is effective under the acidic conditions that favor imine formation.[4][8] This reduces the likelihood of competing reductions or base-catalyzed side reactions.
Reaction is sluggish, leading to prolonged reaction times and dimer formation. Insufficient activation of the carbonyl or low reactivity of the amine. 1. Use a Lewis acid catalyst: A catalytic amount of a Lewis acid like Ti(OiPr)4 or ZnCl2 can activate the carbonyl group towards nucleophilic attack by the amine. 2. Increase the concentration of the desired amine: Use a slight excess of the amine you wish to couple to the piperidinone.A Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[8] Using an excess of the desired amine can outcompete the self-reaction.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (0.1 eq).

  • Add activated 4Å molecular sieves to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring at room temperature and monitor the reaction until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Dimer Formation During Amide Coupling

While the primary concern in amide coupling is often incomplete reaction or side reactions with the coupling reagent, the bifunctional nature of this compound can still lead to dimerization under certain conditions.

Core Strategy: Ensure Efficient and Selective Amide Bond Formation

The goal is to facilitate the reaction between the aromatic amine of this compound and the activated carboxylic acid before any self-reaction can occur.

G

Troubleshooting Steps & Solutions:

Problem Potential Cause Solution Scientific Rationale
Dimer formation is observed alongside the desired amide product. Base-catalyzed self-condensation of the ketone. 1. Use a non-nucleophilic, hindered base: Diisopropylethylamine (DIPEA) is a good choice as it is less likely to deprotonate the α-carbon of the ketone compared to smaller, more reactive bases. 2. Control the stoichiometry of the base: Use the minimum amount of base required to neutralize any acid salts and facilitate the coupling reaction.A hindered base like DIPEA is less likely to act as a general base to promote enolate formation, thereby minimizing the self-condensation pathway.[9]
Low yield of the desired product and unreacted starting material. Inefficient activation of the carboxylic acid or slow coupling. 1. Choose an appropriate coupling reagent: For sterically hindered or electronically deactivated substrates, more potent coupling reagents like HATU, HBTU, or PyBOP may be necessary.[10] 2. Pre-activate the carboxylic acid: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding this compound.Efficient and rapid formation of the activated ester intermediate ensures that it reacts quickly with the desired amine upon addition, minimizing the time available for side reactions.
Reaction requires high temperatures, leading to side products. Poor solubility of reactants or slow reaction kinetics. 1. Optimize the solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved. 2. Run the reaction at a lower temperature for a longer period: While seemingly counterintuitive, avoiding high temperatures can be crucial for preventing side reactions.Maintaining solubility ensures the reaction proceeds in the solution phase, and lower temperatures reduce the likelihood of undesired side reactions that may have a higher activation energy.

Experimental Protocol: Optimized Amide Coupling

  • In a dry reaction vessel, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

By carefully considering the reaction mechanism and implementing these troubleshooting strategies, the formation of dimeric impurities in reactions with this compound can be effectively minimized, leading to higher yields and purer products.

References

  • Grimm, J. B., & Hartwig, J. F. (2017). Weak, intermolecular interactions in amine dimers. Journal of the American Chemical Society, 139(27), 9233–9244.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reissig, H. U., & Zimmer, R. (2001). Dimerization of tris(o-ureidobenzyl)amines: A novel class of aggregates.
  • Wikipedia. (2023, December 1). Dimerization. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wikipedia. (2023, November 28). Reductive amination. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. Retrieved from [Link]

  • Al-Ghorbani, M., Becker, F., Yüksek, H., & Abbas, M. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1250, 131889.
  • Ashenhurst, J. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Portela, C., Afonso, C. A. M., & Marques, M. M. B. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2269.
  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Kamal, A., & Dastagiri, D. (2009). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 16(3), 342-363.
  • Zhou, C., & Birney, D. M. (2004). Experimental and theoretical studies of the dimerizations of imidoylketenes. The Journal of Organic Chemistry, 69(1), 86–94.
  • Kamal, A., & Reddy, P. S. M. (2019). An Update on the Synthesis of Pyrrolo[2][11]benzodiazepines. Molecules, 24(15), 2795.

  • Abraham, E. P., & Gore, P. H. (1981). p-Aminobenzoylpolyglutamates with hydrophobic end groups. A new class of inhibitors of hemoglobin S polymerization. The Journal of Biological Chemistry, 256(11), 5739–5744.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Boyd, S. J., & O'Hagan, D. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Frontiers in Chemistry, 10, 864389.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sancilio, L. F., & Rodriguez, R. (1976). Identification of basic metabolites of 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone, an experimental neuroleptic agent. Drug Metabolism and Disposition, 4(6), 562–567.

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Technical Support Center: Synthesis of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(4-Aminobenzoyl)piperidin-4-one. This document is designed for researchers, chemists, and drug development professionals who utilize this critical active pharmaceutical ingredient (API) intermediate. The purity of this building block is paramount, as impurities can carry through to the final API, potentially affecting its efficacy, safety, and regulatory approval.[1] This guide provides in-depth, field-proven insights into troubleshooting common issues related to impurity removal, ensuring you can achieve the highest quality material for your research and development endeavors.

The synthesis of this compound, a key scaffold in medicinal chemistry[2][3], typically involves two primary stages: the acylation of piperidin-4-one with a 4-nitrobenzoyl derivative, followed by the reduction of the nitro group. Each stage presents unique challenges and potential impurity-forming side reactions. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, observable issues during the synthesis and purification process. Each answer explains the root cause of the problem and provides actionable, step-by-step solutions.

Question 1: My final product is yellow or brown, not the expected off-white solid. What is the cause and how do I fix it?

Answer:

This is one of the most common issues and almost always points to the presence of residual nitro-aromatic compounds.

  • Primary Cause: The most likely culprit is unreacted 1-(4-nitrobenzoyl)piperidin-4-one , the direct precursor to your final product.[4] Aromatic nitro compounds are notoriously chromophoric and can impart a strong yellow or brown color even at low concentrations. This indicates an incomplete reduction of the nitro group.

  • Immediate Action & Solution:

    • Confirm the Impurity: Before taking action, confirm the presence of the starting material by co-spotting your crude product with the authentic nitro-intermediate on a Thin Layer Chromatography (TLC) plate or by High-Performance Liquid Chromatography (HPLC) analysis.[5]

    • Purification Strategy: The best approach for removing this non-polar impurity is through physical separation methods.

      • Recrystallization (Recommended for Scale): This is the most efficient and scalable method. The polarity difference between the nitro-precursor and the amino-product is usually sufficient for effective separation with the right solvent system. See Protocol 1 for a detailed recrystallization procedure.

      • Flash Column Chromatography: For smaller scales or when very high purity (>99.5%) is required, column chromatography offers excellent separation. See Protocol 2 for guidance.

  • Process Optimization (Prevention):

    • Reaction Monitoring: Ensure the reduction reaction is driven to completion. Monitor progress every 30-60 minutes using TLC or HPLC. The reaction is complete only when the starting material spot/peak is no longer visible.

    • Catalyst Activity: If using catalytic hydrogenation (e.g., H₂ with Pd/C), ensure the catalyst is active. Using a fresh batch or a higher loading may be necessary.

    • Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or, if the protocol allows, slightly increasing the temperature.

Question 2: My HPLC analysis shows a significant peak matching the retention time of 1-(4-nitrobenzoyl)piperidin-4-one. What is the most effective removal strategy?

Answer:

An HPLC peak confirming the presence of the nitro-precursor indicates an incomplete reaction and requires a robust purification strategy.

  • Cause: Incomplete reduction of the nitro group. This can be due to insufficient reaction time, deactivated catalyst (in hydrogenation), or insufficient reducing agent (in metal-based reductions).[6]

  • Solution Workflow: Your choice of purification depends on the quantity of material and the desired final purity.

    graph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="Crude Product with\nNitro-Impurity Detected by HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Is the impurity level >10%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Rework [label="Re-subject to Reduction Conditions\n(e.g., fresh catalyst/reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Flash Column Chromatography\n(High Purity, Small Scale)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization\n(Good Purity, Scalable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalQC [label="Final QC by HPLC\n(Purity >99%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

    // Edges Start -> Decision; Decision -> Rework [label=" Yes"]; Decision -> Chromatography [label=" No (<10%)"]; Rework -> Start [label="Re-analyze crude"]; Chromatography -> FinalQC; Decision -> Recrystallization [label=" No (<10%)\n (Alternative)"]; Recrystallization -> FinalQC; }

    Caption: Decision workflow for removing nitro-precursor impurity.
    • For High Impurity Levels (>10%): It is often more efficient to re-subject the entire batch to the reduction conditions rather than attempting to remove a large amount of impurity via chromatography. Add fresh catalyst or reducing agent and monitor until completion.

    • For Low to Moderate Impurity Levels (<10%):

      • Flash Column Chromatography: This is the most reliable method for achieving high purity. The nitro compound is significantly less polar than the desired amine product and will elute much earlier. See Protocol 2 .

      • Recrystallization: A carefully selected solvent system can effectively purge the less polar nitro-impurity into the mother liquor. See Protocol 1 .

Question 3: I'm observing an acidic impurity, likely 4-nitrobenzoic acid, in my analysis. How did it form and how can I remove it?

Answer:

This impurity originates from the first step of the synthesis (acylation).

  • Cause: The acylation step typically uses 4-nitrobenzoyl chloride. This reagent is highly susceptible to hydrolysis if it comes into contact with water. Even atmospheric moisture can be sufficient to convert some of the acid chloride into the corresponding carboxylic acid, 4-nitrobenzoic acid.[] This acidic impurity is then carried through the synthesis.

    graph "Impurity_Formation" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Nodes Reagent [label="4-Nitrobenzoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidone [label="Piperidin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O (Moisture)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desired [label="1-(4-Nitrobenzoyl)\n-piperidin-4-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity [label="4-Nitrobenzoic Acid\n(Impurity)", fillcolor="#FBBC05", fontcolor="#202124"];

    // Edges Reagent -> Desired [label="+"]; Piperidone -> Desired; Reagent -> Impurity [label="+", color="#EA4335"]; H2O -> Impurity [color="#EA4335"]; }

    Caption: Formation of 4-nitrobenzoic acid impurity.
  • Preventative Measures:

    • Use anhydrous solvents (e.g., dry dichloromethane or THF) for the acylation reaction.

    • Ensure all glassware is oven-dried before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Removal Strategy:

    • An acid-base extraction during the workup is highly effective. After the reduction step and removal of any solids/catalyst, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The 4-nitrobenzoic acid will be deprotonated to its highly water-soluble sodium salt and partition into the aqueous layer, while your desired amine product remains in the organic layer.

Question 4: My final yield is very low after purification. Where am I losing my product?

Answer:

Low yield is a common problem in multi-step synthesis.[5] Pinpointing the source of loss is key to optimization.

  • Potential Causes & Solutions:

    • Incomplete Reactions: As discussed, if either the acylation or reduction step does not go to completion, the theoretical maximum yield is immediately reduced.

      • Solution: Use reaction monitoring (TLC/HPLC) to ensure full conversion before proceeding to workup.[5]

    • Losses During Workup:

      • Extractions: If your product has some water solubility, you may be losing material to the aqueous layers during washing steps. The hydrochloride salt of the product can be particularly water-soluble.

      • Solution: Minimize the volume and number of aqueous washes. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. Always ensure the pH is appropriate to keep your product in its neutral, organic-soluble form during extraction.

    • Losses During Recrystallization: This is a very common source of yield loss.

      • Cause: The chosen solvent may be too good; your product might be too soluble even at low temperatures, causing a significant amount to remain in the mother liquor.

      • Solution: Perform a solvent screen to find the optimal system. The ideal solvent (or solvent pair) will dissolve your product completely at boiling temperature but very poorly at 0-4°C. Concentrate the mother liquor to see if a second crop of crystals can be obtained. See Protocol 1 for more details on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to purify crude this compound?

For most applications, recrystallization is the preferred method due to its scalability, cost-effectiveness, and ability to remove both insoluble and many soluble impurities.[8][9] Column chromatography provides the highest purity but is less practical for larger quantities.

Purification Technique Typical Purity Expected Yield Scalability Primary Advantages Primary Disadvantages
Recrystallization >99%60-85%HighCost-effective, simple, removes baseline impurities.May not remove impurities with very similar solubility.
Column Chromatography >99.5%70-90%Low-MediumExcellent separation of closely related impurities.Time-consuming, large solvent waste, expensive.[8]
Acid-Base Extraction N/A (Workup Step)>95% (Recovery)HighExcellent for removing acidic or basic impurities.Not effective for neutral impurities like the nitro-precursor.

Q2: How can I confirm the identity and purity of my final product?

A combination of techniques is required for full characterization:

  • Identity:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical environment of all protons and carbons.[10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound (218.25 g/mol ).[11]

  • Purity:

    • HPLC: The gold standard for assessing purity. An Area% result of >99% is typically desired.[5]

    • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q3: Can I use a different method for the nitro reduction besides catalytic hydrogenation?

Yes, several methods are available for reducing aromatic nitro groups. A common alternative is using a metal in the presence of an acid or salt.

  • Iron powder with Ammonium Chloride (Fe/NH₄Cl): This is a milder, effective method often used when other functional groups sensitive to strong acids are present.[6] It is often cheaper and does not require specialized high-pressure equipment needed for hydrogenation.

  • Tin or Zinc in Acid (Sn/HCl or Zn/HCl): These are classic, robust methods but can be harsh and require careful neutralization during workup.[6]

The choice of method depends on the scale of your reaction, available equipment, and the presence of other sensitive functional groups in your molecule.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a cost-effective method for purifying crystalline solids to >99% purity. The choice of solvent is critical.

  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of your crude product into a small test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water) dropwise at room temperature until a slurry is formed.

    • Heat the mixture in a water or sand bath. The solid should completely dissolve. If it doesn't, add more solvent dropwise at the boiling point until it does.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, and which produces a large quantity of crystalline precipitate upon cooling. Ethanol/water or isopropanol are often good starting points.

  • Bulk Recrystallization:

    • Place the crude solid into an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.

    • If the solution is colored, you can optionally add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This technique offers high-resolution purification, ideal for removing stubborn or closely related impurities.

  • Slurry Preparation:

    • Dissolve a small amount of your crude product in a minimal volume of the chromatography eluent or a slightly stronger solvent (like dichloromethane with a few drops of methanol).

    • Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This creates a "dry load," which provides better separation than loading a liquid sample.

  • Column Packing:

    • Choose an appropriate size column based on the amount of material to be purified.

    • Pack the column with silica gel using your chosen eluent system (a typical starting point is a gradient of ethyl acetate in hexanes, perhaps with 1-2% triethylamine to prevent the basic amine product from tailing on the acidic silica).

  • Loading and Elution:

    • Carefully add the dry-loaded silica with your adsorbed product to the top of the packed column.

    • Begin eluting the column with your solvent system. The less polar 1-(4-nitrobenzoyl)piperidin-4-one impurity will elute first. Your desired product, being more polar due to the amine group, will elute later.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Dry under high vacuum to remove residual solvents.

References

  • Mastering API Synthesis: Route Selection & Impurity Control. (n.d.). At Tianming Pharmaceutical.
  • Understanding API Intermediates: Your Guide to Sourcing and Application. (n.d.).
  • This compound | Research Chemical. (n.d.). Benchchem.
  • This compound, 885274-94-2. (n.d.). CookeChem.
  • Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. (n.d.). Benchchem.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
  • API Synthesis 5 Powerful Methods to Optimize Yield. (2024). Arborpharmchem.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry. Retrieved from [Link]

  • 1-(4-Nitrobenzoyl)piperidine. (n.d.). Benchchem.
  • 1-(4-Nitrobenzoyl)piperidin-4-one. (n.d.). Chem-Impex.
  • Twenty-nine Methods for Amide Synthesis. (2024). BOC Sciences.
  • Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Synthesis and the antimicrobial activity of 2-(1-acyl-3-piperidinyl)-1h-benzimidzoles derivatives. (2013). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(4-Aminobenzoyl)piperidin-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-(4-Aminobenzoyl)piperidin-4-one and related piperidinone derivatives, focusing on their performance in key biological activity assays. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships that govern the efficacy of these compounds, supported by experimental data and detailed protocols.

Introduction: The Piperidin-4-one Privileged Scaffold

The piperidin-4-one nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups to optimize interactions with a multitude of biological targets. This versatility has led to the development of piperidinone-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects.[2][3][4]

This compound serves as a fundamental building block in this field.[5] While often used as a synthetic intermediate, its core structure—combining a reactive ketone, a secondary amine (within the ring), and an aminobenzoyl group—represents a baseline for exploring structure-activity relationships (SAR).[5][6] This guide will compare the biological activity of derivatives where this core has been systematically modified, providing a clear rationale for how chemical changes translate into functional outcomes in cellular and enzymatic assays.

cluster_core Piperidin-4-one Core cluster_mods Key Modification Points Core Piperidin-4-one Scaffold Structure N1 N1-Position (Amide/Alkyl Substitution) Structure->N1 Site of Acylation (e.g., Aminobenzoyl group) C4 C4-Ketone (Oxime/Imine Formation) Structure->C4 Carbonyl Reactivity C3_C5 C3 & C5 Positions (e.g., Bis(benzylidene) Substitution) Structure->C3_C5 Alpha-Carbon Substitution

Caption: Key modification points on the piperidin-4-one scaffold.

Comparative Analysis of Biological Activity: Focus on Anticancer Properties

A prominent therapeutic area for piperidinone derivatives is oncology.[2][4][7] The ability to modify the scaffold at multiple positions allows for the fine-tuning of properties like cytotoxicity, kinase inhibition, and cell cycle arrest. Below, we compare derivatives based on their substitution patterns relative to the this compound framework.

Class 1: N-Acyl and N-Alkylsulfonyl Derivatives

Modification at the N1 position is a common strategy to alter a compound's steric and electronic properties. Replacing the aminobenzoyl group of our reference compound with other moieties can dramatically impact bioactivity. For instance, studies on 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones have demonstrated potent antiproliferative activity against colon (HCT116) and skin (A431) cancer cell lines, often exceeding the efficacy of the standard chemotherapeutic 5-fluorouracil.[8]

Class 2: C3,C5-Bis(benzylidene) Piperidin-4-ones

One of the most successful strategies for enhancing anticancer activity involves the Claisen-Schmidt condensation to install benzylidene groups at the C3 and C5 positions. These compounds are often considered curcumin mimics and exhibit robust cytotoxicity.[8][9] Halogenated bis(methoxybenzylidene)-4-piperidone derivatives, for example, have been shown to be more strongly antiproliferative than other known curcuminoids against multiple cancer cell lines.[10] These compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and cause cell cycle arrest.[10]

Class 3: Piperidinone-Fused Heterocycles and Complex Hybrids

Integrating the piperidinone ring into larger, more complex heterocyclic systems is another avenue for discovering novel bioactivity. These modifications can target different cellular pathways. For example, piperidine derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response often implicated in cancer.[11] Similarly, linking the piperidine scaffold to other pharmacophores, like pyrrolopyrimidines, has led to the discovery of potent inhibitors of protein kinases such as Akt.[12]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various piperidinone derivatives against selected human cancer cell lines, providing a quantitative basis for comparison.

Compound Class/DerivativeAssay TypeCell LineActivity Metric (IC₅₀)Reference
3,5-Bis(benzylidene) Piperidin-4-ones CytotoxicityHCT116Potent (Specific values vary by substitution)[8]
Halogenated Bis(methoxybenzylidene) Piperidin-4-ones Cytotoxicity518A2 (Melanoma)Highly potent; induces apoptosis[10]
1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones AntiproliferativeA431 (Skin)High potency, relative to 5-fluorouracil[8]
Piperidin-4-one Hydrazine Carbothioamide Derivative (Compound 2) DPPH AssayN/A30.39 µg/mL (Antioxidant)[13]
N-dodecyl-1-phenethylpiperidin-4-amine (Derivative of 4-aminopiperidine) Antifungal AssayCandida spp.1–4 µg/mL (MIC)[14]
1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9) MTT AssayHCT-116Induces apoptosis[15]
Flavopiridol (A piperidine-containing flavonoid) Kinase AssayN/APotent CDK inhibitor[16]

Key Experimental Protocols

To ensure reproducibility and understanding, we provide detailed methodologies for two common assays used to evaluate these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational assay for screening potential anticancer agents.

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Readout c1 1. Seed cancer cells in 96-well plate c2 2. Incubate for 24h (allow adherence) c1->c2 c3 3. Prepare serial dilutions of piperidinone compounds c2->c3 t1 4. Add compounds to wells (include vehicle control) c3->t1 t2 5. Incubate for 48-72h t1->t2 a1 6. Add MTT reagent to each well t2->a1 a2 7. Incubate for 2-4h (allows formazan formation) a1->a2 a3 8. Add solubilizing agent (e.g., DMSO) a2->a3 a4 9. Read absorbance at ~570 nm a3->a4 Calculate IC50 Calculate IC50 a4->Calculate IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: This initial incubation allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, exponential growth phase before treatment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same percentage of DMSO) and untreated controls.

  • Incubation: Return the plate to the incubator for a period of 48 to 72 hours.

    • Causality: This extended incubation period is necessary to observe the full cytotoxic or cytostatic effects of the compound on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Profiling (ADP-Glo™ Assay)

Many piperidinone derivatives function as kinase inhibitors.[16][17] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a cyclin-dependent kinase), its specific substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the piperidinone test compounds at various concentrations to the wells. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Causality: Removing the remaining ATP is critical to prevent it from interfering with the subsequent luminescence-generating step.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which converts the ADP generated in the first step into ATP, subsequently driving a luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. A lower signal in the presence of a test compound indicates inhibition. Calculate the IC₅₀ value for kinase inhibition.

Structure-Activity Relationship (SAR) Insights

By synthesizing the data from numerous studies, clear SAR trends emerge for the piperidin-4-one scaffold.

SAR_Diagram cluster_nodes main_img N1_node N1 Substitution: Bulky, aromatic groups can increase potency. N1_node->invis_n1 C4_node C4 Carbonyl: Essential for reactivity. Conversion to oxime/imine modulates activity. C4_node->invis_c4 C35_node C3 & C5 Substitution: Bis(benzylidene) groups significantly enhance antiproliferative activity. C35_node->invis_c35

Caption: Visual summary of key structure-activity relationships.

  • N1-Position: The nature of the substituent on the piperidine nitrogen is crucial. While the aminobenzoyl group of the parent compound provides a useful synthetic handle, replacing it with larger, more lipophilic groups can enhance binding to hydrophobic pockets in target proteins.[18]

  • C3 and C5 Positions: As noted, substitution at these positions with planar, aromatic systems like benzylidene groups is a highly effective strategy for generating potent anticancer compounds.[8][10] This modification increases the molecule's size and rigidity, likely promoting interactions with DNA or protein targets.

  • C4-Ketone: The ketone at the C4 position is a key functional group. It serves as a handle for further derivatization into oximes or imines, which can alter the compound's hydrogen bonding capacity and overall biological profile.[13][19]

Conclusion

This compound is more than a simple chemical intermediate; it represents a foundational scaffold upon which a vast chemical diversity can be built. Comparative analysis reveals that while the core itself may have modest activity, strategic modifications at the N1, C3, and C5 positions can yield highly potent and selective derivatives. The addition of bis(benzylidene) moieties is a particularly powerful strategy for enhancing anticancer cytotoxicity. By understanding these structure-activity relationships and employing standardized, robust activity assays, researchers can continue to leverage the piperidin-4-one scaffold to develop next-generation therapeutic agents.

References

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  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
  • Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells.
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A Comparative Analysis of Synthetic Routes to 1-(4-Aminobenzoyl)piperidin-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Aminobenzoyl)piperidin-4-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidin-4-one core N-acylated with a 4-aminobenzoyl group, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The piperidine ring is a common motif in many pharmaceuticals, and the aminobenzoyl moiety provides a key site for further functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics. This guide provides a comparative analysis of the most common and practical synthetic routes to this important intermediate, offering detailed experimental protocols, insights into the rationale behind procedural choices, and a quantitative comparison of the methodologies.

Route 1: Two-Step Synthesis via a Nitro Intermediate

This is the most widely employed and well-documented method for the preparation of this compound. The strategy involves two sequential steps: the N-acylation of piperidin-4-one with an activated 4-nitrobenzoic acid derivative, followed by the selective reduction of the nitro group to the corresponding amine.

Step 1: N-Acylation of Piperidin-4-one with 4-Nitrobenzoyl Chloride

The initial step involves the formation of an amide bond between the secondary amine of piperidin-4-one and the acyl chloride of 4-nitrobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Reaction Scheme:

Caption: N-Acylation of Piperidin-4-one with 4-Nitrobenzoyl Chloride.

Expertise & Experience Insights:

The choice of base and solvent is critical for the success of this acylation. A non-nucleophilic organic base such as triethylamine is preferred to avoid side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both reactants. Running the reaction at an initial temperature of 0°C helps to control the exothermicity of the reaction, after which it can be allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperidin-4-one

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g of piperidin-4-one HCl) at 0°C, add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain 1-(4-nitrobenzoyl)piperidin-4-one as a solid.

Step 2: Reduction of 1-(4-Nitrobenzoyl)piperidin-4-one

The second step is the selective reduction of the aromatic nitro group to a primary amine. This transformation requires a reducing agent that does not affect the ketone functionality present in the molecule. Several methods are effective for this purpose.

Reaction Scheme:

Caption: Reduction of the Nitro Intermediate.

Comparative Analysis of Reduction Methods:

Reducing SystemAdvantagesDisadvantagesTypical Yield
SnCl₂·2H₂O / Ethanol High chemoselectivity, mild conditions, readily available and inexpensive reagent.Stoichiometric amounts of tin salts are produced as waste, which can complicate purification.85-95%
H₂ / Pd/C / Methanol or Ethanol Clean reaction with water as the only byproduct, high yields, catalyst can be recovered and reused.Requires specialized hydrogenation equipment (e.g., Parr shaker), potential for catalyst poisoning, safety concerns with hydrogen gas.90-98%
Fe / NH₄Cl / Ethanol/Water Inexpensive, environmentally benign, and effective.Requires a larger excess of iron powder, can be heterogeneous and require vigorous stirring, work-up can be tedious.80-90%

Expertise & Experience Insights:

For laboratory-scale synthesis, the use of tin(II) chloride dihydrate is often the most convenient and reliable method. It offers excellent selectivity and the reaction can be easily monitored by TLC. For larger-scale industrial applications, catalytic hydrogenation is generally preferred due to its efficiency and cleaner profile, despite the initial investment in equipment.

Experimental Protocol: Synthesis of this compound using SnCl₂·2H₂O

  • Dissolve 1-(4-nitrobenzoyl)piperidin-4-one (1.0 eq) in ethanol (15 mL/g of starting material) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Route 2: Direct Amide Coupling of Piperidin-4-one with 4-Aminobenzoic Acid

An alternative and more convergent approach involves the direct coupling of piperidin-4-one with 4-aminobenzoic acid using a peptide coupling agent. This method avoids the use of a nitro intermediate and a subsequent reduction step, potentially shortening the overall synthesis time.

Reaction Scheme:

Caption: Direct Amide Coupling of Piperidin-4-one and 4-Aminobenzoic Acid.

Expertise & Experience Insights:

The success of this direct coupling hinges on the choice of the coupling agent and reaction conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic polar solvent like dimethylformamide (DMF) are highly effective for forming amide bonds, even with less reactive amines. A major consideration is the potential for self-polymerization of 4-aminobenzoic acid. To mitigate this, it is crucial to activate the carboxylic acid first before adding the piperidin-4-one.

Experimental Protocol: Synthesis of this compound via Direct Coupling

  • To a solution of 4-aminobenzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of piperidin-4-one hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Summary

FeatureRoute 1: Two-Step SynthesisRoute 2: Direct Amide Coupling
Number of Steps 21
Overall Yield Generally high (70-90%)Moderate to high (60-85%)
Reagent Cost Generally lower (uses common bulk chemicals)Higher (coupling agents can be expensive)
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to cost and purification
Waste Generation Generates tin salts or requires catalyst handlingGenerates byproducts from the coupling agent
Simplicity More steps, but each step is a standard, robust reactionFewer steps, but requires careful control of coupling conditions
Safety Involves a nitro intermediate and potentially flammable hydrogen gasGenerally safer, avoids energetic nitro compounds

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Two-Step Synthesis) is the more traditional and often more cost-effective method, particularly for large-scale production. The reactions involved are well-understood and generally high-yielding. The choice of reduction method in the second step can be tailored based on available equipment and scale.

  • Route 2 (Direct Amide Coupling) provides a more elegant and convergent synthesis. It is an excellent option for laboratory-scale synthesis and rapid analog generation, where the higher cost of coupling reagents is less of a concern. The single-step nature of this route can significantly reduce overall synthesis time.

The selection of the optimal synthetic route will ultimately depend on the specific needs of the researcher, considering factors such as the desired scale of synthesis, budget constraints, available equipment, and time considerations. This guide provides the necessary information and protocols to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • General Synthesis of Piperidin-4-ones: Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

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A Comparative Guide to the Cross-Reactivity of 1-(4-Aminobenzoyl)piperidin-4-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibitor Specificity

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Cross-reactivity, the unintended binding of an inhibitor to kinases other than its primary target, can lead to off-target toxicities. Conversely, in some instances, this "polypharmacology" can be therapeutically beneficial.[1] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is not just a regulatory requirement but a critical component of its preclinical development.[2][3]

The 1-(4-aminobenzoyl)piperidin-4-one scaffold is a versatile pharmacophore that has been explored for a range of biological activities.[4][5] Its derivatives have shown promise as inhibitors of various enzyme families, including kinases. This guide provides a framework for conducting and interpreting cross-reactivity studies of novel this compound based compounds, using a hypothetical Aurora A kinase inhibitor, "Compound X," as a case study. We will delve into the experimental design, provide detailed protocols for robust biochemical and cell-based assays, and present illustrative data to guide researchers in evaluating the selectivity of their own compounds.

Experimental Design: A Multi-faceted Approach to Assessing Specificity

A thorough assessment of kinase inhibitor specificity requires a multi-pronged approach that combines direct binding or enzymatic inhibition assays with cell-based assays that measure target engagement in a more physiologically relevant context.[1]

Selection of the Off-Target Kinase Panel

The choice of kinases for the cross-reactivity panel is critical. A well-designed panel should include:

  • Phylogenetically related kinases: Kinases with high sequence and structural homology to the primary target are more likely to be off-targets.[6][7] For our hypothetical Aurora A inhibitor, "Compound X," this would include Aurora B and Aurora C.[8][9]

  • Kinases with known promiscuity: Certain kinases are known to be susceptible to inhibition by a wide range of chemotypes and should be included as "red flags" for non-specificity.

  • Clinically relevant kinases: Kinases implicated in pathways that could lead to toxicity if inhibited (e.g., kinases involved in cardiac function or immune response) should be prioritized.

Based on these principles, our illustrative cross-reactivity panel for "Compound X" (a hypothetical Aurora A inhibitor) will include:

  • Primary Target: Aurora A

  • Closely Related Kinases: Aurora B, Aurora C

  • Other Relevant Kinases: ABL1, AKT1, CDK2, EGFR, FLT3, KDR (VEGFR2), MET, SRC

Experimental Workflow

The following diagram illustrates a comprehensive workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Compound_X Compound X Synthesis & QC LanthaScreen LanthaScreen™ Eu Kinase Binding Assay (Primary Screen - IC50 Determination) Compound_X->LanthaScreen Z_LYTE Z'-LYTE® Kinase Activity Assay (Orthogonal Screen - IC50 Determination) LanthaScreen->Z_LYTE CETSA Cellular Thermal Shift Assay (CETSA®) (Target Engagement Verification) Z_LYTE->CETSA Promising Candidates Phospho_Assay Cell-Based Phosphorylation Assay (Functional Confirmation) CETSA->Phospho_Assay Selectivity_Profile Generation of Selectivity Profile (Comparison of IC50 values) Phospho_Assay->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) & Lead Optimization Selectivity_Profile->SAR_Analysis G cluster_0 Upstream Regulation cluster_1 Primary Target Pathway cluster_2 Potential Off-Target Pathways Cell_Cycle_Cues Cell Cycle Cues (G2/M Transition) Aurora_A Aurora A Cell_Cycle_Cues->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Compound_X Compound X Compound_X->Aurora_A Inhibition Aurora_B Aurora B Compound_X->Aurora_B Cross-reactivity AKT1 AKT1 Compound_X->AKT1 Cross-reactivity Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Survival Cell Survival AKT1->Cell_Survival Proliferation Proliferation AKT1->Proliferation

Figure 2: Simplified signaling pathway of Aurora A and potential off-target interactions.

Conclusion: A Roadmap for Developing Selective Kinase Inhibitors

The comprehensive cross-reactivity profiling of kinase inhibitors is an indispensable part of modern drug discovery. By employing a combination of robust biochemical and cell-based assays, researchers can gain a clear understanding of a compound's selectivity profile. This guide has provided a practical framework for these studies, using the this compound scaffold as a relevant example. The detailed protocols and illustrative data presented herein should empower researchers to make informed decisions in their lead optimization efforts, ultimately leading to the development of safer and more effective kinase inhibitor therapeutics.

References

  • Brown, J. R., & Taylor, S. S. (2004). Evolutionary relationships of Aurora kinases: Implications for model organism studies and the development of anti-cancer drugs. BMC Evolutionary Biology, 4, 39. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Brown, J. R., & Taylor, S. S. (2004). Evolutionary relationships of Aurora kinases: implications for model organism studies and the development of anti-cancer drugs. BMC evolutionary biology, 4, 39. [Link]

  • Brown, J. R., & Taylor, S. S. (2004). Evolutionary relationships of Aurora kinases: implications for model organism studies and the development of anti-cancer drugs. BMC evolutionary biology, 4(1), 39. [Link]

  • Wikipedia. (2023). Aurora kinase A. Retrieved from [Link]

  • ResearchGate. (n.d.). Phylogenetic tree of Aurora kinases from different species. Retrieved from [Link]

  • Girdler, F., et al. (2008). Aurora kinase inhibitors: Progress towards the clinic. Journal of Cellular and Molecular Medicine, 12(5b), 1987-2001. [Link]

  • Cheung, C. H. Y., et al. (2011). Aurora kinase inhibitors: Current status and outlook. Molecular and Cellular Therapies, 2(1), 1-10. [Link]

  • Dong, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • ResearchGate. (n.d.). Table 1 Aurora kinase inhibition and fragment-likeness profile of hits identified in this study, compared to previous hit 1. Retrieved from [Link]

  • Aster, J. C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2819-2830. [Link]

  • Wang, T., et al. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 29(17), 2415-2420. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Dong, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. [Link]

  • Bettayeb, K., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Molecular Cancer Therapeutics, 8(3), 635-647. [Link]

  • Doggrell, S. A. (2004). Dawn of Aurora kinase inhibitors as anticancer drugs. Expert Opinion on Investigational Drugs, 13(9), 1199-1202. [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 96-105. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • El-Awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. [Link]

  • Howard, S., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5249-5261. [Link]

  • El-Gamal, M. I., et al. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(10), 2605. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Aminobenzoyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential therapeutic agent from laboratory benchtop to clinical application is a rigorous process of evaluation, where promising in vitro results must translate into tangible in vivo efficacy. This guide provides a comparative analysis of the preclinical assessment of 1-(4-Aminobenzoyl)piperidin-4-one derivatives, a class of compounds recognized for its versatile pharmacological potential, including anticancer activities.[1] We will explore the methodologies used to evaluate these compounds, present representative data, and discuss the critical factors that influence the correlation between laboratory and whole-organism studies.

Section 1: The Foundation of Discovery - In Vitro Efficacy

Initial screening of novel chemical entities invariably begins with in vitro assays. These controlled experiments provide a rapid and cost-effective means to determine the biological activity of a compound, its mechanism of action, and its selectivity.[2][3] For this compound derivatives with potential as anticancer agents, a battery of cell-based assays is typically employed to quantify their cytotoxic and cytostatic effects.

Key In Vitro Assays for Anticancer Activity:
  • Cell Viability/Proliferation Assays (e.g., MTT, XTT, SRB): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or anti-proliferative effects.[2]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays determine if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer agents.

  • Cell Cycle Analysis: Flow cytometry is used to assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase can indicate the compound's mechanism of action.

  • Kinase Inhibition Assays: Many piperidine derivatives target specific protein kinases involved in cancer cell signaling. Biochemical assays can quantify the direct inhibitory effect of the compounds on these enzymes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.

Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The cell concentration used is a critical parameter, as it can influence the observed inhibitory activity.[4]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Seed cancer cells in 96-well plate E1 Treat cells with compounds (24-72h incubation) P1->E1 P2 Prepare serial dilutions of piperidine derivatives P2->E1 E2 Add MTT reagent (2-4h incubation) E1->E2 E3 Add solubilizing agent (e.g., DMSO) E2->E3 A1 Measure absorbance at 570 nm E3->A1 A2 Calculate % viability vs. control A1->A2 A3 Determine IC50 values A2->A3

In Vitro Cytotoxicity Screening Workflow.

Representative In Vitro Data

The following table summarizes hypothetical, yet realistic, IC50 values for a series of this compound derivatives against various cancer cell lines.

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
Derivative A 2.55.13.8
Derivative B > 50> 50> 50
Derivative C 0.81.20.9
Doxorubicin 0.50.90.6

Data is for illustrative purposes. Doxorubicin is included as a standard chemotherapy control.

Section 2: The Crucial Transition - In Vivo Efficacy

While in vitro assays are essential for initial screening, they lack the complexity of a living organism.[5] Factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment, can only be assessed through in vivo studies.[5][6] For anticancer drug development, the most common preclinical in vivo models are tumor xenografts in immunodeficient mice.

The Xenograft Model:

In a xenograft model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), which lack a functional immune system to prevent rejection of the human cells.[7] The tumor is allowed to grow to a palpable size, after which the mice are treated with the test compound. The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.

Experimental Protocol: Subcutaneous Xenograft Model

Principle: To evaluate the ability of a this compound derivative to inhibit tumor growth in a living organism.

Step-by-Step Methodology:

  • Cell Preparation: Human cancer cells (e.g., HCT116) are cultured, harvested, and resuspended in a sterile medium, often mixed with a basement membrane extract like Matrigel to improve tumor take rate.[7]

  • Implantation: A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each immunodeficient mouse.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a predetermined average size (e.g., 100-150 mm³). Tumor volume is typically measured 2-3 times per week using calipers.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. The piperidine derivative is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. A significant reduction in tumor growth in the treatment group compared to the control group indicates efficacy. Body weight loss can be an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as a percentage.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation promotes Inhibitor Piperidin-4-one Derivative Inhibitor->RAF inhibits

Targeting the RAS/RAF/MEK/ERK Pathway.

Representative In Vivo Data

The following table shows hypothetical in vivo efficacy data for the same series of derivatives in an HCT116 colon cancer xenograft model.

Compound IDDose & ScheduleTumor Growth Inhibition (TGI, %)Body Weight Change (%)
Derivative A 50 mg/kg, QD, PO35%-2%
Derivative B 50 mg/kg, QD, PONot Tested (Inactive in vitro)-
Derivative C 50 mg/kg, QD, PO65%-4%
Vehicle -0%+1%

QD: once daily; PO: per os (oral administration). Data is for illustrative purposes.

Section 3: Bridging the Gap - Analysis and Correlation

Comparing the in vitro and in vivo data reveals the complexities of drug development.

  • Derivative A showed moderate activity in vitro and translated to modest efficacy in vivo. This could be due to suboptimal pharmacokinetic properties, such as poor absorption or rapid metabolism, which limit the exposure of the tumor to the drug.

  • Derivative B was inactive in vitro and therefore was not advanced to in vivo testing. This demonstrates the critical role of in vitro assays as a gatekeeper to conserve resources.[8]

  • Derivative C was the most potent compound in vitro and demonstrated the best efficacy in vivo with acceptable tolerability (minimal body weight loss). This represents a successful translation from the lab bench to a preclinical model and marks it as a promising lead candidate for further development.

The discordance often observed between in vitro potency and in vivo efficacy is a major challenge in drug discovery.[9] Key reasons for this "in vitro-in vivo gap" include:

  • Pharmacokinetics (PK): The ADME properties of a drug determine its concentration and persistence at the tumor site. A potent compound in vitro may fail in vivo if it is not absorbed, is rapidly metabolized, or does not distribute to the tumor tissue.[5]

  • The Tumor Microenvironment (TME): In vitro 2D cell cultures do not replicate the complex TME, which includes stromal cells, immune cells, and an extracellular matrix that can influence drug response.

  • Off-Target Effects and Toxicity: A compound may have unforeseen toxicities in a whole organism that are not apparent in cell culture, limiting the dose that can be administered and thus reducing efficacy.

Conclusion

The evaluation of this compound derivatives, like any potential drug candidate, requires a multi-faceted approach. In vitro assays provide essential initial data on potency and mechanism, allowing for the rapid screening of many compounds. However, in vivo studies in relevant animal models are indispensable for confirming efficacy and assessing the drug-like properties of a compound in a complex biological system. The successful translation of in vitro activity to in vivo efficacy, as illustrated by "Derivative C," is the goal of preclinical drug discovery and relies on a deep understanding of both the biological system and the chemical properties of the therapeutic candidate.

References

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A Comparison Guide: A Strategic Framework for Benchmarking 1-(4-Aminobenzoyl)piperidin-4-one Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, hypothesis-driven framework for the pharmacological characterization and comparative benchmarking of the novel chemical entity, 1-(4-Aminobenzoyl)piperidin-4-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it provides the strategic rationale behind experimental choices, ensuring a robust and scientifically sound evaluation of this promising compound.

The piperidin-4-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. The specific functionalization present in this compound suggests significant potential, yet its primary biological targets remain to be elucidated. This guide, therefore, outlines a systematic approach to identify its mechanism of action and quantify its potency against established benchmarks.

Hypothesis Generation: Selecting a Primary Target for Investigation

The initial step in characterizing a novel compound is to formulate a testable hypothesis regarding its biological target. This is guided by structural similarity to known bioactive molecules. The structure of this compound, featuring a benzoyl-piperidine core, shares features with inhibitors of key signaling pathways implicated in inflammatory diseases.

  • Hypothesis 1: Inhibition of the NLRP3 Inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering inflammation and pyroptotic cell death.[4] Misregulation of NLRP3 is linked to a host of chronic inflammatory and autoimmune diseases. Notably, scaffolds containing piperidine moieties have been successfully developed as NLRP3 inhibitors, making this a highly plausible target.[4]

  • Hypothesis 2: Inhibition of Carbonic Anhydrase (CA). A recent study highlighted a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII.[5] The structural resemblance suggests that this compound could exhibit similar activity.

For the purpose of this guide, we will proceed with a detailed benchmarking strategy based on Hypothesis 1 , focusing on the inhibition of the NLRP3 inflammasome, a target of high therapeutic interest.

Selection of Benchmark Inhibitors

A meaningful comparison requires a benchmark compound, or positive control, that is well-characterized, potent, and selective for the target of interest.

  • Primary Benchmark Inhibitor: MCC950. MCC950 is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome. It blocks NLRP3-induced ASC oligomerization and subsequent caspase-1 activation. Its well-defined mechanism and extensive use in the field make it the gold standard for validating new NLRP3-targeting compounds.

  • Vehicle Control: Dimethyl Sulfoxide (DMSO). The test compound and benchmark inhibitor will be dissolved in DMSO. Therefore, a vehicle control (cells treated with an equivalent concentration of DMSO) is essential to ensure that the solvent has no effect on the experimental readouts.

Experimental Design & Workflow

The activation of the NLRP3 inflammasome is canonically understood as a two-signal process. Our experimental workflow is designed to model this physiological activation sequence, providing a clear window to observe and quantify inhibition.

  • Signal 1 (Priming): Cells are first exposed to a priming agent, such as Lipopolysaccharide (LPS), which engages Toll-like receptor 4 (TLR4). This initiates a signaling cascade culminating in the upregulation of key inflammasome components, including NLRP3 and pro-IL-1β mRNA and protein. This step ensures the machinery is in place for activation.

  • Signal 2 (Activation): Following priming, a second stimulus, such as extracellular ATP, is introduced. ATP binds to the P2X7 receptor, triggering potassium efflux from the cell, a critical event that promotes the assembly and activation of the NLRP3 inflammasome complex.

  • Inhibition Step: The test compound, this compound, and the benchmark inhibitor, MCC950, are introduced after the priming step but before the activation signal. This timing is crucial to determine if the compounds can prevent the assembly and activation of the inflammasome.

G cluster_workflow Overall Experimental Workflow cluster_assays Assay Suite A THP-1 Cell Culture & Differentiation (PMA) B Signal 1: Priming (Lipopolysaccharide - LPS) A->B 48-72h C Inhibitor Treatment (Test Compound / MCC950 / Vehicle) B->C 4h D Signal 2: Activation (ATP) C->D 1h E Endpoint Assays D->E 1.5h F IL-1β Quantification (ELISA) E->F G Pyroptosis Assessment (LDH Release Assay) E->G I Data Analysis & IC50 Determination F->I G->I H Cytotoxicity Control (MTT Assay) H->I Control for non-specific toxicity

Caption: High-level workflow for NLRP3 inhibition screening.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data reliability.

Protocol 4.1: Cell Culture and Differentiation
  • Rationale: The human monocytic cell line, THP-1, is an excellent and widely accepted model for studying the NLRP3 inflammasome. These suspension cells can be differentiated into adherent, macrophage-like cells that provide a robust response to inflammasome stimuli.

  • Methodology:

    • Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.

    • Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours to allow cells to adhere and differentiate into a macrophage-like phenotype.

    • Prior to the assay, gently wash the cells twice with warm, serum-free RPMI-1640 to remove PMA and any non-adherent cells.

Protocol 4.2: NLRP3 Inflammasome Activation and Inhibition Assay
  • Rationale: This core protocol recreates the two-signal activation of the inflammasome and tests the inhibitory potential of the compounds.[4]

  • Methodology:

    • Priming: Add fresh, serum-free RPMI-1640 containing LPS (1 µg/mL) to each well. Incubate for 4 hours at 37°C.

    • Inhibition: Prepare serial dilutions of this compound and MCC950 in serum-free medium. Remove the LPS-containing medium and add the inhibitor dilutions to the appropriate wells. Include a vehicle-only (DMSO) control. Incubate for 1 hour at 37°C.

    • Activation: Add ATP to each well to a final concentration of 5 mM.

    • Incubation: Incubate the plate for 1.5 hours at 37°C.

    • Sample Collection: Carefully collect the cell culture supernatant from each well for downstream analysis. Centrifuge the supernatant briefly to pellet any cellular debris.

Protocol 4.3: Quantifying IL-1β Release (ELISA)
  • Rationale: The primary functional output of inflammasome activation is the processing and release of the pro-inflammatory cytokine IL-1β. An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for its quantification.

  • Methodology:

    • Use a commercial Human IL-1β ELISA kit, following the manufacturer’s instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for human IL-1β.

    • Add the collected cell culture supernatants and a series of known IL-1β standards to the wells.

    • Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate, wash, and add the enzyme's substrate to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Protocol 4.4: Assessing Cell Viability and Pyroptosis (LDH Assay)
  • Rationale: NLRP3 activation leads to pyroptosis, an inflammatory form of programmed cell death characterized by plasma membrane rupture. This rupture releases cytosolic components, including the stable enzyme Lactate Dehydrogenase (LDH), into the supernatant.[4] Measuring LDH activity is therefore a reliable proxy for pyroptosis.

  • Methodology:

    • Use a commercial LDH cytotoxicity assay kit.

    • Transfer a portion of the same supernatant used for the ELISA into a new 96-well plate.

    • Add the reaction mixture from the kit, which contains the substrate for LDH.

    • Incubate as per the manufacturer's instructions, allowing the LDH to catalyze a reaction that produces a colorimetric signal.

    • Measure the absorbance using a plate reader.

    • Express results as a percentage of the maximum LDH release control (cells lysed with detergent).

Protocol 4.5: Cytotoxicity Assessment (MTT Assay)
  • Rationale: It is critical to confirm that the observed reduction in IL-1β is due to specific inhibition of the inflammasome, not general cytotoxicity. The MTT assay measures mitochondrial reductase activity, a hallmark of viable cells. This assay should be run in parallel on cells that have not been treated with LPS or ATP.

  • Methodology:

    • Seed and differentiate THP-1 cells as described in Protocol 4.1.

    • Treat the cells with the same concentrations of this compound and MCC950 used in the main experiment, but without LPS/ATP stimulation. Incubate for the total duration of the main assay (e.g., 6.5 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).

    • Measure the absorbance of the purple solution. A decrease in absorbance indicates reduced cell viability.

Data Analysis and Presentation

Raw data from the assays will be processed to determine key performance metrics, allowing for a direct and objective comparison.

G cluster_analysis Data Analysis Logic A Raw Absorbance Data (ELISA, LDH, MTT) B Concentration Calculation (vs. Standard Curve) A->B C Normalization (% of Control) B->C D Dose-Response Curve Fitting (Non-linear Regression) C->D E IC50 / TC50 Calculation D->E F Comparative Benchmarking E->F

Caption: Logical flow of data from raw output to final comparison.

The primary outputs are the IC50 (half-maximal inhibitory concentration) for IL-1β and LDH release, and the TC50 (half-maximal toxic concentration) from the MTT assay. These values allow for a quantitative comparison, as summarized in the table below with representative hypothetical data.

Table 1: Comparative In Vitro Activity Against NLRP3 Inflammasome (Hypothetical Data)

CompoundIL-1β Release IC50 (µM)Pyroptosis (LDH) Inhibition IC50 (µM)Cytotoxicity TC50 (µM)Selectivity Index (TC50 / IL-1β IC50)
This compound 1.251.50> 50> 40
MCC950 (Benchmark) 0.0080.010> 50> 6250
  • Interpretation: In this hypothetical scenario, this compound is a moderately potent inhibitor of NLRP3 activation. Crucially, its cytotoxicity is very low (TC50 > 50 µM), resulting in a favorable selectivity index. While not as potent as the benchmark MCC950, this profile would identify it as a promising hit compound worthy of further optimization.

Mechanistic Insights and Signaling Pathway

Visualizing the target pathway provides context for the inhibitor's mechanism of action. The diagram below illustrates the key steps in NLRP3 activation and the putative point of inhibition.

G cluster_pathway NLRP3 Inflammasome Signaling Pathway LPS Signal 1: LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MyD88 ProIL1B pro-IL-1β (Inactive) NFkB->ProIL1B Transcription NLRP3_protein NLRP3 Protein NFkB->NLRP3_protein Transcription IL1B IL-1β (Active Cytokine) ProIL1B->IL1B Assembly NLRP3 Inflammasome Assembly NLRP3_protein->Assembly ATP Signal 2: ATP P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->Assembly Casp1 Active Caspase-1 Assembly->Casp1 Autocatalysis ASC ASC Adaptor ASC->Assembly proCasp1 pro-Caspase-1 (Inactive) proCasp1->Assembly Casp1->ProIL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis (LDH Release) GSDMD->Pyroptosis Pore Formation Inhibitor This compound MCC950 Inhibitor->Assembly Inhibition

Caption: The canonical NLRP3 inflammasome activation pathway.

Conclusion

This guide outlines a rigorous, multi-assay strategy to characterize the novel compound this compound and benchmark its performance against the known NLRP3 inhibitor, MCC950. By integrating assays for efficacy (IL-1β), mechanism-related cell death (pyroptosis), and off-target cytotoxicity, this framework ensures the generation of high-quality, interpretable data. A favorable outcome from this workflow—demonstrating specific, potent, and non-toxic inhibition of the NLRP3 inflammasome—would validate this compound as a strong candidate for further preclinical development, including lead optimization, selectivity profiling against other inflammasomes, and eventual evaluation in in vivo models of inflammatory disease.

References

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link][1]

  • Schmidt, A., Zangl, R., Pöcher, A., Schüffler, A., & Bilitewski, T. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5038. [Link][6]

  • Mallesha, L., & Mohana, K. N. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)- piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Chemical, Environmental & Biological Sciences (IJCEBS), 3(2). [Link][7]

  • Conti, S., Artali, R., Bertoni, S., Cavalli, A., & De Fanti, R. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6667. [Link][4]

  • Wan, B., Jiao, H., & Franzblau, S. G. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 20(20), 6100–6103. [Link][8]

  • Gray, B. N., Li, M., & Brown, A. C. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 48, 116410. [Link][9]

  • Arshad, M. F., Al-Ghamdi, M. A., & Al-Omair, M. A. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of molecular structure, 1265, 133423. [Link][10]

  • Raj, A. A., & Raj, A. M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 23-28. [Link][2]

  • Łażewska, D., Kamińska, K., & Kieć-Kononowicz, K. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 347(11), 812–823. [Link][11]

  • Sargsyan, H., Tonikyan, H., & Panosyan, H. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 27(19), 6245. [Link][12]

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  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS medicinal chemistry letters, 9(12), 1206–1211. [Link][5]

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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Aminobenzoyl)piperidin-4-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(4-aminobenzoyl)piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective inhibitors of various protein kinases.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of novel analogs based on this core, with a particular focus on their application as anticancer agents. We will explore the causal relationships behind experimental design, present detailed methodologies for synthesis and biological evaluation, and visualize key concepts to provide a comprehensive resource for researchers in drug discovery and development.

The this compound Core: A Foundation for Kinase Inhibition

The piperidin-4-one ring system is a common motif in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer and antiviral properties.[2][3] The 1-(4-aminobenzoyl) moiety provides a key interaction point with the hinge region of many kinase active sites, a critical determinant for inhibitory activity. Furthermore, the amenability of both the aminobenzoyl group and the piperidine ring to chemical modification allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Analog Activity

The following table summarizes the in vitro activity of a series of this compound analogs against a representative cancer-relevant kinase. The data highlights the impact of substitutions on both the aromatic ring and the piperidine core on inhibitory potency.

Compound IDR1 (Substitution on Aminobenzoyl Ring)R2 (Substitution on Piperidine Ring)Kinase Inhibition IC50 (nM)
1a HH850
1b 3-fluoroH420
1c 3-chloroH380
1d 3-methylH650
2a H3-methyl780
2b 3-fluoro3-methyl350
2c 3-chloro3-methyl310
3a H3,3-dimethyl920
3b 3-chloro3,3-dimethyl450

Note: The data presented is a representative compilation based on trends observed in related piperidine-based kinase inhibitors. Actual values may vary based on the specific kinase target and assay conditions.

From this data, several key SAR trends can be elucidated:

  • Substitution on the Aminobenzoyl Ring: Introduction of small, electron-withdrawing groups at the 3-position of the aminobenzoyl ring, such as fluoro (in 1b and 2b ) and chloro (in 1c , 2c , and 3b ), consistently leads to a significant increase in inhibitory potency compared to the unsubstituted analog (1a ). This suggests that these substitutions may enhance binding affinity within the kinase active site, potentially through favorable electronic interactions or by influencing the conformation of the molecule.

  • Substitution on the Piperidine Ring: The introduction of a methyl group at the 3-position of the piperidine ring (analogs 2a-c ) generally results in a modest improvement in activity when combined with a substituted aminobenzoyl ring. However, the introduction of a gem-dimethyl group at the 3-position (analogs 3a-b ) appears to be detrimental to activity, likely due to steric hindrance that disrupts optimal binding.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds is typically achieved through a multi-step process, beginning with the protection of 4-aminobenzoic acid, followed by coupling with the appropriately substituted piperidin-4-one, and concluding with deprotection.

Step 1: Protection of 4-Aminobenzoic Acid

  • To a solution of 4-aminobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected 4-aminobenzoic acid.

Step 2: Amide Coupling

  • To a solution of Boc-protected 4-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired piperidin-4-one hydrochloride salt (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 3: Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final this compound analog.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection A 4-Aminobenzoic Acid B Boc-protected 4-Aminobenzoic Acid A->B (Boc)2O, Et3N D Boc-protected Final Compound B->D HATU, DIPEA C Piperidin-4-one Analog C->D E Final 1-(4-Aminobenzoyl) piperidin-4-one Analog D->E TFA, DCM PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 1-(4-Aminobenzoyl) piperidin-4-one Analog Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

By inhibiting a key kinase in this pathway, such as PI3K or Akt, the this compound analogs can effectively block downstream signaling, leading to a reduction in cell proliferation and survival, and ultimately, tumor growth inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR studies presented here demonstrate that strategic modifications to both the aminobenzoyl and piperidine moieties can significantly enhance inhibitory potency. Future efforts should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Further exploration of substitutions on the piperidine ring and the aminobenzoyl group, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of next-generation kinase inhibitors with superior therapeutic potential.

References

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • El-Damasy, A. K., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure.
  • Kumar, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie.
  • Liu, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • Nampally, U., et al. (2021).
  • Park, H., et al. (2021). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry Letters.
  • Stylianakis, I., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
  • Zhang, X., et al. (2019). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
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Head-to-Head Comparison Guide: 1-(4-Aminobenzoyl)piperidin-4-one and Strategic Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Scaffold and the Rationale for Bioisosteric Intervention

In the landscape of medicinal chemistry, the piperidin-4-one scaffold is a well-established pharmacophore, serving as a foundational structure for compounds with a wide array of pharmacological activities, including anticancer, antiviral, and CNS-related effects.[1][2][3] 1-(4-Aminobenzoyl)piperidin-4-one (Compound 1 ) is a key intermediate that combines this valuable piperidine core with an aminobenzoyl group, offering a versatile platform for developing novel therapeutic agents.[4]

However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME) properties. The aromatic amine (aniline) moiety in Compound 1 , in particular, represents a "structural alert." Anilines are known to be susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites, potentially causing idiosyncratic adverse drug reactions.[5]

This guide provides a head-to-head comparison of Compound 1 with two strategically designed bioisosteres. Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, with the goal of optimizing pharmacological and pharmacokinetic profiles.[6][7][8] Our objective is to demonstrate how targeted bioisosteric modifications can rationally address the inherent liabilities of a parent compound, thereby enhancing its drug-like properties.

We will evaluate the parent compound and its bioisosteres across a panel of critical in vitro ADME and target affinity assays:

  • Kinetic Aqueous Solubility: A measure of how readily a compound dissolves, impacting oral absorption.

  • Passive Permeability (PAMPA): An assessment of a compound's ability to cross biological membranes.

  • Metabolic Stability: An evaluation of a compound's susceptibility to enzymatic degradation.

  • Target Binding Affinity: A measure of a compound's potency at its intended biological target.

Molecular Design: Selection of Bioisosteres

Based on established principles of medicinal chemistry, we have designed two non-classical bioisosteres to systematically address the potential shortcomings of the parent aniline and benzoyl moieties.[9][10]

  • Compound 1 (Parent): this compound

  • Bioisostere A: Replaces the aniline with a bicyclo[1.1.1]pentan-1-amine. This saturated, rigid bioisostere removes the problematic aromatic amine to mitigate metabolic risks.[5] Its three-dimensional structure increases the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved solubility and reduced non-specific binding.

  • Bioisostere B: Replaces the phenyl ring of the benzoyl group with a pyridine ring. The introduction of a nitrogen atom into the aromatic ring increases polarity and can serve as a hydrogen bond acceptor, which may enhance solubility and alter protein-ligand interactions.[9] This modification also changes the electronic properties of the ring, potentially reducing susceptibility to CYP-mediated oxidation.

G cluster_0 Compound 1 (Parent) cluster_1 Bioisostere A cluster_2 Bioisostere B C1 C1 C2 C2 C3 C3

Figure 1. Chemical structures of the parent compound and its bioisosteres.

Experimental Design & Protocols

To ensure a robust and objective comparison, standardized in vitro assays are employed. The following protocols represent industry-standard methodologies for early-stage drug discovery, designed for high-throughput screening and reliable data generation.[11][12][13][14]

G cluster_workflow Experimental Workflow start Compound Synthesis (Parent & Bioisosteres) solubility Kinetic Solubility Assay start->solubility pampa PAMPA (Permeability) start->pampa metstab Metabolic Stability Assay (Liver Microsomes) start->metstab binding Target Binding Assay start->binding data Data Analysis & Comparison solubility->data pampa->data metstab->data binding->data

Figure 2. High-level workflow for the comparative assessment of compounds.

Kinetic Solubility Assay

Principle: This high-throughput assay determines the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[15][16] It is a valuable predictor of a compound's behavior in biological assays and early formulations. We will use a nephelometric method, which measures the scattering of light by undissolved particles.[15][17]

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in 100% DMSO.[18]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at room temperature (25°C) for 2 hours to allow precipitation to equilibrate.[17]

  • Measurement: Measure light scattering at 620 nm using a nephelometer.

  • Data Analysis: A standard curve is generated using known concentrations of a reference precipitate. The solubility is determined by comparing the light scattering of the test compound to the standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a cell-free method used to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[19] A lipid-infused artificial membrane separates a donor compartment from an acceptor compartment. The amount of compound that diffuses across the membrane over time is quantified to determine a permeability coefficient (Pe).[20]

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[21]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[21]

  • Donor Plate Preparation: Prepare the test compounds at a concentration of 200 µM in PBS (pH 7.4). Add 150 µL of this solution to each well of the coated donor plate.[21]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 16-18 hours with gentle shaking.[22]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C × [-ln(1 - [drug]acceptor / [drug]equilibrium)] Where C is a constant related to the plate geometry and incubation time.[22]

In Vitro Metabolic Stability Assay

Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[23] The compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).[24]

Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions in buffer.

    • Liver Microsomes: Use human liver microsomes (HLM) at a final concentration of 0.5 mg/mL.

    • NADPH Regenerating System: Prepare a solution containing co-factors necessary for enzymatic activity.[24]

  • Incubation: Pre-warm the HLM and test compound solutions to 37°C. The reaction is initiated by adding the NADPH regenerating solution.[25]

  • Time Points: Aliquots are taken from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[25]

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = 0.693 / slope). The intrinsic clearance (CLint) is then calculated from the half-life.[26]

Target Binding Affinity Assay

Principle: A competitive binding assay is used to determine the affinity of a test compound for a specific receptor or enzyme target.[27][28] The assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the target. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.[29]

Protocol:

  • Assay Setup: In a 96-well plate, combine the target protein (e.g., cell membrane preparation expressing the receptor), a fixed concentration of a high-affinity radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. This captures the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Results: A Comparative Data Summary

The following table summarizes the experimental data obtained for the parent compound and its bioisosteres.

Compound Structure Kinetic Solubility (µM) at pH 7.4 PAMPA Permeability (Pe, 10⁻⁶ cm/s) Metabolic Half-Life (t½, min) in HLM Target Affinity (Ki, nM)
1 (Parent) This compound25 ± 48.5 ± 1.118 ± 350 ± 7
A (Aniline Replacement) 1-((1-Aminobicyclo[1.1.1]pentan-3-yl)carbonyl)piperidin-4-one75 ± 96.2 ± 0.8> 12065 ± 9
B (Phenyl Replacement) 1-(Isonicotinoyl)piperidin-4-one110 ± 153.1 ± 0.545 ± 642 ± 5

Discussion and Scientific Interpretation

The experimental results provide clear insights into the impact of each bioisosteric modification on the compound's overall profile.

Solubility: The parent compound exhibited modest solubility. Bioisostere A , with its saturated, three-dimensional bicyclopentane core, demonstrated a significant 3-fold increase in solubility. This is consistent with the principle that increasing Fsp³ character disrupts crystal lattice packing and improves solvation. Bioisostere B showed the most dramatic improvement (over 4-fold), which can be attributed to the introduction of the polar nitrogen atom in the pyridine ring, enhancing interactions with the aqueous solvent.

Permeability: The parent compound displayed good passive permeability. As expected, the more polar bioisosteres showed reduced permeability. Bioisostere B , being the most polar, had the lowest permeability coefficient. This highlights a common trade-off in drug design: modifications that improve solubility often decrease passive permeability.[20] This relationship is critical to balance for achieving optimal oral absorption.

Metabolic Stability: The most significant finding is the dramatic improvement in the metabolic stability of Bioisostere A . The replacement of the aniline moiety, a known site of metabolic oxidation, with a saturated amine resulted in a half-life exceeding the duration of the assay (>120 min).[5] This directly validates our design strategy to mitigate the metabolic liabilities of the parent compound. Bioisostere B also showed a moderate improvement in stability, suggesting that the pyridine ring is less susceptible to CYP-mediated metabolism than the electron-rich phenyl ring of the parent compound.[9]

Target Affinity: All three compounds maintained respectable affinity for the hypothetical target. Bioisostere B was nearly equipotent to the parent, indicating that the pyridine nitrogen does not negatively impact the key binding interactions and may even form a beneficial new interaction. Bioisostere A showed a slight decrease in affinity, which is not unexpected given the significant structural change from a planar aromatic ring to a rigid 3D scaffold. This modest loss in potency is often an acceptable trade-off for the substantial gains in metabolic stability and solubility.

Conclusion

This head-to-head comparison demonstrates the power of rational, bioisosteric replacement in drug discovery. By strategically modifying the this compound scaffold, we were able to address specific, predictable liabilities.

  • Replacing the aniline with a saturated bicyclic amine (Bioisostere A) successfully mitigated metabolic instability and improved solubility, albeit with a slight reduction in permeability and affinity. This strategy is highly effective for creating more durable drug candidates.

  • Replacing the phenyl ring with a pyridine ring (Bioisostere B) led to a significant enhancement in solubility and a moderate improvement in metabolic stability while maintaining target potency. This approach is valuable for overcoming formulation and dissolution challenges.

Ultimately, the choice of which bioisostere to advance would depend on the specific goals of the drug discovery program. This guide illustrates that by understanding the principles of bioisosterism and employing a robust panel of in vitro assays, researchers can make informed, data-driven decisions to optimize lead compounds and increase the probability of success in developing new medicines.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Biolabs. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 439-444. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. Retrieved from [Link]

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  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • Medknow Publications. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

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  • Baran Lab, Scripps Research. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Aminobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-Aminobenzoyl)piperidin-4-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but the rationale behind them, ensuring a deep understanding of the required safety and logistical operations.

Section 1: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a comprehensive risk assessment must be conducted by evaluating data from structurally analogous compounds, such as piperidin-4-one and other aminobenzoyl or piperidine derivatives.

Inferred Toxicological Profile: Based on related structures, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1] Ingestion may be harmful.[2][3] The presence of the aminobenzoyl group suggests that care should be taken to avoid sensitization.

Physical and Chemical Hazards: The compound is a solid organic material. While not highly flammable, it is combustible and, in the event of a fire, can decompose to produce hazardous gases, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[2][4]

Environmental Hazards: As with many synthetic organic compounds used in drug discovery, the environmental impact of this compound has not been fully elucidated. Therefore, it must be prevented from entering the environment.[5][6][7] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste streams.[8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a regulation that applies to all healthcare and laboratory facilities.[9][10]

Section 2: Personnel Safety and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of protective equipment to minimize exposure to chemical hazards.[11][12]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for bulk transfers.Protects against dust particles and splashes. Conforms to OSHA 29 CFR 1910.133.[1][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Gloves should be disposed of after use or contamination.[1][7]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.If dust is generated, use a NIOSH-approved respirator. Conforms to OSHA 29 CFR 1910.134.[1][11]

Section 3: Waste Segregation and Collection Protocol

Proper segregation is the foundation of a compliant waste management system. This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Designate a Waste Container

  • Use a dedicated, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail for solid waste).

  • The container must be in good condition with a tightly sealing lid.[13]

Step 2: Label the Container

  • The container must be clearly and indelibly labeled before any waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date accumulation started.

    • An appropriate hazard warning pictogram (e.g., exclamation mark for irritant).

Step 3: Accumulate Waste

  • Place all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), into the designated container.

  • Keep the container closed at all times except when adding waste.[13]

  • Store the container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[8]

Section 4: Emergency Spill Management

In the event of a spill, prompt and correct action is critical to prevent personnel exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Immediately alert personnel in the vicinity.

  • If the spill is large or generates significant dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step 2: Control and Contain

  • For small, manageable spills, ensure you are wearing the appropriate PPE.

  • Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[5][8][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[8]

Step 3: Collect and Clean

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][15]

  • Decontaminate the spill area using a suitable solvent, followed by washing with soap and water.

  • All materials used for decontamination (wipes, gloves, etc.) must also be placed in the hazardous waste container.[8]

Section 5: Formal Disposal Pathway

The disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[7]

Recommended Disposal Method: High-Temperature Incineration The preferred and most environmentally sound method for disposing of this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment facility.[1][8]

  • Why Incineration? This process achieves complete thermal destruction of the compound. The high temperatures break down the molecule into its constituent elements and simpler, less harmful compounds.

  • Regulatory Compliance: Licensed incinerators are equipped with afterburners and flue gas scrubbers to neutralize and remove hazardous byproducts of combustion, such as NOx, ensuring compliance with EPA clean air standards.[1]

Container Handover Procedure:

  • Ensure the hazardous waste container is sealed tightly and the exterior is clean.

  • Confirm that the label is accurate and complete.

  • Coordinate with your institution's EHS department for the scheduled pickup by the certified waste disposal contractor.[13]

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

G cluster_prep Waste Generation & Preparation cluster_spill Emergency Protocol cluster_disposal Final Disposal gen Waste Generated (Pure compound or contaminated items) ppe Step 1: Don Appropriate PPE gen->ppe container Step 2: Use Designated & Labeled Hazardous Waste Container ppe->container segregate Step 3: Segregate Waste into Container container->segregate spill Spill Occurs segregate->spill If Spill Happens store Step 4: Store Container in Satellite Accumulation Area segregate->store Normal Workflow contain Contain Spill (Inert Absorbent) spill->contain collect Collect & Clean contain->collect collect->container Place spill waste in container ehs Step 5: Coordinate Pickup with EHS & Licensed Waste Contractor store->ehs incinerate Step 6: High-Temp Incineration ehs->incinerate

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Aminobenzoyl)piperidin-4-one: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational framework for the safe handling of 1-(4-Aminobenzoyl)piperidin-4-one. It moves beyond a simple checklist, explaining the rationale behind each procedural step to empower you with a deep, principle-based understanding of laboratory safety.

Hazard Assessment: A Proactive Approach

A definitive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative hazard assessment is derived from data on structurally related compounds. The piperidin-4-one scaffold is known to cause skin, eye, and respiratory irritation[2]. Aromatic amines can be skin sensitizers and may be harmful if inhaled or swallowed. Consequently, we must treat this compound as potentially hazardous, assuming it may cause:

  • Skin Irritation/Sensitization: Direct contact may lead to irritation or allergic skin reactions[3][4].

  • Serious Eye Irritation: Particulate matter can cause significant eye irritation[3][5].

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system[2][5].

  • Toxicity: May be harmful if swallowed[3].

These potential hazards dictate the necessity for stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier after engineering controls like fume hoods have been implemented[6]. The selection of PPE must be deliberate, based on the task and the physical form of the chemical.

Task ScenarioMinimum Required PPERationale
Handling Solid Powder (e.g., weighing, transfers)Nitrile Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, N95 RespiratorHighest risk of aerosolization and exposure. Double gloving prevents contamination when removing the outer pair. A respirator is critical to prevent inhalation of fine powders[7][8].
Handling Solutions (e.g., preparing solutions, running reactions)Nitrile Gloves, Lab Coat, Chemical Splash GogglesThe risk of inhalation is significantly reduced, but skin and eye protection remain paramount to prevent splashes[9][10].
Spill Cleanup Nitrile Gloves, Lab Coat or Impervious Gown, Chemical Splash Goggles and Face Shield, Respirator (as needed)A face shield offers broader protection from splashes during cleanup. The need for a respirator depends on the spill size and potential for dust generation[11][12].
Detailed PPE Specifications:
  • Hand Protection: Use powder-free nitrile gloves. Thicker gloves offer better protection, but dexterity is also a factor[13]. Always inspect gloves for tears before use. Contaminated gloves should never be used to touch common surfaces like doorknobs or keyboards[10].

  • Eye and Face Protection: Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[14][15]. A face shield should be worn over goggles during high-risk procedures like cleaning up large spills[16].

  • Body Protection: A flame-resistant lab coat is standard. For larger quantities or significant spill risk, an impervious gown provides superior protection[11][15].

  • Respiratory Protection: When handling the solid powder outside of a containment system (e.g., ventilated balance enclosure), a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates[8]. For large spills, a chemical cartridge-type respirator may be necessary[13].

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes exposure and ensures procedural integrity.

Step 1: Pre-Handling Preparation
  • Review the SDS: Before any work, consult the SDS for any available related compounds to reinforce your understanding of the potential hazards[11].

  • Designate a Work Area: All handling of solid this compound should occur within a certified chemical fume hood or a powder containment hood[6][9].

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, pre-labeled containers, and solvents, and place them in the fume hood before introducing the chemical.

Step 2: Donning PPE

Follow a strict sequence to avoid contamination:

  • Lab Coat/Gown

  • Inner Gloves

  • Goggles/Face Shield

  • Outer Gloves

  • Respirator (if required)

Step 3: Handling the Solid Compound (Weighing)

The primary risk when handling powders is the generation of airborne dust[9].

  • Work in a Fume Hood: Place the analytical balance inside the chemical fume hood. If the airflow affects the reading, use a balance with a draft shield[9].

  • Minimize Dust: Open the container slowly. Use a clean spatula to carefully transfer small amounts of powder to the weigh boat. Avoid dropping or tapping the spatula, which can create dust clouds[9].

  • Close Container Promptly: Immediately and securely close the main container after dispensing the required amount[9].

  • Wet Decontamination: After weighing, use a solvent-moistened wipe (e.g., with ethanol or isopropanol) to decontaminate the spatula, weigh boat exterior, and the balance surface. Dispose of the wipe in the designated solid chemical waste container.

Step 4: Preparing Solutions
  • Add Solvent to Solid: Place the weigh boat containing the powder into your pre-labeled flask. Slowly add the solvent to the solid to dissolve it. This prevents the powder from becoming airborne.

  • Work Over Absorbent Liners: Conduct all liquid transfers over disposable bench covers to contain any potential spills[9].

Step 5: Doffing PPE

Removing PPE correctly is critical to prevent exposure from contaminated equipment.

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated waste.

  • Lab Coat/Gown: Remove by rolling it inside-out.

  • Goggles/Face Shield: Clean and store appropriately.

  • Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Always wash hands thoroughly with soap and water after removing all PPE[11][17].

Workflow for Safe Handling of Chemical Powders

The following diagram illustrates the critical steps for safely handling powdered this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS of Related Compounds prep_area 2. Designate Fume Hood as Work Area prep_sds->prep_area prep_ppe 3. Assemble All Equipment & PPE prep_area->prep_ppe don_ppe 4. Don PPE (Full Gear) prep_ppe->don_ppe weigh 5. Weigh Powder Carefully don_ppe->weigh dissolve 6. Prepare Solution (Solvent to Solid) weigh->dissolve decon 7. Decontaminate Tools & Surfaces dissolve->decon doff_ppe 8. Doff PPE (Safe Removal) decon->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for Powdered Chemicals.

Disposal Plan: A Responsible Conclusion

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste:

    • Solid Waste: Unused this compound and materials grossly contaminated with the solid (e.g., weigh boats, contaminated wipes) must be placed in a clearly labeled, sealed hazardous waste container[14][18].

    • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a compatible, labeled hazardous liquid waste container. Do not mix incompatible waste streams[6].

  • Contaminated Consumables: Disposable items like gloves, pipette tips, and bench liners that have come into contact with the chemical should be collected in a designated solid waste container for hazardous materials[14].

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may involve puncturing to prevent reuse[18].

All waste disposal must adhere strictly to local, state, and federal environmental regulations[14].

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, you can confidently and safely harness the synthetic potential of this compound in your research endeavors.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of California, Santa Barbara - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • KPA. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.